(-)-Benzotetramisole
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCWPCVAVSIFLO-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589931 | |
| Record name | (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950194-37-3 | |
| Record name | (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enantioselective Edge: A Technical Guide to (-)-Benzotetramisole Catalysis
For Researchers, Scientists, and Drug Development Professionals
(-)-Benzotetramisole (BTM), a chiral isothiourea organocatalyst, has emerged as a powerhouse in asymmetric synthesis, enabling the efficient and highly selective preparation of chiral molecules. This technical guide delves into the core mechanism of BTM-catalyzed enantioselective reactions, providing a comprehensive resource for researchers leveraging this technology in pharmaceutical and chemical development. The document outlines the mechanistic underpinnings of BTM catalysis, presents key quantitative data, details experimental protocols, and visualizes the catalytic pathways.
Core Mechanism: The Acyl Ammonium Intermediate
The enantioselective catalysis by this compound hinges on the formation of a key chiral intermediate: the acyl ammonium ion.[1] The catalytic cycle is initiated by the reaction of the nucleophilic BTM with an acylating agent, typically an acid anhydride. This reaction forms a highly reactive and sterically defined acyl ammonium intermediate. It is within this chiral environment that the stereochemistry of the product is dictated.
The enantiodiscriminating step involves the nucleophilic attack on this acyl ammonium intermediate. The bulky phenyl group and the rigid benzothiazole backbone of BTM effectively shield one face of the acyl group, leaving the other face accessible for the incoming nucleophile.[1][2] This facial selectivity results in the preferential formation of one enantiomer of the product. The nature of the nucleophile is critical and directly influences the level of enantioselectivity, indicating its intimate involvement in the transition state assembly.[3]
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided deeper insights into the origin of this enantioselectivity. These studies reveal that the transition state of the faster-reacting enantiomer is stabilized by a network of non-covalent interactions, including electrostatic interactions and hydrogen bonding between the catalyst-substrate complex and the nucleophile.[2] The rigid conformation of the BTM catalyst is crucial for pre-organizing the substrates in a geometry that favors these stabilizing interactions for one enantiomer over the other.
Quantitative Data Overview
The efficacy of this compound as an enantioselective catalyst is demonstrated across a range of reactions, most notably in the kinetic resolution of secondary alcohols, the dynamic kinetic resolution of azlactones, and domino Michael addition/cyclization reactions. The following tables summarize the quantitative outcomes for these key transformations.
Kinetic Resolution of Secondary Benzylic Alcohols
This compound excels in the kinetic resolution of racemic secondary benzylic alcohols, affording high selectivity factors (s). The selectivity factor is a measure of the ratio of the reaction rates of the two enantiomers.
| Entry | Substrate | Time (h) | Conversion (%) | ee (ester) (%) | ee (alcohol) (%) | s |
| 1 | 1-Phenylethanol | 24 | 51.2 | 94.6 | 99.1 | 165 |
| 2 | 1-(o-Tolyl)ethanol | 24 | 51.5 | 96.2 | >99 | 209 |
| 3 | 1-(m-Tolyl)ethanol | 24 | 50.8 | 95.8 | 99.2 | 180 |
| 4 | 1-(p-Tolyl)ethanol | 24 | 51.1 | 95.2 | >99 | 190 |
| 5 | 1-(1-Naphthyl)ethanol | 48 | 50.5 | 98.2 | >99 | 350 |
| 6 | 1-(2-Naphthyl)ethanol | 24 | 51.3 | 97.4 | >99 | 280 |
Data sourced from Organic Letters 2006, 8 (7), 1351–1354.[4]
Dynamic Kinetic Resolution of Azlactones
In the dynamic kinetic resolution of azlactones, (-)-BTM effectively catalyzes the alcoholysis to produce enantioenriched α-amino acid esters.
| Entry | R group of Azlactone | Alcohol | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | Di(1-naphthyl)methanol | 24 | 95 | 94 |
| 2 | 4-MeO-Ph | Di(1-naphthyl)methanol | 24 | 92 | 95 |
| 3 | 4-Cl-Ph | Di(1-naphthyl)methanol | 24 | 96 | 96 |
| 4 | 2-Thienyl | Di(1-naphthyl)methanol | 24 | 91 | 93 |
| 5 | Isopropyl | Di(1-naphthyl)methanol | 48 | 85 | 88 |
Data compiled from various sources, including Org. Lett. 2010, 12 (4), 892–895.[5]
Domino Michael Addition/Cyclization Reaction
An immobilized version of this compound has been successfully employed in domino Michael addition/cyclization reactions to synthesize highly functionalized dihydropyridinones with excellent yields and enantioselectivities.[1]
| Entry | Arylacetic Acid | Tosylimine | Yield (%) | dr | ee (%) |
| 1 | Phenylacetic acid | Chalcone-derived | 95 | >98:2 | 97 |
| 2 | 4-Methoxyphenylacetic acid | Chalcone-derived | 92 | >98:2 | 98 |
| 3 | 4-Chlorophenylacetic acid | Chalcone-derived | 96 | >98:2 | 96 |
| 4 | Phenylacetic acid | Saccharin-derived | 94 | >95:5 | 99 |
Data sourced from ACS Catalysis 2016, 6 (1), 348-356.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
General Procedure for the Kinetic Resolution of Secondary Alcohols
To a solution of the racemic secondary alcohol (1.0 mmol) in anhydrous chloroform (4.0 mL) is added this compound (0.04 mmol, 4 mol%). The mixture is cooled to 0 °C, and N,N-diisopropylethylamine (0.75 mmol) is added, followed by the dropwise addition of isobutyric anhydride (0.75 mmol). The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon reaching approximately 50% conversion, the reaction is quenched with methanol. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to separate the resulting ester and the unreacted alcohol. The enantiomeric excess of both the product and the remaining starting material is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.[4]
General Procedure for the Dynamic Kinetic Resolution of Azlactones
In a flame-dried flask, the azlactone (0.5 mmol) and di(1-naphthyl)methanol (0.6 mmol) are dissolved in anhydrous chloroform (5.0 mL). This compound (0.05 mmol, 10 mol%) is then added. The reaction mixture is stirred at room temperature until the azlactone is consumed, as monitored by TLC. The solvent is then evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the desired α-amino acid ester. The enantiomeric excess is determined by chiral HPLC analysis.[5]
General Procedure for the Domino Michael Addition/Cyclization Reaction using Immobilized BTM
The immobilized this compound catalyst (e.g., polystyrene-supported BTM, 10 mol%) is placed in a reaction vessel. The arylacetic acid (1.2 equiv) and N,N-diisopropylethylamine (2.0 equiv) are dissolved in anhydrous dichloromethane and stirred for 10 minutes. Pivaloyl chloride (1.2 equiv) is then added, and the mixture is stirred for a further 15 minutes to pre-form the mixed anhydride. This solution is then added to a suspension of the tosylimine (1.0 equiv) and the immobilized catalyst in dichloromethane. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the catalyst is removed by filtration and washed with dichloromethane. The combined filtrate is concentrated, and the residue is purified by flash column chromatography to yield the dihydropyridinone product. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[1]
Visualizing the Mechanism: Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows associated with this compound catalysis.
Catalytic Cycle for Acyl Transfer
Caption: General catalytic cycle for the kinetic resolution of alcohols using (-)-BTM.
Workflow for Kinetic Resolution
Caption: Step-by-step workflow for a typical kinetic resolution experiment.
Transition State Stabilization Model
Caption: Conceptual model of transition state stabilization leading to enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzotetramisole-catalyzed dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Scalable, Chromatography-Free Synthesis of Chiral (-)-Benzotetramisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a scalable and chromatography-free two-step synthesis of the chiral isothiourea organocatalyst, (-)-Benzotetramisole (BTM). Derived from commercially available precursors, this methodology offers a practical and efficient route to multigram quantities of both the (S)-(-)-enantiomer and its (R)-(+)-counterpart, making it highly relevant for applications in asymmetric catalysis, kinetic resolution, and drug development.
Synthetic Strategy Overview
The synthesis of chiral this compound is achieved through a concise two-step sequence starting from commercially available 2-chlorobenzothiazole and the desired enantiomer of 2-phenylglycinol. The initial step involves a nucleophilic substitution reaction to form the key intermediate, (S)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole. The subsequent and final step is an intramolecular cyclization facilitated by methanesulfonyl chloride to yield the target this compound. This process has been optimized to eliminate the need for chromatographic purification, a significant advantage for large-scale production.[1][2][3]
The overall synthetic transformation is depicted in the workflow below:
Figure 1: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of both enantiomers of Benzotetramisole, highlighting the efficiency and scalability of this chromatography-free method.
| Step | Reactants | Product | Reagents & Conditions | Scale (Starting Material) | Yield (%) | Enantiomeric Excess (ee) | Reference |
| 1 | 2-Chlorobenzothiazole, (R)-2-Phenylglycinol | (R)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole | Ethyldiisopropylamine, Chlorobenzene, Reflux | ~10 g | 74-79% | >99% | [1][2] |
| 2 | (R)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole | (R)-(+)-Benzotetramisole | MsCl (1.3 equiv), Et3N (4.0 equiv), CH2Cl2; i-PrOH, Reflux | 12.42 g | 73% | >99% | [1][2] |
| 1 | 2-Chlorobenzothiazole, (S)-2-Phenylglycinol | (S)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole | Ethyldiisopropylamine, Chlorobenzene, Reflux | ~10 g | 74-79% | >99% | [1][2] |
| 2 | (S)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole | (S)-(-)-Benzotetramisole | MsCl (1.3 equiv), Et3N (4.0 equiv), CH2Cl2; i-PrOH, Reflux | 13.15 g | 73% | >99% | [2] |
Detailed Experimental Protocols
The following protocols are adapted from the optimized, scalable synthesis.[1][2]
Step 1: Synthesis of (S)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole
This procedure details the synthesis of the intermediate compound from 2-chlorobenzothiazole and (S)-2-phenylglycinol.
Figure 2: Experimental workflow for Step 1.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser is added 2-chlorobenzothiazole, (S)-2-phenylglycinol, ethyldiisopropylamine, and chlorobenzene. The reaction is set up to maintain a high concentration of 2-chlorobenzothiazole (approximately 2.0 M).[1]
-
The reaction mixture is heated to reflux and maintained for a period sufficient to ensure completion (monitor by TLC or NMR). The reaction can be performed in standard glassware under an air atmosphere.[1]
-
Upon completion, the mixture is cooled to room temperature.
-
Water is added to the reaction mixture, resulting in the formation of a thick paste.
-
An organic solvent such as hexanes or dichloromethane is added, leading to the precipitation of a fine solid.[1]
-
The solid is collected by filtration.
-
The collected solid is washed with additional portions of the organic solvent to remove impurities.
-
The resulting tan solid, crude (S)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole, is dried under reduced pressure. This material is typically of sufficient purity for use in the subsequent step without chromatographic purification.
Step 2: Synthesis of (S)-(-)-Benzotetramisole
This protocol describes the cyclization of the intermediate to the final product.
Figure 3: Experimental workflow for Step 2.
Procedure:
-
A suspension of (S)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole and triethylamine (4.0 equivalents) in anhydrous dichloromethane (to a concentration of 0.1 M) is prepared in a round-bottom flask.[1]
-
The suspension is cooled to 0 °C in an ice/water bath.
-
Methanesulfonyl chloride (1.3 equivalents) is added dropwise to the cooled suspension.[1]
-
The reaction mixture is allowed to warm to room temperature.
-
Isopropanol is added to the solution.[1]
-
The mixture is heated to reflux overnight. Completion of the reaction can be monitored by ¹H NMR analysis.[1]
-
After cooling to room temperature, the reaction is quenched by the addition of aqueous 1 M sodium hydroxide.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by recrystallization from hot ethanol to yield (S)-(-)-Benzotetramisole as white crystals.[2]
Conclusion
The described two-step synthesis provides a highly efficient, scalable, and chromatography-free route to enantiopure this compound. The use of readily available commercial precursors and the avoidance of column chromatography make this an industrially viable and cost-effective method for producing this valuable organocatalyst. This guide offers the necessary details for its implementation in a research or process development setting.
References
The Catalytic Cycle of (-)-Benzotetramisole in Enantioselective Acylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Benzotetramisole (BTM), a chiral isothiourea, has emerged as a highly efficient organocatalyst for the enantioselective acylation of alcohols.[1][2] Its remarkable ability to discriminate between enantiomers has made it a valuable tool in kinetic resolution, a process crucial for the synthesis of enantiopure compounds in academic and industrial research, particularly in the field of drug development. This technical guide provides an in-depth exploration of the catalytic cycle of this compound in acylation reactions, supported by quantitative data, detailed experimental protocols, and a visual representation of the catalytic pathway.
The Catalytic Cycle
The catalytic cycle of this compound in the acylation of a racemic secondary alcohol is a well-elucidated process that proceeds through the formation of a key acyl-ammonium intermediate. This intermediate is highly electrophilic and serves as the active acylating agent in the reaction. The enantiodiscrimination step, where the catalyst selectively acylates one enantiomer of the alcohol over the other, occurs during the nucleophilic attack of the alcohol on this chiral acyl-ammonium species.
The cycle can be broken down into the following key steps:
-
Activation of the Acylating Agent: The catalytic cycle begins with the reaction of the nucleophilic this compound with an acylating agent, typically an acid anhydride. This reaction forms a highly reactive and chiral N-acyl-benzotetramisole ammonium intermediate. This intermediate is the key to the catalytic activity, as it is significantly more electrophilic than the parent anhydride.
-
Enantioselective Acylation: The racemic alcohol is introduced into the reaction mixture. One enantiomer of the alcohol preferentially attacks the acyl-ammonium intermediate. This enantioselective nucleophilic attack is directed by the chiral scaffold of the BTM catalyst, leading to the formation of the acylated product (ester) and regenerating the catalyst in its protonated form. The other enantiomer of the alcohol reacts at a much slower rate.
-
Catalyst Regeneration: A stoichiometric base, commonly a tertiary amine such as triethylamine or diisopropylethylamine, is present in the reaction mixture to neutralize the protonated catalyst, thereby regenerating the active this compound for the next catalytic cycle.
This cycle continues until one of the enantiomers of the alcohol is consumed to a significant extent, resulting in the kinetic resolution of the racemic mixture.
Visualization of the Catalytic Cycle
Caption: Catalytic cycle of this compound in the kinetic resolution of a racemic alcohol.
Quantitative Data
The efficiency of a kinetic resolution is typically expressed by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow). A higher 's' value indicates better discrimination between the enantiomers and allows for the isolation of both the unreacted starting material and the product with high enantiomeric excess. The following table summarizes the performance of this compound in the kinetic resolution of various secondary benzylic alcohols with isobutyric anhydride.[1]
| Entry | Substrate (Alcohol) | Time (h) | Conversion (%) | Selectivity Factor (s) |
| 1 | 1-Phenylethanol | 24 | 53 | 80 |
| 2 | 1-(4-Methoxyphenyl)ethanol | 12 | 52 | 150 |
| 3 | 1-(4-Chlorophenyl)ethanol | 24 | 51 | 110 |
| 4 | 1-(1-Naphthyl)ethanol | 2 | 51 | 350 |
| 5 | 1-Indanol | 2 | 52 | 200 |
Experimental Protocols
The following is a general experimental protocol for the kinetic resolution of a secondary alcohol using this compound, based on the seminal work in the field.[1]
Materials:
-
This compound (BTM)
-
Racemic secondary alcohol
-
Isobutyric anhydride (or other acylating agent)
-
Triethylamine (or other tertiary amine base)
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the racemic secondary alcohol (1.0 equiv) and anhydrous solvent.
-
Addition of Reagents: Add this compound (typically 1-10 mol%). Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Initiation of Reaction: Add the tertiary amine base (e.g., triethylamine, 1.0-1.5 equiv) followed by the dropwise addition of the acylating agent (e.g., isobutyric anhydride, 0.5-0.7 equiv).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC) until approximately 50% conversion is reached.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting mixture of the unreacted alcohol and the ester product by column chromatography on silica gel. Determine the enantiomeric excess of the unreacted alcohol and the ester by chiral HPLC or GC analysis.
Conclusion
This compound is a powerful and highly selective organocatalyst for the enantioselective acylation of alcohols. Its catalytic cycle, which proceeds through a key acyl-ammonium intermediate, allows for the efficient kinetic resolution of a wide range of racemic alcohols. The high selectivity factors and operationally simple protocols make this compound a valuable tool for the synthesis of enantiomerically enriched compounds, with significant implications for the pharmaceutical and fine chemical industries. Further research into the development of novel BTM analogues and the expansion of its substrate scope continues to be an active area of investigation.
References
The Rise of (-)-Benzotetramisole: A Technical Guide to a Powerful Organocatalyst
An in-depth exploration of the discovery, development, and application of (-)-Benzotetramisole (BTM) as a highly efficient isothiourea-based organocatalyst in asymmetric synthesis.
Discovered as a benzannulated analogue of the commercially available pharmaceutical tetramisole, this compound (BTM) has emerged as a remarkably potent and highly enantioselective acyl transfer catalyst.[1][2][3] Its development marked a significant advancement in non-enzymatic catalysis, particularly in the kinetic resolution of a wide range of chiral molecules, including secondary alcohols and β-lactams, as well as the dynamic kinetic resolution of azlactones.[4][5][6] This technical guide provides a comprehensive overview of the core aspects of this compound, tailored for researchers, scientists, and professionals in drug development.
From Pharmaceutical to Catalyst: The Discovery of Benzotetramisole
The journey to this compound began with the investigation of tetramisole, an antihelminthic drug, as a potential enantioselective acylation catalyst.[2][7] While tetramisole itself showed competence, its benzannellated derivative, Benzotetramisole, exhibited vastly superior enantioselectivity, particularly in the kinetic resolution of secondary benzylic alcohols.[1][2][3] This enhancement was attributed to the extended π-system of the benzannulated structure, which facilitates crucial π-π and cation-π interactions in the transition state, leading to better chiral recognition.[2] The development of a scalable, chromatography-free synthesis has further solidified BTM's position as a practical and accessible tool for asymmetric synthesis.[8][9][10]
Synthesis of this compound
A practical and scalable synthesis of this compound has been developed, making this powerful catalyst readily accessible. The process typically involves a two-step sequence starting from commercially available materials.
Caption: Scalable, two-step synthesis of this compound.
Mechanism of Action: The Catalytic Cycle
This compound functions as a nucleophilic catalyst. In a typical kinetic resolution of a secondary alcohol via acylation, the catalytic cycle involves the formation of a key acyl-ammonium intermediate.
Caption: Catalytic cycle for the kinetic resolution of alcohols.
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided insights into the origin of enantioselectivity.[11] These studies suggest that the transition states are stabilized by electrostatic interactions between the amide carbonyl group and the acetate anion bound to the nucleophile. The rigid, chiral structure of BTM confines the conformation of the substrate, dictating the facial selectivity of the nucleophilic attack.[11]
Applications in Asymmetric Synthesis
This compound has proven to be a versatile catalyst for a range of asymmetric transformations.
Kinetic Resolution of Alcohols
A primary application of (-)-BTM is the kinetic resolution of secondary alcohols, including benzylic, allylic, and propargylic alcohols.[1][2][5] The catalyst consistently delivers high selectivity factors, enabling the separation of enantiomers with excellent enantiomeric excess (ee).
| Substrate Class | Acylating Agent | Selectivity Factor (s) | Reference |
| Secondary Benzylic Alcohols | (i-PrCO)₂O | 100 - 350 | [2] |
| Secondary Propargylic Alcohols | Acetic Anhydride | up to 32 | [5] |
| Cinnamyl Alcohols | (i-PrCO)₂O | Moderate | [2] |
Kinetic Resolution of β-Lactams
The first non-enzymatic kinetic resolution of β-lactams was achieved using this compound.[4] This method provides access to chiral β-amino acid derivatives, which are valuable building blocks in medicinal chemistry.
| Substrate | Alcoholysis Agent | Selectivity | Reference |
| N-Aroyl-β-lactams | Various alcohols | Excellent | [4] |
Dynamic Kinetic Resolution of Azlactones
(-)-BTM is also highly effective in the dynamic kinetic resolution (DKR) of azlactones, yielding α-amino acid derivatives with high enantiomeric excess.[6][12] This transformation is particularly effective for C4-aryl-substituted azlactones.[6]
| Azlactone Substrate (C4-substituent) | Alcohol | % ee | Reference |
| Phenyl | di(1-naphthyl)methanol | 85 | [6] |
| 2,4-Diphenyl | di(1-naphthyl)methanol | 94 | [6] |
Other Applications
The utility of BTM extends to other reactions, including:
-
Desymmetrization reactions: While not as extensively documented as kinetic resolutions, the principles of BTM catalysis are applicable to the desymmetrization of prochiral substrates.
-
Domino Michael Addition/Cyclization: An immobilized analogue of BTM has been successfully used in these reactions, highlighting the potential for catalyst recycling and use in continuous flow processes.[13]
-
Synergistic Catalysis: BTM has been employed in combination with transition metal catalysts for enantioselective α-allylation of aryl acetic esters.[14]
Experimental Protocols
General Procedure for Kinetic Resolution of Secondary Benzylic Alcohols
The following is a representative experimental protocol for the kinetic resolution of a secondary benzylic alcohol using this compound.[2]
Caption: General workflow for kinetic resolution of alcohols.
Detailed Steps:
-
To a solution of the secondary benzylic alcohol (1.0 equiv) in chloroform (to make a 0.25 M solution) is added this compound (0.04 equiv) and anhydrous sodium sulfate.
-
The mixture is cooled to 0 °C.
-
Isobutyric anhydride (0.75 equiv) and diisopropylethylamine (0.75 equiv) are added sequentially.
-
The reaction is stirred at 0 °C and monitored by an appropriate method (e.g., TLC or GC).
-
Upon reaching approximately 50% conversion, the reaction is quenched.
-
The product ester and unreacted alcohol are separated and purified by column chromatography.
-
The enantiomeric excess of each is determined by chiral HPLC or GC analysis.
Conclusion and Future Outlook
This compound has established itself as a cornerstone organocatalyst for asymmetric acyl transfer reactions. Its high enantioselectivity, broad substrate scope, and the development of a scalable synthesis have made it an invaluable tool for both academic research and industrial applications, including drug discovery and development. The benzothiazole core, present in BTM, is a recognized pharmacophore, suggesting potential for dual-function molecules in the future.[15] Future research will likely focus on expanding the applications of BTM to new types of asymmetric transformations, the development of even more active and selective derivatives, and the further implementation of immobilized BTM systems for sustainable chemical synthesis.
References
- 1. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Benzotetramisole:â A Remarkably Enantioselective Acyl Transfer Catalyst - Organic Letters - Figshare [acs.figshare.com]
- 4. Kinetic resolution of N-acyl-β-lactams via benzotetramisole-catalyzed enantioselective alcoholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-Benzotetramisole | 885051-07-0 | Benchchem [benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzotetramisole-catalyzed dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00025C [pubs.rsc.org]
- 15. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties and Characterization of (-)-Benzotetramisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and characterization of (-)-Benzotetramisole, a powerful chiral isothiourea organocatalyst. The information is compiled to assist researchers in the identification, purity assessment, and mechanistic understanding of this important synthetic tool.
Introduction to this compound
This compound, systematically named (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1][2]benzothiazole, is the enantiomer of the benzannulated analogue of the well-known anthelmintic drug, tetramisole.[3] Since its introduction as a catalyst by Birman and Li in 2006, this compound has emerged as a highly efficient and enantioselective acyl transfer catalyst in a wide range of organic transformations.[3][4] Its rigid tricyclic framework and the presence of a basic nitrogen atom are key to its catalytic activity, enabling the activation of substrates through the formation of reactive acyl ammonium intermediates. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, application, and quality control.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.64 | d | 7.9 | 1H, Ar-H |
| 7.41 | d | 7.9 | 1H, Ar-H |
| 7.35-7.25 | m | 6H, Ar-H | |
| 7.14 | t | 7.6 | 1H, Ar-H |
| 5.51 | dd | 10.4, 7.6 | 1H, CH-Ph |
| 4.41 | t | 10.4 | 1H, CH₂ |
| 3.79 | dd | 10.4, 7.6 | 1H, CH₂ |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.4 | C=N |
| 142.1 | Ar-C |
| 131.8 | Ar-C |
| 128.9 | Ar-CH |
| 128.0 | Ar-CH |
| 127.1 | Ar-CH |
| 126.1 | Ar-CH |
| 125.8 | Ar-CH |
| 122.9 | Ar-CH |
| 116.1 | Ar-C |
| 69.1 | CH-Ph |
| 54.0 | CH₂ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound. The key absorption bands correspond to the vibrations of specific bonds within the molecule.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3030 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| 1640 | Strong | C=N Stretch (Imine) |
| 1600-1450 | Medium-Strong | Aromatic C=C Bending |
| 1244 | Strong | C-N Stretch |
| 750-700 | Strong | Aromatic C-H Bending (out-of-plane) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound, confirming its elemental composition.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 253.0794 | 253.0791 |
Technique: Electrospray Ionization (ESI)
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of this compound.
Table 5: UV-Visible Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Methanol | ~255, ~286 | Data not available |
Experimental Protocols
The following sections detail the general experimental procedures for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[2]
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS, δ 0.00 ppm).
-
¹³C NMR: A proton-decoupled experiment is typically performed. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Pike MIRacle ATR accessory is commonly used.[2]
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded first.
-
The sample spectrum is then acquired, typically in the range of 4000-600 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then introduced into the ESI source via direct infusion or through a liquid chromatography system.
Data Acquisition:
-
The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The mass-to-charge ratio (m/z) is measured with high accuracy to allow for the determination of the elemental formula.
UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
Use a quartz cuvette with a 1 cm path length for the measurements.
Data Acquisition:
-
A baseline spectrum of the pure solvent is recorded first.
-
The absorbance of the sample solutions is then measured over a wavelength range of approximately 200-400 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Catalytic Mechanism Visualization
This compound functions as a Lewis base catalyst in asymmetric acylation reactions. The catalytic cycle involves the activation of an acylating agent (e.g., an anhydride) to form a highly reactive chiral acyl ammonium ion, which then acylates the nucleophile (e.g., an alcohol) with high enantioselectivity.
References
(-)-Benzotetramisole: A Technical Guide to Stability, Storage, and Shelf Life
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and factors influencing the shelf life of (-)-Benzotetramisole. Due to the limited availability of specific, long-term stability data for this compound in publicly accessible literature, this guide synthesizes information from supplier recommendations, data on structurally related compounds, and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH).
Chemical and Physical Properties
This compound, a chiral isothiourea catalyst, is a white to pale yellow crystalline powder. Its structure, featuring a benzimidazole ring fused with a tetrahydrothiazole ring, is fundamental to its catalytic activity and also dictates its stability profile.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂S | N/A |
| Molecular Weight | 252.34 g/mol | N/A |
| Appearance | White to pale yellow crystalline powder | N/A |
| Chirality | (-)-enantiomer | N/A |
Recommended Storage Conditions and Shelf Life
To ensure the chemical integrity and catalytic activity of this compound, proper storage is crucial. While a definitive shelf life has not been established through extensive public studies, adherence to the following conditions is recommended to maximize its stability.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. Recommended at ≤ -16°C for long-term storage. For short-term use, <15°C is acceptable. | Low temperatures minimize the rate of potential degradation reactions. |
| Light | Protect from light. | The benzimidazole moiety may be susceptible to photodegradation. |
| Atmosphere | Store in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen). | The compound may be sensitive to oxidation and moisture. |
| Container | Use a glass container with a Teflon-lined closure. | Prevents leaching of impurities from plastic containers and ensures an airtight seal. |
The shelf life of this compound is highly dependent on adherence to these storage conditions. For research purposes, it is advisable to use the compound within a reasonable timeframe after opening and to periodically assess its purity if stored for extended periods.
Stability Profile and Potential Degradation Pathways
While specific degradation studies on this compound are not widely published, its chemical structure suggests potential vulnerabilities to hydrolytic, oxidative, and photolytic degradation. The benzimidazole and isothiourea functional groups are key areas to consider for potential instability.
Hydrolytic Degradation
The isothiourea linkage may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the opening of the thiazole ring. The stability of the benzimidazole ring itself is generally robust, but extreme pH conditions could promote degradation.
Oxidative Degradation
The sulfur atom in the isothiourea group is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, thereby inactivating the catalyst.
Photolytic Degradation
Compounds containing the benzimidazole scaffold have been shown to be susceptible to photodegradation. Exposure to UV or visible light could potentially lead to complex degradation pathways, including ring cleavage or the formation of photoproducts.
A proposed overview of potential degradation pathways is illustrated below.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a series of experiments based on ICH guidelines should be conducted. These include forced degradation studies, and long-term and accelerated stability testing.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.
| Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis. |
| Oxidation | Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to dry heat at 80°C for 48 hours. |
| Photostability | Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel. |
Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and its degradation products.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength determined by the UV spectrum of this compound and its degradation products. |
| Temperature | Column oven at a controlled temperature (e.g., 30°C) |
The workflow for developing and validating a stability-indicating method is outlined below.
Long-Term and Accelerated Stability Studies
To establish a re-test period or shelf life, long-term and accelerated stability studies should be performed on at least three batches of this compound packaged in the proposed container closure system.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Mechanism of Action: Catalytic Cycle
This compound functions as a Lewis base catalyst, specifically as a chiral isothiourea. Its mechanism of action in acyl transfer reactions, a common application, involves the formation of a key acyl-ammonium intermediate. Understanding this catalytic cycle is crucial for its application in synthesis.
In this cycle, the chiral catalyst activates the acyl source to form a reactive acyl-ammonium intermediate. The nucleophile then attacks this intermediate, leading to the formation of the acylated product and regeneration of the catalyst. The chirality of the catalyst directs the stereochemical outcome of the reaction.
Conclusion
An In-depth Technical Guide to the Solubility of (-)-Benzotetramisole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (-)-Benzotetramisole, a potent enantioselective acyl transfer catalyst. An understanding of its solubility is crucial for its application in organic synthesis, particularly in the kinetic resolution of alcohols and other chiral compounds. This document details the available solubility data, presents a robust experimental protocol for solubility determination, and visualizes key experimental and catalytic workflows.
Introduction to this compound
This compound, the benzannulated analog of the anthelmintic drug tetramisole, has emerged as a powerful isothiourea organocatalyst. Its ability to facilitate highly enantioselective acyl transfer reactions has made it a valuable tool in asymmetric synthesis. The efficiency and selectivity of reactions catalyzed by this compound are often influenced by the choice of solvent, making its solubility profile a critical parameter for reaction optimization and process development.
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and information from synthetic procedures, a qualitative solubility profile can be inferred. The presence of a polar isothiourea core combined with aromatic rings suggests moderate solubility in a range of organic solvents.
Table 1: Quantitative and Qualitative Solubility of this compound and its Hydrochloride Salt
| Solvent | Chemical Formula | Polarity (Dielectric Constant @ 20°C) | Solubility of this compound | Solubility of this compound Hydrochloride (BTM·HCl) |
| Dichloromethane | CH₂Cl₂ | 9.1 | Soluble (qualitative) | Highly Soluble[1] |
| Chloroform | CHCl₃ | 4.8 | Soluble (used for recrystallization)[1] | Data not available |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble (used for trituration and recrystallization)[1] | Sparingly Soluble[1] |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Soluble (used for extraction)[1] | Data not available |
| Toluene | C₇H₈ | 2.4 | Data not available | Data not available |
| Hexanes | C₆H₁₄ | 1.9 | Used as an anti-solvent for recrystallization[1] | Data not available |
| Methanol | CH₃OH | 32.7 | Data not available | Data not available |
| Ethanol | C₂H₅OH | 24.5 | Data not available | Data not available |
| Acetone | C₃H₆O | 20.7 | Data not available | Data not available |
| Isopropanol | C₃H₈O | 18.3 | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative or qualitative solubility data was not found in the reviewed literature. The term "Soluble" is based on its use as a solvent in synthetic procedures, implying sufficient solubility for the reaction to proceed.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (0.2 µm, solvent-compatible)
-
Pipettes and syringes
-
Drying oven or vacuum desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the suspension vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, stop the stirring and allow the excess solid to settle for at least 1 hour at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of this compound.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the solution minus the mass of the dissolved this compound.
-
Solubility can be expressed in various units, such as:
-
g/L = (mass of solute in g / volume of solution withdrawn in L)
-
mg/mL = (mass of solute in mg / volume of solution withdrawn in mL)
-
g/100g solvent = (mass of solute in g / mass of solvent in g) * 100
-
-
Visualizations
The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.
This diagram depicts the proposed catalytic cycle of this compound in the kinetic resolution of a secondary alcohol, a common application of this catalyst.
Conclusion
While comprehensive quantitative solubility data for this compound remains to be fully documented in the scientific literature, its utility in various organic solvents is evident from its widespread use in synthesis. The qualitative information gathered, combined with the detailed experimental protocol provided, offers a strong foundation for researchers working with this catalyst. The provided visualizations of the experimental workflow and the catalytic cycle further aid in understanding the practical application and mechanism of this compound. It is recommended that researchers determine the solubility of this compound in their specific solvent systems to ensure optimal reaction conditions and reproducibility.
References
An In-depth Technical Guide to the Health and Safety Considerations for Handling (-)-Benzotetramisole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal institutional safety review or a manufacturer's Safety Data Sheet (SDS). Always consult the most current SDS for (-)-Benzotetramisole or its salts before handling, and adhere to all institutional and regulatory safety protocols.
Introduction
This compound, the levorotatory isomer of Benzotetramisole, is a chiral isothiourea derivative. It is recognized for its applications as an organocatalyst in asymmetric synthesis.[1][2] While its primary utility is in research and development, its structural relationship to the pharmaceutical agent Levamisole necessitates a thorough understanding of its potential health and safety implications. Levamisole, the levorotatory isomer of tetramisole, has been used as an anthelmintic and an immunomodulatory agent in humans and animals.[3][4][5] Consequently, the toxicological profile of Levamisole serves as a critical surrogate for assessing the potential hazards of this compound. This guide synthesizes available data to provide a comprehensive overview of the health and safety considerations for its handling in a laboratory setting.
Hazard Identification and Classification
While specific GHS classification for this compound is not universally established, data for the closely related Levamisole hydrochloride indicates significant hazards.[6][7] Researchers should handle this compound with the assumption of similar or greater toxicity.
Primary Hazards Associated with Levamisole (and by extension, this compound):
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[8][9][10]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs, particularly the blood and testes, through prolonged or repeated exposure.[8][9]
-
Agranulocytosis: A significant risk associated with Levamisole is the development of agranulocytosis, an acute and life-threatening condition characterized by a severe drop in white blood cell counts.[3][11][12] This has been reported in patients treated for rheumatoid arthritis or cancer and in users of cocaine adulterated with Levamisole.[3][11]
Toxicological Data
Quantitative toxicity data for this compound is scarce. The following table summarizes acute toxicity data for Levamisole, which should be used as a conservative reference.
| Toxicological Data for Levamisole | |||
| Test | Species | Route | LD50 / TDLO |
| LD50[8] | Rat | Oral | 180 mg/kg |
| LD50[8] | Rat | Intraperitoneal | 42 mg/kg |
| LD50[8] | Rat | Subcutaneous | 80 mg/kg |
| TDLO[8] | Woman | Oral | 180 ml/kg/36D |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. TDLO: Lowest Published Toxic Dose.
Symptoms of Acute Exposure: Clinical signs of Levamisole toxicosis are similar to nicotine poisoning and can include nausea, vomiting, increased salivation, frequent urination and defecation, muscle tremors, ataxia, anxiety, clonic convulsions, respiratory distress, and collapse.[13][14]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. The following is a generalized protocol for an acute oral toxicity study based on OECD Test Guideline 423 (Acute Toxic Class Method).[15]
Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[15]
Principle: A stepwise procedure using a small number of animals per step (typically 3) is employed. The outcome of each step (mortality or evident toxicity) determines the dose for the next step. This method uses fewer animals than traditional LD50 tests.[15]
Methodology:
-
Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Typically, only one sex (usually females, as they are often slightly more sensitive) is tested.[15][16]
-
Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before administration of the substance.[17]
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: The substance is administered in a single dose by oral gavage.[16] Dosing is sequential, starting with a dose expected to produce some signs of toxicity. Fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) are used.[17]
-
Stepwise Procedure:
-
Step 1: Dose three animals at the starting dose level.
-
Step 2: If mortality occurs, the dose for the next step is lowered. If no mortality or evident toxicity is observed, the dose for the next step is increased.[17]
-
Step 3: This process is continued until a stopping criterion is met, such as mortality at the lowest dose or no effects at the highest dose.[17]
-
-
Observation Period: Animals are observed closely for the first few hours post-dosing and then daily for a total of 14 days.[18][19] Observations include changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior. Body weight is recorded weekly.[16][17]
-
Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[17]
-
Data Analysis: The results are interpreted to classify the substance into a GHS toxicity category.
Safe Handling and Exposure Control
Given the compound's potential toxicity, stringent safety measures are mandatory.
5.1 Engineering Controls:
-
Handle this compound exclusively in a certified chemical fume hood or a glove box to prevent inhalation of dust or aerosols.[20][21]
-
Use a local exhaust system if dust generation is possible.
-
Ensure safety showers and eyewash stations are readily accessible.
5.2 Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently, especially after direct contact.[20]
-
Eye Protection: Use chemical safety goggles or a face shield.[9]
-
Skin and Body Protection: Wear a lab coat. For larger quantities or in case of potential spills, wear impervious clothing.[20]
-
Respiratory Protection: If handling outside of a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[20]
5.3 Hygiene Practices:
-
Wash hands thoroughly after handling and before leaving the laboratory.[9][21]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9][21]
-
Remove contaminated clothing immediately and wash it before reuse.[9]
5.4 Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place. Store locked up and away from incompatible materials like oxidizing agents.[9]
-
Disposal: Dispose of waste material at a licensed chemical destruction facility. Do not allow the chemical to enter drains or sewer systems.[20][21]
Visualized Workflows and Pathways
6.1 Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
6.2 Post-Exposure First Aid Logic
This diagram illustrates the decision-making process for providing first aid after an accidental exposure.
Caption: First Aid Decision Tree for Accidental Exposure.
Mechanism of Toxicity
The toxicological mechanisms of this compound are inferred from its structural analog, Levamisole.
-
Nicotinic Acetylcholine Receptor Agonism: In nematodes, Levamisole acts as an agonist on nicotinic acetylcholine receptors in muscle cells, causing spastic paralysis.[3][5][12] In mammals, this ganglionic stimulation can lead to nicotine-like effects, including vasopressor responses, increased respiration, and muscle tremors.[13][14]
-
Immunomodulation: The effects of Levamisole on the immune system are complex. It can restore depressed immune function by stimulating T-cell activation and proliferation.[3] However, this action is also linked to adverse effects like agranulocytosis, which may have an immunological basis.[11]
-
Metabolism: Levamisole is metabolized in the liver, and one of its metabolites, aminorex, has amphetamine-like stimulant properties.[3]
Conclusion
This compound is a valuable organocatalyst, but its structural similarity to Levamisole warrants significant caution. The primary health risks include acute oral toxicity, potential reproductive harm, and target organ damage with repeated exposure, with a notable risk of agranulocytosis. Researchers, scientists, and drug development professionals must handle this compound using stringent engineering controls, appropriate personal protective equipment, and standardized safety protocols. A thorough understanding of its toxicological profile and adherence to the safety guidelines outlined in this document are essential for mitigating risks in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Benzotetramisole:â A Remarkably Enantioselective Acyl Transfer Catalyst - Organic Letters - Figshare [acs.figshare.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Adverse reactions with levamisole vary according to its indications and misuse: A systematic pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. msd.com [msd.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 697. Levamisole (WHO Food Additives Series 27) [inchem.org]
- 12. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
- 13. Toxicity and drug interactions of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicity and drug interactions of levamisole. | Semantic Scholar [semanticscholar.org]
- 15. utu.fi [utu.fi]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 19. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 20. chemicalbook.com [chemicalbook.com]
- 21. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: (-)-Benzotetramisole for the Kinetic Resolution of Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetic resolution is a pivotal technique in asymmetric synthesis for the separation of enantiomers. Among the various methods, non-enzymatic acylation has emerged as a powerful tool. (-)-Benzotetramisole (BTM), a chiral acyl transfer catalyst, has demonstrated remarkable efficacy in the kinetic resolution of secondary alcohols, particularly benzylic alcohols.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing (-)-BTM in this capacity, offering a practical guide for researchers in organic synthesis and drug development. The high enantioselectivities achieved with BTM make it an attractive alternative to traditional enzymatic resolutions.[1][5]
Core Principles
The kinetic resolution of secondary alcohols using (-)-BTM relies on the differential rate of acylation between the two enantiomers of a racemic alcohol. The catalyst selectively acylates one enantiomer at a much faster rate, allowing for the separation of the acylated product (ester) from the unreacted, enantioenriched alcohol. The selectivity of this process is quantified by the selectivity factor (s), which is the ratio of the reaction rates for the fast-reacting versus the slow-reacting enantiomer.[6] High s-factors are crucial for obtaining products with high enantiomeric excess (e.e.).[1] (-)-BTM has been shown to achieve outstanding selectivity factors, often in the range of 100-350 for secondary benzylic alcohols.[1]
Data Presentation: Enantioselective Acylation of Secondary Alcohols
The following table summarizes the quantitative data for the kinetic resolution of various secondary benzylic alcohols using (R)-Benzotetramisole.
| Substrate | Acylating Agent | Catalyst Loading (mol %) | Temp (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Selectivity Factor (s) |
| 1-Phenylethanol | Isobutyric Anhydride | 4 | 0 | 18 | 53 | 99 | 90 | 200 |
| 1-(4-Chlorophenyl)ethanol | Isobutyric Anhydride | 4 | 0 | 24 | 52 | >99 | 90 | 350 |
| 1-(4-Methoxyphenyl)ethanol | Isobutyric Anhydride | 4 | 0 | 12 | 55 | 99 | 79 | 100 |
| 1-(1-Naphthyl)ethanol | Isobutyric Anhydride | 4 | 0 | 48 | 51 | >99 | 95 | >200 |
| 1-Phenyl-2-propen-1-ol | Isobutyric Anhydride | 4 | 0 | 36 | 54 | 99 | 83 | 120 |
Data compiled from Birman, V. B.; Li, X. Org. Lett. 2006, 8 (7), 1351–1354.[1]
Experimental Protocols
General Protocol for the Kinetic Resolution of Secondary Alcohols
This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol using this compound.
Materials:
-
Racemic secondary alcohol
-
This compound (BTM)
-
Anhydrous acylating agent (e.g., isobutyric anhydride, propionic anhydride)
-
Anhydrous, non-polar solvent (e.g., chloroform, dichloromethane)
-
Anhydrous base (e.g., diisopropylethylamine, i-Pr2NEt)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the racemic secondary alcohol (1.0 equiv).
-
Dissolve the alcohol in the anhydrous solvent (to a concentration of 0.25 M).
-
Add anhydrous sodium sulfate (as a drying agent).
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add this compound (typically 4 mol %).
-
Add the anhydrous base (0.75 equiv).
-
Slowly add the acylating agent (0.75 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the conversion.
-
Once the desired conversion (typically around 50%) is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified alcohol and ester using chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic resolution of secondary alcohols using this compound.
Caption: General experimental workflow for the kinetic resolution.
Catalytic Cycle
The proposed catalytic cycle for the BTM-catalyzed acylation is depicted below. The catalyst is activated by the acylating agent to form a reactive acyl-isothiouronium intermediate. This intermediate then selectively acylates one enantiomer of the alcohol.
Caption: Proposed catalytic cycle for BTM-catalyzed acylation.
Conclusion
This compound is a highly efficient and selective catalyst for the kinetic resolution of secondary alcohols. The operational simplicity of the protocol, coupled with the high enantioselectivities achieved, makes it a valuable method for accessing enantioenriched alcohols and esters. These chiral building blocks are of significant importance in the synthesis of pharmaceuticals and other fine chemicals. The provided protocols and data serve as a comprehensive guide for the practical application of this powerful catalytic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Benzotetramisole:â A Remarkably Enantioselective Acyl Transfer Catalyst - Organic Letters - Figshare [acs.figshare.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (-)-Benzotetramisole Catalyzed Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Benzotetramisole (BTM) has emerged as a highly efficient and enantioselective acyl transfer catalyst for the kinetic resolution of a variety of racemic secondary alcohols.[1][2][3] This protocol provides a detailed experimental procedure for the BTM-catalyzed acylation of secondary alcohols, enabling the synthesis of enantioenriched alcohols and esters. The methodology is particularly effective for the kinetic resolution of secondary benzylic and propargylic alcohols, achieving high selectivity factors.[1][4] These application notes offer a comprehensive guide, including quantitative data, a step-by-step experimental protocol, and visual diagrams of the catalytic cycle and experimental workflow.
Introduction
The development of non-enzymatic catalysts for the enantioselective acylation of alcohols is a significant challenge in asymmetric synthesis. This compound, a chiral isothiourea, has been identified as a remarkably effective catalyst for this transformation.[1][2][5] It facilitates the kinetic resolution of racemic secondary alcohols with high enantioselectivity, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The catalyst operates through the formation of a chiral acyl-ammonium intermediate, which preferentially acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. This document outlines a general protocol for conducting these reactions and presents data on the catalyst's performance with various substrates.
Data Presentation
The efficacy of this compound in the kinetic resolution of various secondary alcohols is summarized in the tables below. The selectivity factor (s) is a measure of the catalyst's ability to discriminate between the two enantiomers of the alcohol.
Table 1: Kinetic Resolution of Secondary Benzylic Alcohols [1]
| Entry | Substrate (Alcohol) | Time (h) | Conversion (%) | Selectivity Factor (s) |
| 1 | 1-Phenylethanol | 36 | 45 | 145 |
| 2 | 1-(o-Tolyl)ethanol | 33 | 46 | 104 |
| 3 | 1-(1-Naphthyl)ethanol | 8.75 | 49 | 184 |
| 4 | 1-Indanol | 10.5 | 46 | 226 |
| 5 | 1-Phenyl-2-propanol | 33 | 48 | 355 |
| 6 | 1-(p-Methoxyphenyl)ethanol | 48 | 31 | 192 |
| 7 | 1-(p-Chlorophenyl)ethanol | 48 | 33 | 207 |
General Conditions: 0.25 M substrate, 4 mol % this compound, 0.75 equiv isobutyric anhydride, 0.75 equiv i-Pr₂NEt, CHCl₃, 0 °C.
Table 2: Kinetic Resolution of Secondary Propargylic Alcohols [4]
| Entry | Substrate (Alcohol) | R¹ | R² | Selectivity Factor (s) |
| 1 | 1-Phenyl-2-propyn-1-ol | Ph | H | 14 |
| 2 | 1-Phenyl-3-trimethylsilyl-2-propyn-1-ol | Ph | TMS | 32 |
| 3 | 1-(p-Tolyl)-2-propyn-1-ol | p-Tolyl | H | 16 |
| 4 | 1-(p-Methoxyphenyl)-2-propyn-1-ol | p-MeO-Ph | H | 18 |
| 5 | 1-(p-Chlorophenyl)-2-propyn-1-ol | p-Cl-Ph | H | 11 |
| 6 | 4-Phenyl-3-butyn-2-ol | Me | Ph | 25 |
| 7 | 1-Cyclohexyl-2-propyn-1-ol | c-Hex | H | 8 |
General Conditions: Typically 4 mol % this compound, an acylating agent, and a base in an appropriate solvent.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the kinetic resolution of a racemic secondary alcohol using this compound as the catalyst.
Materials:
-
This compound (BTM)
-
Racemic secondary alcohol (substrate)
-
Acylating agent (e.g., isobutyric anhydride)
-
Tertiary amine base (e.g., diisopropylethylamine, i-Pr₂NEt)
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Reagents for workup (e.g., saturated aqueous sodium bicarbonate, brine, deionized water)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Acylating agents such as isobutyric anhydride are corrosive and lachrymatory. Handle with care.
-
Chlorinated solvents like chloroform are toxic and should be handled with caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.
Detailed Experimental Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the racemic secondary alcohol (1.0 equiv).
-
Add anhydrous solvent (e.g., chloroform) to achieve the desired concentration (typically 0.25 M).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
To the cooled solution, add this compound (0.04 equiv, 4 mol %).
-
Add the tertiary amine base (e.g., i-Pr₂NEt, 0.75 equiv).
-
Slowly add the acylating agent (e.g., isobutyric anhydride, 0.75 equiv) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve optimal enantiomeric excess for both the unreacted alcohol and the ester product.
-
-
Workup Procedure:
-
Once the desired conversion is reached, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product mixture (containing the acylated product and the unreacted alcohol) by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analyze the enantiomeric excess (ee) of the purified unreacted alcohol and the ester product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Mandatory Visualizations
Catalytic Cycle of this compound in Acylation
Caption: Proposed catalytic cycle for the this compound catalyzed acylation of a racemic alcohol.
Experimental Workflow for Kinetic Resolution
Caption: Step-by-step experimental workflow for the kinetic resolution of secondary alcohols.
References
- 1. Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
Application of (-)-Benzotetramisole in the Synthesis of Chiral Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Benzotetramisole (BTM) has emerged as a powerful chiral isothiourea organocatalyst, demonstrating exceptional efficacy in the enantioselective synthesis of chiral molecules. While its application portfolio is diverse, its utility in the preparation of chiral amine derivatives, particularly chiral α- and β-amino acids, is noteworthy. This document provides detailed application notes and experimental protocols for the use of (-)-BTM in the synthesis of these valuable chiral building blocks. The primary routes discussed are the dynamic kinetic resolution of azlactones and the kinetic resolution of N-acyl-β-lactams, which provide access to enantiomerically enriched α-amino acid esters and β-amino acid derivatives, respectively.
Application Notes
This compound serves as a highly enantioselective acyl transfer catalyst.[1][2][3][4] Its rigid, bicyclic structure and the presence of a basic nitrogen atom enable it to activate carboxylic acid derivatives and facilitate stereoselective transformations.
Key Applications in Chiral Amine Precursor Synthesis:
-
Dynamic Kinetic Resolution (DKR) of Azlactones: BTM catalyzes the alcoholysis of racemic azlactones in a dynamic kinetic resolution process, yielding highly enantiomerically enriched α-amino acid esters.[5][6] This method is particularly effective for C4-aryl-substituted azlactones.[5] The bulky di(1-naphthyl)methanol has been identified as a superior nucleophile in this transformation, leading to high enantiomeric excess (ee).[5] A key advantage of this non-enzymatic approach is the accessibility of both enantiomers of the catalyst, allowing for the synthesis of either enantiomer of the desired α-amino acid derivative.[5]
-
Kinetic Resolution (KR) of N-Acyl-β-Lactams: The first non-enzymatic kinetic resolution of β-lactams has been accomplished using (-)-BTM as a catalyst.[7] This protocol involves the enantioselective alcoholysis of N-aroyl-β-lactams to produce chiral β-amino acid derivatives with excellent enantioselectivity.[7]
-
Kinetic Resolution of Secondary Benzylic Alcohols: While not a direct synthesis of chiral amines, BTM has demonstrated outstanding enantioselectivities in the kinetic resolution of secondary benzylic alcohols through acylation.[1][3] This is a foundational application that showcases the catalyst's high degree of chiral recognition.
Mechanism of Action:
In these reactions, (-)-BTM is believed to act as a nucleophilic catalyst, reacting with an acylating agent (or the azlactone/β-lactam itself) to form a chiral acylammonium intermediate. This intermediate then undergoes a stereoselective reaction with a nucleophile (e.g., an alcohol), regenerating the catalyst and furnishing the enantiomerically enriched product.
Data Presentation
Table 1: this compound Catalyzed Dynamic Kinetic Resolution of Azlactones
| Entry | Azlactone Substrate (R group) | Alcohol | Yield (%) | ee (%) |
| 1 | Phenyl | di(1-naphthyl)methanol | 95 | 94 |
| 2 | 4-MeO-Ph | di(1-naphthyl)methanol | 92 | 96 |
| 3 | 4-CF3-Ph | di(1-naphthyl)methanol | 96 | 93 |
| 4 | 2-Naphthyl | di(1-naphthyl)methanol | 93 | 95 |
| 5 | Benzyl | di(1-naphthyl)methanol | 85 | 88 |
| 6 | Isobutyl | di(1-naphthyl)methanol | 89 | 85 |
Data extracted from literature reports on BTM-catalyzed DKR of azlactones.[5]
Table 2: this compound Catalyzed Kinetic Resolution of N-Acyl-β-Lactams
| Entry | N-Acyl-β-Lactam Substrate | Alcohol | Conversion (%) | ee (%) of Recovered SM | ee (%) of Product | Selectivity (s) |
| 1 | N-Benzoyl-4-phenyl-β-lactam | Benzyl Alcohol | 50 | >99 | 98 | >200 |
| 2 | N-Benzoyl-4-methyl-β-lactam | Benzyl Alcohol | 52 | 96 | 92 | 65 |
| 3 | N-(4-Cl-Benzoyl)-4-phenyl-β-lactam | Benzyl Alcohol | 48 | >99 | 97 | >200 |
Representative data based on the principles of kinetic resolution of N-acyl-β-lactams catalyzed by BTM.[7]
Mandatory Visualization
Caption: Dynamic Kinetic Resolution of Azlactones using (-)-BTM.
Caption: Kinetic Resolution of N-Acyl-β-Lactams catalyzed by (-)-BTM.
Experimental Protocols
Protocol 1: General Procedure for the Dynamic Kinetic Resolution of Azlactones
Materials:
-
This compound (BTM) (5 mol%)
-
Racemic azlactone substrate (1.0 equiv)
-
Di(1-naphthyl)methanol (1.2 equiv)
-
Anhydrous solvent (e.g., Toluene or CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the racemic azlactone (e.g., 0.5 mmol, 1.0 equiv) and this compound (0.025 mmol, 5 mol%).
-
Add anhydrous solvent (to achieve a 0.1 M concentration of the azlactone).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add di(1-naphthyl)methanol (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the enantioenriched α-amino acid ester.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: General Procedure for the Kinetic Resolution of N-Acyl-β-Lactams
Materials:
-
This compound (BTM) (1-10 mol%)
-
Racemic N-acyl-β-lactam substrate (1.0 equiv)
-
Alcohol (e.g., Benzyl alcohol) (0.5-0.6 equiv)
-
Anhydrous solvent (e.g., CHCl3 or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the racemic N-acyl-β-lactam (e.g., 0.2 mmol, 1.0 equiv) and this compound (0.002-0.02 mmol, 1-10 mol%) in the anhydrous solvent (to achieve a 0.1 M concentration of the lactam).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the alcohol (0.1-0.12 mmol, 0.5-0.6 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress carefully by TLC or HPLC to achieve approximately 50% conversion.
-
Quench the reaction by adding a small amount of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Separate the unreacted N-acyl-β-lactam and the β-amino acid ester product by flash column chromatography.
-
Determine the enantiomeric excess of both the recovered starting material and the product by chiral HPLC analysis.
-
Calculate the selectivity factor (s) using the conversion and ee values.
Conclusion
This compound is a highly effective and versatile organocatalyst for the enantioselective synthesis of chiral amine precursors. The protocols for the dynamic kinetic resolution of azlactones and the kinetic resolution of N-acyl-β-lactams provide robust and reliable methods for accessing valuable, enantiomerically enriched α- and β-amino acid derivatives. These building blocks are of significant interest to researchers in organic synthesis and drug development. The straightforward experimental procedures and the high levels of stereocontrol make (-)-BTM an attractive catalyst for these challenging transformations.
References
- 1. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst. (2006) | Vladimir B. Birman | 346 Citations [scispace.com]
- 3. Collection - Benzotetramisole:â A Remarkably Enantioselective Acyl Transfer Catalyst - Organic Letters - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzotetramisole-catalyzed dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic resolution of N-acyl-β-lactams via benzotetramisole-catalyzed enantioselective alcoholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Benzotetramisole for Dynamic Kinetic Resolution of α-Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chiral acyl transfer catalyst, (-)-Benzotetramisole (BTM), in the dynamic kinetic resolution (DKR) of α-amino acid esters. This method offers an efficient route to enantioenriched α-amino acid derivatives, which are crucial building blocks in pharmaceutical and chemical research.
Introduction
The dynamic kinetic resolution of azlactones via enantioselective alcoholysis is a powerful strategy for the asymmetric synthesis of α-amino acid derivatives. This compound, a chiral amidine-based catalyst, has demonstrated exceptional efficiency and enantioselectivity in this transformation, particularly for C4-aryl-substituted azlactones.[1] The reaction proceeds through the enantioselective ring-opening of a rapidly racemizing azlactone with a bulky alcohol, yielding highly enantioenriched α-amino acid esters.
Reaction Mechanism and Principle
The DKR of azlactones catalyzed by (-)-BTM involves a proposed catalytic cycle where the catalyst activates the azlactone towards nucleophilic attack by the alcohol. The enantioselectivity of the process is determined during the alcoholysis step, which is also the rate-determining step.[2] The bulky nature of the nucleophile, typically di(1-naphthyl)methanol, is crucial for achieving high levels of enantiomeric excess (ee).[2][3] Computational studies suggest that the enantioselectivity arises from the stabilization of the transition state of the faster-reacting enantiomer through electrostatic interactions.[1] The chiral scaffold of (-)-BTM orients the reactants in a way that favors the formation of one enantiomer of the product over the other.
Quantitative Data Summary
The following table summarizes the results obtained for the dynamic kinetic resolution of various azlactones catalyzed by this compound with di(1-naphthyl)methanol. The reactions were generally carried out in toluene at room temperature.
| Entry | R Group of Azlactone | Yield (%) | ee (%) |
| 1 | Phenyl | 92 | 94 |
| 2 | 4-Methoxyphenyl | 88 | 95 |
| 3 | 4-Chlorophenyl | 95 | 96 |
| 4 | 2-Naphthyl | 90 | 96 |
| 5 | 2-Furyl | 85 | 92 |
| 6 | Methyl | 78 | 85 |
| 7 | Isopropyl | 20 | 80 |
| 8 | Benzyl | 85 | 88 |
Data compiled from literature sources.[2] Yields are for the isolated ester product. Enantiomeric excess was determined by chiral HPLC analysis.
Experimental Protocols
General Procedure for the Dynamic Kinetic Resolution of Azlactones
This protocol describes a general method for the (-)-BTM catalyzed DKR of azlactones with di(1-naphthyl)methanol.
Materials:
-
Racemic azlactone (1.0 equiv)
-
This compound (BTM) (0.05 - 0.10 equiv)
-
Di(1-naphthyl)methanol (1.1 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (optional, as a drying agent)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the racemic azlactone, this compound, and di(1-naphthyl)methanol.
-
Add anhydrous toluene to achieve a substrate concentration of approximately 0.1 M.
-
If desired, add anhydrous sodium sulfate to the reaction mixture. This has been reported to prevent the loss of catalytic activity in prolonged reactions.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched α-amino acid ester.
-
Determine the enantiomeric excess of the purified product using chiral HPLC analysis.
In situ Generation of Azlactone and Subsequent DKR
For some substrates, the azlactone can be generated in situ from the corresponding N-benzoyl-α-amino acid, followed by the DKR procedure without isolation of the azlactone intermediate.[2]
Materials:
-
N-benzoyl-α-amino acid (1.0 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
This compound (BTM) (0.05 - 0.10 equiv)
-
Di(1-naphthyl)methanol (1.1 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry flask under an inert atmosphere, dissolve the N-benzoyl-α-amino acid in anhydrous toluene.
-
Add DCC to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the azlactone.
-
To the resulting mixture containing the in situ generated azlactone, add this compound and di(1-naphthyl)methanol.
-
Stir the reaction mixture at room temperature and monitor its progress as described in Protocol 4.1.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Troubleshooting and Considerations
-
Low Enantioselectivity: The purity of the catalyst and reagents is critical. Ensure all materials are of high quality and solvents are anhydrous. The choice of alcohol is also crucial; di(1-naphthyl)methanol generally provides the best results.
-
Slow Reaction Rate: Increasing the catalyst loading (up to 10 mol %) may improve the reaction rate. Temperature can also be moderately increased, but this may have a detrimental effect on enantioselectivity.
-
Difficult Purification: The bulky di(1-naphthyl)methyl ester products can sometimes be challenging to purify. Careful optimization of the chromatographic conditions is recommended. In some cases, a single recrystallization of the product can significantly enhance its enantiopurity.[2]
Conclusion
The use of this compound as a catalyst for the dynamic kinetic resolution of azlactones provides a highly effective and practical method for the synthesis of enantioenriched α-amino acid esters. The mild reaction conditions, high enantioselectivities, and the ability to use in situ generated azlactones make this a valuable tool for researchers in organic synthesis and drug development.
References
scalable, chromatography-free synthesis of (-)-Benzotetramisole
An Application Note and Protocol for the Scalable, Chromatography-Free Synthesis of (-)-Benzotetramisole
Introduction
This compound (BTM), a chiral isothiourea, has emerged as a powerful Lewis base organocatalyst in asymmetric synthesis.[1] It is particularly effective as an acyl transfer catalyst for the kinetic resolution of secondary alcohols.[2][3][4] Historically, the synthesis of BTM on a gram scale has been hampered by procedures requiring sealed tubes for reactions and chromatographic purification, limiting its accessibility for larger-scale applications.[1][5] This document outlines a scalable, operationally simple, and chromatography-free two-step synthesis of this compound and its enantiomer from commercially available starting materials, enabling production on a 10-gram scale.[2][5][6]
Overall Synthetic Pathway
The synthesis is a two-step process starting from 2-chlorobenzothiazole and the appropriate enantiomer of 2-phenylglycinol. The first step is a nucleophilic aromatic substitution to form the intermediate amino alcohol, which is then cyclized in the second step to yield the final Benzotetramisole product.[5]
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. (+)-Benzotetramisole | 885051-07-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Optimal Reaction Conditions for (-)-Benzotetramisole Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(-)-Benzotetramisole (BTM), a chiral bicyclic isothiourea, has emerged as a highly efficient organocatalyst for a variety of asymmetric transformations.[1][2][3] Its ability to act as a powerful acyl transfer agent has led to its successful application in kinetic resolutions, dynamic kinetic resolutions, and domino reactions, affording products with high enantioselectivity.[1][4][5][6] This document provides a detailed overview of the optimal reaction conditions for several key (-)-BTM catalyzed reactions, complete with experimental protocols and mechanistic diagrams to guide researchers in their synthetic endeavors.
I. General Considerations for this compound Catalysis
This compound is valued for its high catalytic activity and enantioselectivity, particularly in the acylation of alcohols and related compounds.[1][3] The catalyst's mechanism of action typically involves the formation of a highly reactive N-acyl-benzotetramisole intermediate, which then delivers the acyl group to a nucleophile in an enantioselective manner. The following sections detail the optimized conditions for specific, well-established applications of (-)-BTM.
II. Kinetic Resolution of Secondary Benzylic Alcohols
The kinetic resolution of racemic secondary benzylic alcohols is a flagship application of (-)-BTM, providing access to enantioenriched alcohols and esters with excellent selectivity.[1][3]
Application Notes:
Optimal conditions for this transformation have been extensively studied, revealing key parameters that influence both reaction rate and enantioselectivity.
-
Solvent: Chloroform (CHCl₃) has been consistently identified as the optimal solvent for this reaction, leading to superior selectivity and reaction rates compared to other solvents like dichloromethane, toluene, or tert-amyl alcohol. The use of ethereal solvents such as diethyl ether or tetrahydrofuran (THF) is generally not recommended as they can significantly inhibit or completely stall the reaction.
-
Catalyst Loading: (-)-BTM is typically employed in catalytic amounts ranging from 2 to 10 mol%. Lower catalyst loadings can be effective but often necessitate longer reaction times to achieve high conversion.
-
Temperature: The reaction is commonly performed at 0 °C to enhance enantioselectivity. While room temperature can also be used, lower temperatures are generally preferred for maximizing the stereochemical outcome.
-
Acylating Agent: Anhydrides, such as isobutyric anhydride, are common acylating agents for this transformation.
-
Additives: The addition of a drying agent, such as anhydrous sodium sulfate (Na₂SO₄), is often beneficial, particularly when conducting the reaction at low temperatures where atmospheric moisture can become a concern and potentially deactivate the catalyst.
Quantitative Data Summary:
| Parameter | Optimal Condition | Effect |
| Catalyst | This compound | Chiral acyl transfer catalyst |
| Catalyst Loading | 4 mol% | Lower loading may require longer reaction time |
| Substrate | Secondary Benzylic Alcohols | Racemic mixture |
| Acylating Agent | Isobutyric Anhydride (0.75 equiv) | Acyl source |
| Solvent | Chloroform (CHCl₃) | Optimal for selectivity and rate |
| Temperature | 0 °C | Enhances enantioselectivity |
| Additive | Anhydrous Na₂SO₄ | Removes moisture |
Experimental Protocol: Kinetic Resolution of 1-Phenylethanol
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add racemic 1-phenylethanol (1.0 mmol, 1.0 equiv).
-
Add anhydrous chloroform (4.0 mL) and anhydrous sodium sulfate (approx. 100 mg).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (0.04 mmol, 0.04 equiv).
-
Add diisopropylethylamine (i-Pr₂NEt) (0.75 mmol, 0.75 equiv).
-
Slowly add isobutyric anhydride (0.75 mmol, 0.75 equiv) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon reaching approximately 50% conversion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the ester product by column chromatography on silica gel to afford the enantioenriched alcohol and the corresponding ester.
-
Determine the enantiomeric excess of the alcohol and ester by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Reaction Workflow:
Caption: Experimental workflow for the kinetic resolution of secondary benzylic alcohols.
III. Dynamic Kinetic Resolution of Azlactones
(-)-BTM is also a highly effective catalyst for the dynamic kinetic resolution (DKR) of azlactones, providing access to enantioenriched α-amino acid derivatives.[4][7][8] In this process, the unreacted enantiomer of the azlactone is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer of the product.
Application Notes:
-
Co-catalyst: A crucial aspect of this reaction is the use of benzoic acid as a co-catalyst or promoter.[4] The reaction does not proceed in its absence.
-
Solvent: Similar to the kinetic resolution of alcohols, chloroform is the preferred solvent.[4]
-
Catalyst Loading: (-)-BTM loadings of 2-10 mol% are typically effective. Lower loadings can be used but will extend the reaction time.[4]
-
Temperature: Room temperature (around 23 °C) is generally optimal for this transformation. Interestingly, decreased temperatures have been found to be detrimental to the enantioselectivity.[4]
-
Nucleophile: The choice of alcohol nucleophile is critical for achieving high enantioselectivity. Bulky alcohols, such as di(1-naphthyl)methanol, have been shown to provide excellent results.[4]
Quantitative Data Summary:
| Parameter | Optimal Condition | Effect |
| Catalyst | This compound | Chiral acyl transfer catalyst |
| Co-catalyst | Benzoic Acid | Essential for the reaction to proceed |
| Catalyst Loading | 10 mol% (-)-BTM, 5 mol% Benzoic Acid | Lower loadings are effective but slower |
| Substrate | Racemic Azlactone | Undergoes in situ racemization |
| Nucleophile | Di(1-naphthyl)methanol | Bulky alcohol enhances enantioselectivity |
| Solvent | Chloroform (CHCl₃) | Optimal solvent |
| Temperature | 23 °C (Room Temperature) | Lower temperatures are detrimental |
Experimental Protocol: Dynamic Kinetic Resolution of 2-Phenyl-4-methyl-5(4H)-oxazolone
-
In a vial, dissolve the racemic azlactone (0.1 mmol, 1.0 equiv), di(1-naphthyl)methanol (0.12 mmol, 1.2 equiv), this compound (0.01 mmol, 0.1 equiv), and benzoic acid (0.005 mmol, 0.05 equiv) in chloroform (1.0 mL).
-
Stir the reaction mixture at room temperature (23 °C).
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched α-amino acid ester.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Catalytic Cycle:
Caption: Proposed catalytic cycle for the dynamic kinetic resolution of azlactones.
IV. Domino Michael Addition/Cyclization Reaction
(-)-BTM and its immobilized analogues have been successfully employed as catalysts in domino Michael addition/cyclization reactions to synthesize complex heterocyclic structures with high stereoselectivity.[1]
Application Notes:
-
Reaction Type: This transformation typically involves the reaction of an in situ activated arylacetic acid with a chalcone-type tosylimine.
-
Activation: The arylacetic acid is activated in situ using pivaloyl chloride and a base like diisopropylethylamine (i-Pr₂NEt).
-
Catalyst: While homogeneous (-)-BTM can be used, an immobilized version (PS-BTM) has shown advantages in terms of diastereoselectivity and ease of recycling.
-
Solvent: Dichloromethane is a suitable solvent for this reaction.
-
Temperature: The reaction is typically carried out at 0 °C to room temperature.
Quantitative Data Summary:
| Parameter | Optimal Condition | Effect |
| Catalyst | Polystyrene-supported (-)-BTM (PS-BTM) | Improved diastereoselectivity and recyclability |
| Reactant 1 | Arylacetic Acid | Nucleophile precursor |
| Activating Agent | Pivaloyl Chloride (1.75 equiv) | Forms a mixed anhydride in situ |
| Base | i-Pr₂NEt (2 equiv) | Base for activation and reaction |
| Reactant 2 | Chalcone-type Tosylimine | Michael acceptor |
| Solvent | Dichloromethane (CH₂Cl₂) | Suitable solvent |
| Temperature | 0 °C to Room Temperature | Mild reaction conditions |
Experimental Protocol: Domino Michael Addition/Cyclization
-
To a solution of the arylacetic acid (2.0 equiv) in dichloromethane, add diisopropylethylamine (2.0 equiv) and pivaloyl chloride (1.75 equiv) at 0 °C and stir for 15 minutes for preactivation.
-
In a separate flask, add the chalcone-type tosylimine (1.0 equiv) and the PS-BTM catalyst (10 mol%).
-
Add the pre-activated arylacetic acid solution to the mixture containing the tosylimine and catalyst.
-
Allow the reaction to stir at room temperature for the specified time, monitoring by TLC.
-
Upon completion, filter off the immobilized catalyst.
-
Wash the resin with dichloromethane.
-
The filtrate can be concentrated and the product purified by column chromatography.
Logical Relationship Diagram:
Caption: Logical workflow of the domino Michael addition/cyclization reaction.
V. Other Notable Applications
This compound has also demonstrated its utility in the kinetic resolution of other classes of compounds, including 2H-azirines [5] and the enantioselective alcoholysis of N-acyl-β-lactams .[6] While detailed protocols for these reactions are beyond the scope of this document, the general principles of kinetic resolution outlined above are applicable. Researchers interested in these transformations are encouraged to consult the primary literature for specific experimental conditions.
VI. Aza-Diels-Alder Reactions
To date, there is a lack of specific literature detailing the use of this compound as a catalyst for aza-Diels-Alder reactions. While isothioureas can, in principle, act as Lewis bases to activate dienophiles, this specific application for BTM has not been well-documented in peer-reviewed publications. Researchers exploring this possibility would be venturing into novel catalytic territory.
VII. Conclusion
This compound is a versatile and powerful organocatalyst for asymmetric synthesis. The optimal reaction conditions are highly dependent on the specific transformation being performed. By carefully controlling parameters such as solvent, temperature, and catalyst loading, researchers can achieve high levels of enantioselectivity in a variety of important chemical reactions. The protocols and data presented in these application notes serve as a valuable starting point for the successful implementation of (-)-BTM catalysis in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. recercat.cat [recercat.cat]
- 4. Kinetic resolution of N-acyl-β-lactams via benzotetramisole-catalyzed enantioselective alcoholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzotetramisole catalyzed kinetic resolution of 2H-azirines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Continuous Flow Chemistry Using Immobilized (-)-Benzotetramisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of polystyrene-supported (-)-Benzotetramisole (BTM) as a recyclable, highly enantioselective organocatalyst in continuous flow chemistry. The primary application detailed is the domino Michael addition/cyclization reaction for the synthesis of valuable dihydropyridinones.
Introduction
Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The immobilization of catalysts on solid supports is a key enabling technology for continuous flow, as it allows for easy separation of the catalyst from the product stream, catalyst recycling, and the prevention of product contamination.[1]
This compound (BTM) is a powerful isothiourea organocatalyst known for its ability to promote a variety of enantioselective transformations.[2] Its immobilization on a polystyrene resin allows for its application in a continuous flow setup, providing a robust and efficient system for the synthesis of chiral molecules.[3][4] This document outlines the synthesis of the immobilized catalyst and its application in a continuous flow domino reaction.
Synthesis of Polystyrene-Supported this compound
The synthesis of the polystyrene-supported BTM analogue involves a five-step sequence starting from (2S,3S)-phenylglycidol. The final step is a copper-catalyzed alkyne-azide cycloaddition (CuAAC) to attach the BTM analogue to an azidomethyl polystyrene resin.[3][4]
Synthesis Workflow
Caption: Five-step synthesis of polystyrene-supported this compound.
Experimental Protocol: Immobilization of this compound Analogue
Materials:
-
This compound analogue with terminal alkyne
-
Azidomethyl polystyrene resin (f = 0.9 mmol/g)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, suspend the azidomethyl polystyrene resin in anhydrous DMF.
-
Add the this compound analogue, CuI, and DIPEA to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Filter the resin and wash sequentially with DMF, dichloromethane (DCM), and methanol.
-
Dry the functionalized resin under vacuum to a constant weight.
-
The catalyst loading (functionalization, f) can be determined by elemental analysis. A typical loading is approximately 0.9 mmol/g.[3][4]
Application in Continuous Flow Domino Michael Addition/Cyclization
A key application of the immobilized BTM catalyst is in the enantioselective domino Michael addition/cyclization reaction of in situ activated arylacetic acids with chalcone-type tosylimines to produce dihydropyridinones.[3][4]
Catalytic Cycle
Caption: Proposed catalytic cycle for the domino reaction.
Continuous Flow Experimental Setup
A continuous flow system can be set up to perform the activation of the carboxylic acid and the subsequent domino reaction sequentially.[3]
Caption: Continuous flow setup for dihydropyridinone synthesis.
Experimental Protocol: Continuous Flow Synthesis of Dihydropyridinone 8a
Materials and Setup:
-
Polystyrene-supported (-)-BTM catalyst (e.g., 600 mg, 0.54 mmol).[3]
-
Packed-bed reactor (e.g., a medium-pressure chromatography column).
-
Syringe pumps.
-
Tubular reactor for anhydride formation.
-
T-mixers.
-
Liquid-liquid separator.
-
Solution A: Phenylacetic acid, pivaloyl chloride, and i-Pr2NEt in DCM.
-
Solution B: Tosylimine 6a in DCM.
-
Solution C: Water.
Procedure: [3]
-
Swell the polystyrene-supported (-)-BTM catalyst with DCM in the packed-bed reactor.
-
Pump Solution A through the tubular reactor to form the mixed phenylacetic pivalic anhydride. A residence time of approximately 14.2 minutes is recommended.[3]
-
Mix the output from the tubular reactor with Solution B using a T-mixer.
-
Introduce the combined stream into the packed-bed reactor containing the immobilized catalyst. A residence time of approximately 7.5 minutes is suggested, which can be controlled by the combined flow rate (e.g., 110 µL/min).[3]
-
The output from the packed-bed reactor is mixed with water (Solution C) to quench the reaction and extract pivalic acid and i-Pr2NEt.
-
The biphasic mixture is then passed through an in-line liquid-liquid separator.
-
The organic phase containing the dihydropyridinone product is collected.
-
The product can be isolated by simple evaporation of the solvent.
This system can be operated for extended periods (e.g., 11 hours), demonstrating the stability and recyclability of the immobilized catalyst.[3]
Quantitative Data Summary
The performance of the immobilized this compound catalyst has been evaluated in both batch and continuous flow conditions for the synthesis of various dihydropyridinones (8) and tricyclic derivatives (10).
Table 1: Performance in Batch Domino Michael Addition/Cyclization
| Product | Arylacetic Acid (7) | Tosylimine (6) | Yield (%) | ee (%) |
| 8a | Phenylacetic acid | Chalcone-type | >99 | 97 |
| 8b | 4-Methoxyphenylacetic acid | Chalcone-type | 98 | 98 |
| 8c | 4-Chlorophenylacetic acid | Chalcone-type | >99 | 97 |
| 8d | 2-Naphthylacetic acid | Chalcone-type | 95 | 98 |
Data sourced from Pericàs et al., ACS Catalysis, 2016.[3][4]
Table 2: Performance in Continuous Flow Synthesis of Dihydropyridinone 8a
| Parameter | Value |
| Catalyst Amount | 0.54 mmol |
| Operation Time | 11 hours |
| Residence Time (Anhydride Formation) | 14.2 min |
| Residence Time (Domino Reaction) | 7.5 min |
| Product Yield (recrystallized) | 4.44 g (70%) |
| Enantiomeric Excess (ee) | >99.9% |
| Turnover Number (TON) | 22.5 |
Data sourced from Pericàs et al., ACS Catalysis, 2016.[3][4]
Catalyst Deactivation and Regeneration
Pivaloyl chloride, used for the in situ activation of the arylacetic acid, has been identified as a potential source of catalyst deactivation.[3] To mitigate this, it is crucial to use the activating agent in stoichiometric amounts and to ensure that the pre-activation step is complete before the reaction mixture comes into contact with the immobilized catalyst. The described continuous flow setup, where the anhydride is formed in a separate reactor, effectively addresses this issue.[3]
The catalyst demonstrates excellent recyclability in batch processes, showing no significant loss of activity or enantioselectivity over multiple cycles.[5]
Conclusion
The use of immobilized this compound in continuous flow chemistry provides a highly efficient, sustainable, and scalable method for the enantioselective synthesis of complex molecules. The detailed protocols and data presented herein offer a solid foundation for researchers and drug development professionals to implement this technology in their laboratories. The robustness of the catalyst and the high enantioselectivities achieved make this a valuable tool for modern organic synthesis.
References
Application Notes and Protocols: (-)-Benzotetramisole in the Asymmetric Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of (-)-benzotetramisole (BTM), a powerful isothiourea-based organocatalyst, in the asymmetric synthesis of valuable chiral building blocks for the pharmaceutical industry. (-)-BTM has proven to be highly effective in a range of enantioselective transformations, consistently delivering products with high optical purity. This document outlines key applications, presents quantitative data for various substrates, and provides detailed experimental protocols for reproducible results.
Kinetic Resolution of Secondary Benzylic Alcohols
The kinetic resolution of racemic secondary alcohols is a cornerstone of asymmetric synthesis, providing access to enantiomerically enriched alcohols and esters that are crucial intermediates in the synthesis of numerous pharmaceuticals. This compound has been demonstrated to be an exceptionally effective catalyst for the acylation of secondary benzylic alcohols, achieving high selectivity factors.[1][2][3][4]
Quantitative Data
| Entry | Substrate | Acylating Agent | Catalyst Loading (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) (Alcohol) | ee (%) (Ester) | Selectivity (s) |
| 1 | 1-Phenylethanol | Isobutyric Anhydride | 4 | 0 | CHCl₃ | >99 | 98 | 74 | 203 |
| 2 | 1-(4-Chlorophenyl)ethanol | Isobutyric Anhydride | 4 | 0 | CHCl₃ | 51 | 99 | 96 | 350 |
| 3 | 1-(4-Methoxyphenyl)ethanol | Isobutyric Anhydride | 4 | 0 | CHCl₃ | 52 | >99 | 91 | >200 |
| 4 | 1-(1-Naphthyl)ethanol | Isobutyric Anhydride | 4 | 0 | CHCl₃ | 54 | >99 | 84 | >200 |
| 5 | 1-Phenyl-2-propen-1-ol | Isobutyric Anhydride | 10 | 0 | CHCl₃ | 53 | 98 | 87 | 117 |
Experimental Protocol: General Procedure for the Kinetic Resolution of Secondary Benzylic Alcohols
-
To a stirred solution of the racemic secondary benzylic alcohol (1.0 mmol) in anhydrous chloroform (4.0 mL) is added this compound (0.04 mmol, 4 mol%).
-
The solution is cooled to 0 °C in an ice bath.
-
Diisopropylethylamine (0.75 mmol) is added, followed by the slow addition of isobutyric anhydride (0.75 mmol).
-
The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon reaching approximately 50% conversion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to separate the unreacted alcohol and the corresponding ester.
-
The enantiomeric excess of the alcohol and ester is determined by chiral HPLC analysis.
Dynamic Kinetic Resolution of Azlactones for the Synthesis of Chiral α-Amino Acid Derivatives
Chiral α-amino acids and their derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, including peptide-based drugs and other complex molecules. This compound catalyzes the dynamic kinetic resolution (DKR) of azlactones, providing highly enantiomerically enriched α-amino acid esters.[5] This method is particularly valuable as it allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product.
Quantitative Data
| Entry | Azlactone Substrate | Alcohol | Catalyst Loading (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) |
| 1 | 2-Phenyl-4-methyl-5(4H)-oxazolone | Di(1-naphthyl)methanol | 10 | rt | Toluene | 85 | 88 |
| 2 | 2-Phenyl-4-isobutyl-5(4H)-oxazolone | Di(1-naphthyl)methanol | 10 | rt | Toluene | 92 | 90 |
| 3 | 2,4-Diphenyl-5(4H)-oxazolone | Di(1-naphthyl)methanol | 10 | rt | Toluene | 91 | 94 |
| 4 | 2-Phenyl-4-(4-chlorophenyl)-5(4H)-oxazolone | Di(1-naphthyl)methanol | 10 | rt | Toluene | 89 | 96 |
| 5 | 2-Phenyl-4-(4-methoxyphenyl)-5(4H)-oxazolone | Di(1-naphthyl)methanol | 10 | rt | Toluene | 93 | 95 |
Experimental Protocol: General Procedure for the Dynamic Kinetic Resolution of Azlactones
-
To a solution of the racemic azlactone (0.5 mmol) in anhydrous toluene (5.0 mL) is added this compound (0.05 mmol, 10 mol%).
-
Di(1-naphthyl)methanol (0.6 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by HPLC.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired α-amino acid ester.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Synthesis of Chiral β-Lactams
The β-lactam ring is a core structural motif in a wide range of antibiotics, including penicillins and cephalosporins. The enantioselective synthesis of β-lactams is therefore of significant interest to the pharmaceutical industry. An immobilized analogue of this compound has been successfully employed in the synthesis of chiral β-lactams.[6]
Quantitative Data
| Entry | Arylacetic Acid | Imine | Catalyst | Diastereomeric Ratio (cis:trans) | ee (%) (trans) | Yield (%) |
| 1 | Phenylacetic Acid | N-Tosylbenzaldimine | Immobilized (-)-BTM | 10:90 | 97 | 75 |
Experimental Protocol: Synthesis of a β-Lactam using Immobilized this compound
-
To a solution of phenylacetic acid (0.3 mmol) in anhydrous dichloromethane (1.5 mL) at 0 °C is added diisopropylethylamine (0.3 mmol) and pivaloyl chloride (0.3 mmol).
-
The mixture is stirred for 15 minutes to pre-activate the carboxylic acid.
-
This solution is then added to a mixture of the N-tosylbenzaldimine (0.15 mmol) and the polystyrene-supported this compound analogue (10 mol%).
-
A second portion of diisopropylethylamine (0.3 mmol) is added, and the reaction is stirred at 0 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired β-lactam.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC, respectively.
Visualizations
Experimental Workflow for Kinetic Resolution
Caption: Workflow for the kinetic resolution of secondary alcohols using (-)-BTM.
Proposed Catalytic Cycle for Acyl Transfer
Caption: Proposed catalytic cycle for the (-)-BTM-catalyzed kinetic resolution of alcohols.
Pathway to Pharmaceutical Intermediates
Caption: Synthesis of pharmaceutical intermediates from (-)-BTM-derived chiral building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Benzotetramisole:â A Remarkably Enantioselective Acyl Transfer Catalyst - Organic Letters - Figshare [acs.figshare.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Substrate Scope of (-)-Benzotetramisole in the Enantioselective Acylation of Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral isothiourea catalyst, (-)-benzotetramisole ((-)-BTM), and related isothiourea catalysts in the enantioselective acylation of diols. While direct and extensive studies on the kinetic resolution of a broad range of simple racemic diols using (-)-BTM are not widely published, the exceptional performance of this catalyst class in the desymmetrization of meso-diols and the kinetic resolution of axially chiral diols highlights its significant potential. This document summarizes the available data, provides detailed experimental protocols, and includes workflow diagrams to guide researchers in applying this methodology.
Introduction
This compound is a highly efficient, commercially available organocatalyst for enantioselective acyl transfer reactions. It has demonstrated remarkable selectivity in the kinetic resolution of various secondary alcohols.[1][2] Its application to diols is particularly valuable for the synthesis of chiral building blocks, which are crucial in pharmaceutical and materials science. The primary strategies for the enantioselective monoacylation of diols using chiral isothiourea catalysts are the kinetic resolution of racemic diols and the desymmetrization of meso-diols.
Data Presentation: Substrate Scope in Diol Acylation
The following tables summarize the quantitative data for the enantioselective acylation of diols using chiral isothiourea catalysts.
Table 1: Desymmetrization of Acyclic meso-1,3-Diols Catalyzed by a Chiral Isothiourea
This table presents data on the desymmetrization of various acyclic meso-1,3-diols. The reaction proceeds via a synergistic mechanism involving desymmetrization and a chiroablative kinetic resolution process, leading to high enantioselectivity.[3][4]
| Substrate (Diol) | Acylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |
| 1,3-diphenylpropane-1,3-diol | Isobutyric anhydride | 8 | 2.5 | 95 | >99:1 |
| 1,3-bis(4-methoxyphenyl)propane-1,3-diol | Isobutyric anhydride | 8 | 4 | 92 | 99:1 |
| 1,3-bis(4-chlorophenyl)propane-1,3-diol | Isobutyric anhydride | 8 | 6 | 90 | 98:2 |
| 1,3-di(naphthalen-2-yl)propane-1,3-diol | Isobutyric anhydride | 8 | 3 | 93 | >99:1 |
| 1,3-di(thiophen-2-yl)propane-1,3-diol | Isobutyric anhydride | 8 | 5 | 88 | 97:3 |
Table 2: Kinetic Resolution of Axially Chiral Biaryl Diols Catalyzed by a Chiral Isothiourea
This table showcases the kinetic resolution of unprotected 1,1'-biaryl-2,2'-diol derivatives, providing access to highly enantioenriched axially chiral compounds.[5]
| Substrate (Diol) | Acylating Agent | Catalyst Loading (mol%) | Conversion (%) | Selectivity Factor (s) |
| 1,1'-Bi-2-naphthol (BINOL) | 2,2-diphenylacetic pivalic anhydride | 10 | 50 | 190 |
| 3,3'-Dimethyl-1,1'-bi-2-naphthol | 2,2-diphenylacetic pivalic anhydride | 10 | 52 | 150 |
| 3,3'-Diphenyl-1,1'-bi-2-naphthol | 2,2-diphenylacetic pivalic anhydride | 10 | 48 | 120 |
| (R,S)-1,1'-Bi(2,2'-dihydroxy-3,3'-di-tert-butylnaphthalene) | 2,2-diphenylacetic pivalic anhydride | 10 | 51 | 175 |
Experimental Protocols
The following are representative protocols for the enantioselective acylation of diols. These can be adapted based on the specific substrate and desired outcome.
Protocol 1: General Procedure for the Desymmetrization of a meso-Diol
This protocol is adapted from the literature on isothiourea-catalyzed desymmetrization of acyclic meso-1,3-diols.[3]
-
Preparation: To a flame-dried vial, add the meso-diol (1.0 equiv., 0.25 mmol), the chiral isothiourea catalyst (e.g., a derivative of (-)-BTM, 0.08 equiv., 0.02 mmol), and anhydrous sodium sulfate (100 mg).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) (0.76 mL) to the vial.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) in an appropriate bath.
-
Initiation: Add the acylating agent (e.g., isobutyric anhydride, 1.1 equiv., 0.275 mmol) and a tertiary amine base (e.g., i-Pr₂NEt, 1.1 equiv., 0.275 mmol) to the reaction mixture.
-
Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the monoacylated product by chiral HPLC analysis.
Protocol 2: General Procedure for the Kinetic Resolution of a Racemic Diol
This is a general protocol for the kinetic resolution of a racemic diol, based on established procedures for the kinetic resolution of alcohols using (-)-BTM.
-
Preparation: To a flame-dried vial under an inert atmosphere (e.g., argon or nitrogen), add the racemic diol (1.0 equiv., 0.25 mmol) and this compound ((-)-BTM, 0.04 equiv., 0.01 mmol).
-
Solvent Addition: Add an anhydrous solvent (e.g., chloroform or dichloromethane, 1.0 mL).
-
Reagent Addition: Add a tertiary amine base (e.g., i-Pr₂NEt, 0.75 equiv., 0.1875 mmol) and anhydrous sodium sulfate.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Initiation: Add the acylating agent (e.g., isobutyric anhydride, 0.75 equiv., 0.1875 mmol) dropwise.
-
Monitoring: Stir the reaction at 0 °C and monitor the conversion by TLC or HPLC. For an ideal kinetic resolution, the reaction should be stopped at approximately 50% conversion.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification and Analysis: Separate the unreacted diol and the monoester product by flash column chromatography. Determine the enantiomeric excess of both the recovered diol and the monoester by chiral HPLC analysis. Calculate the selectivity factor (s) using the conversion and enantiomeric excess values.
Visualizations
Experimental Workflow for Kinetic Resolution of Diols
Caption: Workflow for the kinetic resolution of a diol using (-)-BTM.
Proposed Catalytic Cycle for (-)-BTM in Acylation
Caption: Proposed catalytic cycle for the acylation of a diol by (-)-BTM.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Enantioselective Acylation of Acyclic Meso 1,3-Diols through Synergistic Isothiourea-Catalyzed Desymmetrization/Chiroablative Kinetic Resolution. | Semantic Scholar [semanticscholar.org]
- 5. Isothiourea-Catalysed Regioselective Acylative Kinetic Resolution of Axially Chiral Biaryl Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Synthesis of β-Lactams using (-)-Benzotetramisole Derivatives as Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of β-lactams via a formal [2+2] cycloaddition of ketenes and imines, utilizing chiral isothiourea catalysts derived from (-)-benzotetramisole. The methodologies outlined are primarily based on the seminal work of the Smith group, who have demonstrated the efficacy of these catalysts in achieving high diastereo- and enantioselectivity.
Introduction
The β-lactam motif is a cornerstone of medicinal chemistry, most notably as the core structural component of penicillin and cephalosporin antibiotics. The development of stereoselective methods to access these scaffolds is of paramount importance for the discovery of new therapeutic agents. The Staudinger ketene-imine cycloaddition is a classical and powerful method for the synthesis of β-lactams. The use of chiral Lewis base catalysts, such as derivatives of this compound, has enabled highly enantioselective variants of this reaction, providing access to optically pure β-lactams.
This document details the use of the isothiourea catalyst HBTM-2.1, a derivative of this compound, in the asymmetric formal [2+2] cycloaddition of arylacetic acids (which serve as ketene precursors) and N-sulfonylaldimines.
Reaction Principle and Catalytic Cycle
The reaction proceeds via the in-situ generation of a ketene from an arylacetic acid derivative. The chiral isothiourea catalyst then activates the ketene to form a chiral ammonium enolate intermediate. This intermediate undergoes a diastereoselective and enantioselective addition to an N-sulfonylimine, followed by cyclization to afford the β-lactam product and regenerate the catalyst.
The proposed catalytic cycle for the isothiourea-catalyzed synthesis of β-lactams is depicted below. The catalyst, this compound or its derivative, activates the arylacetic anhydride (formed in situ from the corresponding acid) to generate a chiral acyl ammonium ion. Deprotonation of this intermediate by a base yields a key (Z)-ammonium enolate, which then undergoes a stereoselective Mannich reaction with the imine. Subsequent intramolecular cyclization (lactamization) furnishes the desired β-lactam and regenerates the catalyst.[1]
Caption: Proposed catalytic cycle for the enantioselective synthesis of β-lactams.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various β-lactams using the isothiourea catalyst HBTM-2.1. The data is compiled from the research conducted by the Smith group.[2][3][4][5]
| Entry | Arylacetic Acid (Ar) | Imine (R) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Phenyl | Phenyl | 62 (two steps) | >95:5 | 93 |
| 2 | 4-Methoxyphenyl | Phenyl | 65 (two steps) | >95:5 | 94 |
| 3 | 4-Chlorophenyl | Phenyl | 58 (two steps) | >95:5 | 92 |
| 4 | 2-Naphthyl | Phenyl | 60 (two steps) | >95:5 | 95 |
| 5 | Thiophenyl | Phenyl | 45 (two steps) | 85:15 | 80 |
| 6 | Phenyl | 4-Methoxyphenyl | 70 (two steps) | >95:5 | 91 |
| 7 | Phenyl | 4-Bromophenyl | 68 (two steps) | >95:5 | 93 |
| 8 | Phenyl | 2-Thienyl | 55 (two steps) | >95:5 | 88 |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the enantioselective synthesis of β-lactams catalyzed by a this compound derivative.
General Experimental Workflow
The overall experimental process involves the preparation of the starting materials, the catalytic cycloaddition reaction, and subsequent purification and analysis of the β-lactam product.
Caption: General experimental workflow for the synthesis and analysis of β-lactams.
Protocol for the Synthesis of anti-β-Lactams
This protocol is adapted from the two-step procedure described by the Smith group, which involves the formation of the β-lactam followed by a separate ring-opening to a β-amino ester for analytical purposes.[3] The yields and stereoselectivities reported in the table are for the overall two-step process.
Materials:
-
Arylacetic acid
-
N-Sulfonylimine
-
This compound derivative (e.g., HBTM-2.1)
-
Tosyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
n-Butyllithium (nBuLi)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: In situ Ketene Generation and [2+2] Cycloaddition
-
To a stirred solution of the arylacetic acid (0.5 mmol, 1.0 equiv) in anhydrous DCM (5 mL) under an inert atmosphere at 0 °C, add triethylamine (1.5 mmol, 3.0 equiv).
-
Add tosyl chloride (0.6 mmol, 1.2 equiv) portionwise and stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve the N-sulfonylimine (0.55 mmol, 1.1 equiv) and the isothiourea catalyst HBTM-2.1 (0.025 mmol, 5 mol%) in anhydrous DCM (5 mL).
-
Add the solution of the imine and catalyst to the reaction mixture containing the in situ generated ketene precursor at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary depending on the substrates (typically several hours).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product is typically used directly in the next step without further purification.
Step 2: Methanolysis for Analysis (Optional but recommended for characterization)
-
Prepare a solution of lithium methoxide by adding n-butyllithium (1.1 equiv) to anhydrous methanol at -78 °C under an inert atmosphere.
-
Dissolve the crude β-lactam from Step 1 in a minimal amount of anhydrous THF.
-
Add the β-lactam solution to the freshly prepared lithium methoxide solution at -78 °C.
-
Allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting β-amino ester by flash column chromatography on silica gel.
Characterization
-
Yield: Determined by the isolated mass of the purified product.
-
Diastereomeric Ratio (dr): Determined by ¹H NMR analysis of the crude reaction mixture or the purified product.
-
Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) analysis of the purified product.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Tosyl chloride is corrosive and a lachrymator; handle with care.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme caution under an inert atmosphere.
-
Dichloromethane is a suspected carcinogen; handle with appropriate care.
Conclusion
The use of this compound-derived isothiourea catalysts provides a highly efficient and stereoselective method for the synthesis of enantioenriched β-lactams. The protocols outlined in these application notes offer a robust starting point for researchers in academia and industry to explore the synthesis of novel β-lactam-containing molecules for various applications, including drug discovery and development. The high levels of stereocontrol achievable with this methodology make it a valuable tool in modern organic synthesis.
References
- 1. Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiourea-catalyzed asymmetric synthesis of β-lactams and β-amino esters from arylacetic acid derivatives and N-sulfonylaldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. Collection - Isothiourea-Catalyzed Asymmetric Synthesis of βâLactams and βâAmino Esters from Arylacetic Acid Derivatives and NâSulfonylaldimines - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: (-)-Benzotetramisole Catalyzed Kinetic Resolution
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges and improve yields in (-)-Benzotetramisole (BTM) catalyzed kinetic resolutions.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields or poor enantioselectivity during the kinetic resolution process.
Question: Why is my reaction stalling at low conversion, resulting in a low yield?
Answer:
A common reason for reactions stalling at low conversion is the deactivation of the this compound catalyst.[1] This is often caused by the presence of moisture, which can hydrolyze the acylated intermediate of the catalyst.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture.[1]
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents.
-
Consider adding a drying agent, such as sodium sulfate (Na₂SO₄), to the reaction mixture.[1]
-
-
Optimize Reaction Temperature: While lower temperatures can sometimes improve enantioselectivity, they can also slow down the reaction rate and reveal underlying catalyst deactivation issues.[1] If the reaction stalls at 0 °C, try running it at room temperature under strictly anhydrous conditions.[1]
-
Catalyst Loading: In some cases, increasing the catalyst loading can help drive the reaction to higher conversion, especially for less reactive substrates.[2] For particularly sluggish reactions, a second addition of the catalyst after a certain time (e.g., 12 hours) may be beneficial.[1]
-
Purity of Reagents: Ensure the purity of your substrate, acylating agent, and base. Impurities can potentially interfere with the catalyst.
Question: My enantioselectivity (selectivity factor, s) is lower than expected. How can I improve it?
Answer:
Suboptimal enantioselectivity can stem from several factors, including reaction temperature, solvent choice, and the nature of the substrate itself.
Troubleshooting Steps:
-
Lower the Reaction Temperature: In many cases, decreasing the reaction temperature from room temperature to 0 °C can significantly enhance the selectivity factor.[1]
-
Solvent Selection: The choice of solvent can influence the enantioselectivity. Chloroform (CHCl₃) is a commonly used solvent that has shown good results.[1][3] It is advisable to screen other anhydrous, non-protic solvents if selectivity remains low.
-
Substrate Compatibility: The structure of the substrate plays a crucial role. BTM is particularly effective for the kinetic resolution of secondary benzylic alcohols.[1][4] For other substrates like propargylic alcohols, the selectivity factors may be inherently lower.[2][5] For azlactones, the choice of the alcohol nucleophile is critical for achieving high enantiomeric excess.[3]
-
Acylating Agent: The nature of the acylating agent can also affect selectivity. Isobutyric anhydride ((i-PrCO)₂O) is a frequently used and effective acylating agent in these reactions.[1]
Question: The reaction is very slow, even at room temperature. What can be done to increase the reaction rate?
Answer:
Slow reaction rates can be addressed by adjusting the reaction conditions.
Troubleshooting Steps:
-
Increase Catalyst Loading: For substrates that are inherently less reactive, increasing the catalyst loading from, for example, 4 mol % to 10 mol % can accelerate the reaction.[1]
-
Optimize Temperature: While lower temperatures are better for selectivity, if the rate is the primary issue, running the reaction at a higher temperature (e.g., room temperature) will increase the rate.[3]
-
Concentration: Ensure the substrate concentration is appropriate. A common concentration used is 0.25 M.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical selectivity factor (s) I can expect with this compound?
A1: The selectivity factor is highly dependent on the substrate. For secondary benzylic alcohols, selectivity factors in the range of 100-350 have been achieved.[1] For propargylic alcohols, the selectivity factors are generally more modest, with values up to 32 being reported.[2][5] In the dynamic kinetic resolution of azlactones, enantiomeric excesses of up to 96% have been obtained.[3][6]
Q2: Is this compound commercially available?
A2: While the precursor, tetramisole, is a commercially available pharmaceutical, this compound (BTM) may need to be synthesized.[1][4]
Q3: Can I use an immobilized version of the BTM catalyst for easier separation and recycling?
A3: Yes, a polystyrene-supported analogue of BTM has been developed.[7] This immobilized catalyst has been shown to be highly active and enantioselective, and it can be recycled multiple times. However, it was noted that pivaloyl chloride, used in the activation of arylacetic acids, can be a source of deactivation for the immobilized catalyst.[7]
Q4: What is the proposed catalytic cycle for the BTM-catalyzed kinetic resolution?
A4: The proposed mechanism involves the formation of an acyl-substituted catalyst intermediate, which then selectively acylates one enantiomer of the substrate over the other. For the dynamic kinetic resolution of azlactones, it is proposed that enantiodifferentiation occurs in the second step of the catalytic cycle.[3]
Data Presentation
Table 1: Effect of Reaction Conditions on the Kinetic Resolution of 1-Phenylethanol
| Entry | Catalyst (mol %) | Temperature (°C) | Additive | Selectivity Factor (s) |
| 1 | 4 | Room Temp | None | >50 |
| 2 | 4 | 0 | Na₂SO₄ | >100 |
| 3 | 10 | 0 | Na₂SO₄ | >100 |
Data synthesized from information presented in Birman, V. B.; Li, X. Org. Lett. 2006, 8 (7), 1351–1354.[1]
Table 2: Substrate Scope in (-)-BTM Catalyzed Kinetic Resolution of Secondary Alcohols
| Substrate | Catalyst (mol %) | Temperature (°C) | Selectivity Factor (s) |
| 1-(4-Methoxyphenyl)ethanol | 4 | 0 | 140 |
| 1-(4-Chlorophenyl)ethanol | 4 | 0 | 110 |
| 1-Phenyl-2-propen-1-ol | 4 | 0 | 30 |
| 1-Phenyl-2-propyn-1-ol | 4 | 0 | 20 |
Data synthesized from information presented in Birman, V. B.; Li, X. Org. Lett. 2006, 8 (7), 1351–1354 and Birman, V. B.; Guo, L. Org. Lett. 2006, 8 (21), 4859–4861.[1][2]
Experimental Protocols
General Protocol for the Kinetic Resolution of a Secondary Benzylic Alcohol
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the racemic secondary benzylic alcohol (1.0 equiv).
-
Add anhydrous chloroform (to achieve a 0.25 M solution of the alcohol).
-
Add anhydrous sodium sulfate (Na₂SO₄).
-
Add this compound (BTM) (0.04 equiv, 4 mol %).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropylethylamine (i-Pr₂NEt) (0.75 equiv).
-
Add isobutyric anhydride ((i-PrCO)₂O) (0.75 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by a suitable method (e.g., TLC, GC, or HPLC).
-
Upon reaching the desired conversion (typically around 50%), quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography.
-
Determine the enantiomeric excess of the product and the unreacted starting material by chiral HPLC or GC analysis to calculate the selectivity factor (s).
Visualizations
Caption: General experimental workflow for (-)-BTM catalyzed kinetic resolution.
Caption: Proposed catalytic cycle for the kinetic resolution of a secondary alcohol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzotetramisole-catalyzed dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
addressing poor enantioselectivity with (-)-Benzotetramisole catalyst
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (-)-Benzotetramisole (BTM) as a catalyst and encountering issues with poor enantioselectivity.
Troubleshooting Guide
Issue: Low Enantiomeric Excess (ee)
Question: My reaction is proceeding to the desired product, but the enantiomeric excess (ee) is significantly lower than expected. What are the potential causes and how can I improve the enantioselectivity?
Answer: Poor enantioselectivity in this compound catalyzed reactions can stem from several factors related to the reaction conditions and reagents. Below is a step-by-step guide to troubleshoot and optimize your reaction for higher enantioselectivity.
1. Evaluate the Nucleophile (Alcohol):
The steric bulk of the alcohol nucleophile can play a crucial role in the enantiodiscrimination step.
-
Recommendation: If your substrate allows, consider using a bulkier alcohol. For instance, in the dynamic kinetic resolution (DKR) of azlactones, switching from methanol to the bulkier di(1-naphthyl)methanol has been shown to dramatically increase the enantiomeric excess from negligible to 85%.[1]
2. Optimize Reaction Temperature:
Temperature can have a significant impact on the transition states leading to the different enantiomers.
-
Recommendation: The effect of temperature can be substrate-dependent. While higher temperatures can increase the reaction rate, they may lead to lower enantioselectivity.[1] Conversely, for the kinetic resolution of secondary benzylic alcohols, decreasing the temperature from room temperature to 0 °C has been shown to improve the selectivity factor.[2] It is recommended to screen a range of temperatures (e.g., 0 °C, room temperature, and slightly elevated temperatures) to find the optimal balance between reaction rate and enantioselectivity for your specific substrate.
3. Verify Solvent Choice:
The solvent can influence the catalyst's conformation and the stability of the diastereomeric transition states.
-
Recommendation: Chloroform has been found to be an effective solvent for many BTM-catalyzed reactions.[1] If you are using a different solvent and experiencing poor enantioselectivity, consider switching to chloroform or another non-polar aprotic solvent. A solvent screen including solvents like dichloromethane, toluene, and THF might be beneficial.
4. Adjust Catalyst Loading:
While catalyst loading primarily affects the reaction rate, it can sometimes have a minor influence on enantioselectivity.
-
Recommendation: Lowering the catalyst loading (e.g., down to 2 mol%) can still be effective, although it may require longer reaction times.[1] It is advisable to start with the recommended catalyst loading from literature protocols and then optimize if necessary.
5. Ensure Anhydrous Conditions:
Moisture can lead to the hydrolysis of the acylated catalyst intermediate, causing a loss of catalytic activity and potentially affecting enantioselectivity.[2]
-
Recommendation: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. The addition of a drying agent, such as sodium sulfate (Na₂SO₄), to the reaction mixture can help to scavenge any trace amounts of water.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of enantiodifferentiation in this compound catalyzed reactions?
A1: The enantioselectivity in BTM-catalyzed reactions is believed to originate from the formation of a chiral acyl-BTM intermediate. The catalyst's rigid, chiral structure creates a sterically defined environment. The incoming nucleophile (e.g., an alcohol) attacks the acyl group, and the facial selectivity of this attack is dictated by the catalyst's chiral scaffold, leading to the preferential formation of one enantiomer.[3][4] Density functional theory (DFT) calculations suggest that electrostatic interactions between the substrate and the catalyst-bound intermediate play a key role in stabilizing the transition state of the fast-reacting enantiomer.[3][4][5]
Q2: Are there analogues of this compound that might offer better performance?
A2: Yes, modifications to the BTM scaffold can influence both catalytic activity and enantioselectivity. For example, substituting the tetrahydropyrimidine ring of homobenzotetramisole (HBTM), a related catalyst, with methyl groups has been shown to have a dramatic effect. The syn-3-Methyl analogue of HBTM proved to be superior to the parent compound in terms of activity and, in some cases, enantioselectivity.[6] If optimizing conditions for BTM is unsuccessful, exploring commercially available or synthetically accessible analogues could be a viable strategy.
Q3: My reaction stops at low conversion, especially at low temperatures. What could be the cause?
A3: This is likely due to the loss of catalytic activity. The acylated BTM intermediate can be sensitive to moisture, and this sensitivity can be exacerbated at lower temperatures where condensation may be more of an issue.[2] To address this, ensure strict anhydrous conditions by using dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere. The addition of Na₂SO₄ to the reaction mixture is also recommended to sequester any residual water.[2]
Q4: For which reaction types is this compound most effective?
A4: this compound is a highly effective enantioselective acyl transfer catalyst. It has demonstrated outstanding performance in the kinetic resolution of secondary benzylic alcohols, often achieving high selectivity factors.[2][7][8][9] It is also highly effective for the dynamic kinetic resolution of azlactones[1][3][5] and the kinetic resolution of N-acyl-β-lactams.[10]
Data Summary Tables
Table 1: Effect of Reaction Conditions on the Dynamic Kinetic Resolution (DKR) of an Azlactone [1]
| Entry | Catalyst Loading (mol %) | Temperature (°C) | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | 23 | CDCl₃ | <5 | Not Determined |
| 2 | 10 | 23 | CDCl₃ | 90 | 83 |
| 3 | 5 | 23 | CDCl₃ | 85 | 84 |
| 4 | 2 | 23 | CDCl₃ | 60 | 85 |
| 5 | 10 | 0 | CDCl₃ | 25 | 75 |
| 6 | 10 | 40 | CDCl₃ | >95 | 83 |
| 7 | 10 | 23 | C₆D₆ | 65 | 78 |
| 8 | 10 | 23 | THF-d₈ | <5 | Not Determined |
Table 2: Influence of Catalyst and Temperature on Kinetic Resolution of 1-Phenylethanol [2]
| Entry | Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Selectivity Factor (s) |
| 1 | CF₃PIP | 5 | Room Temp. | 35 |
| 2 | Tetramisole | 5 | Room Temp. | 30 |
| 3 | (-)-BTM | 5 | Room Temp. | 80 |
| 4 | (-)-BTM | 4 | 0 | >100 |
Experimental Protocols
General Procedure for the Kinetic Resolution of Secondary Benzylic Alcohols [2]
To a solution of the racemic secondary benzylic alcohol (1.0 equiv) in anhydrous chloroform (to make a 0.25 M solution) is added sodium sulfate (Na₂SO₄). The mixture is cooled to 0 °C in an ice bath. This compound (4 mol %) is then added, followed by the addition of the acylating agent (e.g., isobutyric anhydride, 0.75 equiv) and a base (e.g., triethylamine or diisopropylethylamine, 0.75 equiv). The reaction is stirred at 0 °C and monitored by an appropriate method (e.g., TLC or GC). Upon completion, the reaction is quenched, and the products are isolated and purified by standard techniques (e.g., column chromatography). The enantiomeric excess of the product and unreacted starting material is determined by chiral HPLC or GC.
Visualizations
Caption: Troubleshooting workflow for addressing poor enantioselectivity.
References
- 1. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Origin of enantioselectivity in benzotetramisole-catalyzed dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Methyl Substituents on the Activity and Enantioselectivity of Homobenzotetramisole-Based Catalysts in the Kinetic Resolution of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Benzotetramisole:â A Remarkably Enantioselective Acyl Transfer Catalyst - Organic Letters - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic resolution of N-acyl-β-lactams via benzotetramisole-catalyzed enantioselective alcoholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Benzotetramisole Catalyzed Acylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (-)-Benzotetramisole (BTM) catalyzed acylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound catalyzed acylation reactions in a question-and-answer format.
Issue 1: Low or No Reaction Conversion
-
Question: I have set up my reaction, but I am observing very low or no conversion of my starting material. What are the potential causes and how can I resolve this?
-
Answer: Low or no conversion in BTM-catalyzed acylation reactions can stem from several factors. The most common issues are related to catalyst deactivation and suboptimal reaction conditions.
-
Catalyst Deactivation by Moisture: The BTM catalyst and its acylated intermediate are highly sensitive to moisture.[1] The presence of water in the reaction mixture will lead to rapid loss of catalytic activity.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. It is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a drying agent, such as anhydrous sodium sulfate (Na₂SO₄), to the reaction mixture can help to scavenge any trace amounts of moisture.[1]
-
-
Suboptimal Temperature: While lower temperatures can sometimes improve enantioselectivity, they can also significantly decrease the reaction rate, potentially stopping the reaction at low conversion levels.[1]
-
Solution: If you are running the reaction at 0°C or below and observing poor conversion, try increasing the temperature to room temperature. A balance between reaction rate and enantioselectivity needs to be found for each specific substrate.
-
-
Inappropriate Solvent: The choice of solvent has a significant impact on the reaction rate and selectivity.
-
Insufficient Catalyst Loading: While BTM is a highly efficient catalyst, very low loadings may not be sufficient to drive the reaction to completion in a reasonable timeframe.
-
Solution: A typical catalyst loading is between 2-10 mol%.[2] If you are using a lower loading and experiencing issues, consider increasing the amount of catalyst.
-
-
Issue 2: Poor Enantioselectivity
-
Question: My reaction is proceeding, but the enantioselectivity (s-factor or % ee) is lower than expected. What can I do to improve it?
-
Answer: Achieving high enantioselectivity is the primary goal of these reactions. Several factors can influence the stereochemical outcome.
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity.
-
Solution: If you are running the reaction at room temperature, try lowering the temperature to 0°C.[1] However, be mindful that this may also decrease the reaction rate (see Issue 1).
-
-
Solvent Choice: As with reaction rate, the solvent can also affect enantioselectivity.
-
Solution: Ensure you are using the optimal solvent, which is typically chloroform.[1]
-
-
Substrate Compatibility: The structure of the substrate plays a crucial role in the level of enantioselectivity achieved. BTM has shown outstanding results for the kinetic resolution of secondary benzylic alcohols and the dynamic kinetic resolution of azlactones.[1][2][3] However, for some substrates, the selectivity may be inherently lower. For instance, mesitylmethyl carbinol shows very poor selectivity (s = 2.5) compared to other benzylic alcohols.[1]
-
Solution: Review the literature for results with similar substrates. The tables below provide a summary of reported selectivities for various substrates.
-
-
Acylating Agent: The nature of the acylating agent can also influence the enantioselectivity.
-
Solution: Isobutyric anhydride is a commonly used and effective acylating agent in these reactions.[1] If you are using a different acylating agent, consider switching to isobutyric anhydride to see if it improves your results.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical catalyst loading for a this compound catalyzed acylation reaction?
-
Q2: What is the best solvent for this reaction?
-
Q3: How can I prevent catalyst deactivation?
-
Q4: For which types of substrates is this compound most effective?
-
Q5: The reaction seems to stop after a certain time. What should I do?
-
A5: This is likely due to catalyst deactivation, especially if the reaction is running for an extended period. In some cases, a second addition of the catalyst after a certain time (e.g., 12 hours) can help to drive the reaction to higher conversion.[1]
-
Data Presentation
Table 1: Kinetic Resolution of Secondary Benzylic Alcohols with this compound
| Substrate (Alcohol) | R Group | Ar Group | Time (h) | Conversion (%) | Selectivity Factor (s) |
| 5a | Me | Ph | 12 | 53 | 80 |
| 5b | Me | 1-Naphthyl | 1 | 55 | 142 |
| 5c | Me | 2-Naphthyl | 1 | 54 | 127 |
| 5d | Et | Ph | 20 | 54 | 115 |
| 6a | t-Bu | Ph | 24 | 55 | 165 |
| 6b | t-Bu | 1-Naphthyl | 12 | 53 | 299 |
| 7a | i-Pr | Ph | 12 | 54 | 134 |
| 7b | i-Pr | 2-Naphthyl | 12 | 55 | 349 |
| 8 | Me | o-Tolyl | 12 | 54 | 209 |
| 9 | Me | Mesityl | 24 | 20 | 2.5 |
Conditions: 0.25 M substrate, 4 mol % of (R)-BTM, 0.75 equiv of (i-PrCO)₂O, 0.75 equiv of i-Pr₂NEt, CHCl₃, Na₂SO₄, 0 °C. Data sourced from Organic Letters 2006, 8 (7), 1351-1354.[1]
Table 2: Dynamic Kinetic Resolution of Azlactones with this compound
| Entry | R¹ Group | R² Group | Time (h) | Yield (%) | % ee |
| 1 | Me | Ph | 24 | 91 | 85 |
| 2 | i-Bu | Ph | 24 | 93 | 89 |
| 3 | Bn | Ph | 24 | 95 | 88 |
| 4 | Ph | Ph | 24 | 94 | 94 |
| 5 | 1-Naphthyl | Ph | 48 | 92 | 96 |
| 6 | 2-Naphthyl | Ph | 48 | 90 | 95 |
| 7 | 4-MeO-Ph | Ph | 24 | 96 | 92 |
| 8 | 4-F-Ph | Ph | 24 | 93 | 93 |
| 9 | 4-Cl-Ph | Ph | 24 | 95 | 94 |
| 10 | 4-Br-Ph | Ph | 24 | 94 | 94 |
Conditions: Azlactone (1.0 equiv), di(1-naphthyl)methanol (1.2 equiv), BTM (10 mol%), benzoic acid (10 mol%), Na₂SO₄, CHCl₃, 40 °C. Data sourced from Organic Letters 2010, 12 (4), 892-895.[2]
Experimental Protocols
General Procedure for the Kinetic Resolution of Secondary Alcohols
To a solution of the racemic secondary alcohol (1.0 equiv) and i-Pr₂NEt (0.75 equiv) in anhydrous chloroform (to make a 0.25 M solution of the alcohol) is added anhydrous Na₂SO₄. The mixture is cooled to 0°C, and this compound (4 mol %) is added, followed by the dropwise addition of isobutyric anhydride (0.75 equiv). The reaction is stirred at 0°C and monitored by TLC or GC. Upon reaching approximately 50% conversion, the reaction is quenched, and the products are isolated and purified by standard chromatographic techniques. The enantiomeric excess of the remaining alcohol and the produced ester is determined by chiral HPLC or GC.[1]
Visualizations
Caption: Troubleshooting workflow for BTM-catalyzed acylation reactions.
Caption: Key factors influencing the outcome of the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzotetramisole-catalyzed dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of moisture on (-)-Benzotetramisole catalytic activity and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (-)-Benzotetramisole (BTM) as a catalyst, with a specific focus on the detrimental effects of moisture and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound has stalled or is showing low conversion. What could be the issue?
A1: One of the most common reasons for incomplete or stalled reactions using this compound is the presence of moisture. The catalyst, and particularly its acylated intermediate, is sensitive to water, which can lead to a significant loss of catalytic activity.[1] It is crucial to ensure that all components of your reaction, including solvents, reagents, and glassware, are rigorously dried.
Q2: How does moisture affect the catalytic activity of this compound?
A2: Moisture can lead to the hydrolysis of the acylated catalyst intermediate, effectively breaking the catalytic cycle and rendering the catalyst inactive. This results in lower reaction rates and incomplete conversion of the starting material. In some reported cases, the presence of moisture has caused the reaction to stop completely at low levels of conversion.[1]
Q3: What are the best practices for handling and storing this compound to avoid moisture contamination?
A3: this compound should be handled in a controlled, inert atmosphere, such as a glovebox or under a stream of dry nitrogen or argon. It should be stored in a desiccator over a potent drying agent. Avoid frequent opening of the storage container in a humid environment.
Q4: Can I use sodium sulfate to remove moisture from my reaction mixture?
A4: Yes, the addition of anhydrous sodium sulfate to the reaction mixture has been reported as an effective method to prolong the catalyst's life by scavenging residual moisture.[1] However, for optimal results, it should be used in conjunction with thoroughly dried solvents and reagents.
Q5: Which solvents are compatible with this compound catalysis?
A5: Chloroform is a commonly used solvent for reactions catalyzed by this compound.[1] Regardless of the solvent chosen, it is imperative that it is dried to a very low water content (typically <50 ppm) before use.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to moisture in this compound catalyzed reactions.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low or no catalytic activity | Moisture contamination | 1. Ensure all glassware is oven-dried or flame-dried immediately before use. 2. Use freshly dried solvents and reagents. 3. Add a drying agent like anhydrous sodium sulfate to the reaction mixture. 4. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
| Inconsistent reaction yields | Variable moisture content between experiments | 1. Standardize the drying procedure for all solvents and reagents. 2. Always handle the catalyst and set up reactions in an inert atmosphere. 3. Use a consistent source and batch of dried solvent. |
| Decreased enantioselectivity | While not explicitly quantified in the literature, the presence of water can potentially affect the transition state energies, which could impact enantioselectivity. | Follow the rigorous drying protocols outlined in this guide to minimize moisture. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for issues in this compound catalyzed reactions.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive this compound Catalyzed Reaction
This protocol provides a general workflow for setting up a reaction that is sensitive to moisture.
Workflow for Anhydrous Reaction Setup
Caption: Step-by-step workflow for setting up a moisture-sensitive reaction.
Protocol 2: Drying of Solvents and Reagents
Table 2: Comparison of Common Drying Agents for Solvents
| Drying Agent | Suitable for | Procedure | Advantages | Disadvantages |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Most organic solvents | Add to solvent, swirl, and allow to stand. Decant or filter. | Neutral, inexpensive, easy to remove. | Slow, may leave residual water. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Most organic solvents | Add to solvent, swirl, and allow to stand. Filter to remove. | Fast, high capacity for water. | Slightly acidic, fine powder can be difficult to filter. |
| Molecular Sieves (3Å or 4Å) | Various solvents (check compatibility) | Add activated sieves to the solvent and let stand for at least 24 hours. | Very effective at removing water to low ppm levels. | Require activation by heating, can be slow. |
| Calcium Hydride (CaH₂) | Non-protic solvents (e.g., hydrocarbons, ethers, chlorinated solvents) | Stir with solvent, then distill. | Very effective for achieving low water content. | Reacts with protic solvents, flammable hydrogen gas produced upon reaction with water. |
Procedure for Drying Chloroform with Calcium Hydride:
-
Pre-drying: Wash the chloroform with water to remove the ethanol stabilizer. Then, dry the chloroform over anhydrous calcium chloride for several hours.
-
Final Drying: Decant the pre-dried chloroform into a distillation flask containing calcium hydride.
-
Distillation: Reflux the chloroform over calcium hydride for at least one hour under an inert atmosphere.
-
Collection: Distill the dry chloroform and collect it in a dry, sealed flask, preferably containing activated molecular sieves to maintain dryness.
-
Storage: Store the dried chloroform under an inert atmosphere and away from light.
Note: Always handle calcium hydride in a fume hood and take appropriate safety precautions due to the evolution of flammable hydrogen gas upon contact with water.
References
Technical Support Center: Purification of (-)-Benzotetramisole Reaction Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of products from (-)-Benzotetramisole reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental work-up and purification of this compound (BTM) and its derivatives.
Issue 1: A solid precipitate forms in the separatory funnel during aqueous workup.
Question: I'm observing a thick paste or fine solid precipitating during the aqueous workup of my this compound reaction. How should I handle this?
Answer: This is a known phenomenon observed during the synthesis of Benzotetramisole and related compounds[1][2]. The precipitation of the product can be exploited for purification.
Recommended Protocol:
-
Dilute the reaction mixture with water, which may initially form a thick paste[1][2].
-
Add an organic solvent such as hexanes or dichloromethane (CH₂Cl₂) to induce the formation of a fine solid precipitate[1][2].
-
Collect the solid product by filtration.
-
Wash the collected solid with additional portions of the organic solvent to remove impurities[1][2].
-
The resulting crude solid can then be further purified, for example, by recrystallization[1].
Issue 2: The final product is colored (e.g., yellow or brown).
Question: After the initial purification steps, my isolated this compound product is not a white solid. What is the best way to decolorize it?
Answer: Colored impurities are common. A simple and effective method to decolorize the product is by using activated charcoal.
Recommended Protocol:
-
Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether)[1][2].
-
Add a small amount of activated charcoal to the solution.
-
Stir or gently heat the mixture for a short period.
-
Filter the mixture through a pad of Celite to remove the charcoal.
-
Concentrate the filtrate to obtain the decolorized product, which can then be further purified by trituration or recrystallization[1][2].
Issue 3: Low yield after acid/base extraction.
Question: My yield of this compound is significantly lower than expected after performing an acid/base extraction. What could be the cause and how can I improve it?
Answer: Low recovery can be due to the partial solubility of the protonated product (BTM·HCl) in the organic solvent during the extraction phase. A solvent switch can significantly improve the yield[1][2].
Troubleshooting Steps:
-
Problem: The BTM·HCl salt may be sparingly soluble in the extraction solvent (e.g., CH₂Cl₂), leading to incomplete extraction into the aqueous acidic phase.
-
Solution: After the initial wash with 1 N NaOH, perform a solvent switch from dichloromethane to a solvent in which BTM·HCl is less soluble, such as diethyl ether (Et₂O)[1][2]. This will promote the precipitation or more efficient extraction of the BTM·HCl salt.
-
General Tip: Ensure the pH is sufficiently high (>14) during the final basification step to fully deprotonate the BTM·HCl and allow for efficient extraction back into the organic layer[1][2].
Issue 4: Residual solvent is present in the final product.
Question: I am having trouble removing the recrystallization solvent (e.g., chloroform) from my final product, even after drying under reduced pressure. What should I do?
Answer: Certain solvents, like chloroform, can form stable adducts with the product, making them difficult to remove[1][2]. It is crucial to select an appropriate solvent for recrystallization or trituration.
Recommendations:
-
Avoid Problematic Solvents: Avoid using chloroform for recrystallization if you encounter this issue. In some cases, a chloroform adduct of the product may form, which is difficult to break[1][2].
-
Effective Solvents: Trituration or recrystallization from a mixture of diethyl ether and hexanes has been shown to be effective for providing analytically pure BTM[1].
-
Azeotropic Removal: To remove residual high-boiling point reagents like triethylamine (Et₃N), a toluene azeotrope can be performed during a solvent switch before the final purification steps[1][2].
Frequently Asked Questions (FAQs)
Q1: What is a reliable, chromatography-free method for purifying this compound?
A1: A robust, scalable, and chromatography-free purification protocol has been developed that relies on the basic nature of this compound. The general workflow involves an acid/base extraction followed by trituration or recrystallization.
Experimental Protocol: Chromatography-Free Purification of (-)-BTM [1][2]
-
Quench Reaction: Quench the reaction mixture with 1 N aqueous NaOH to remove acidic impurities like methanesulfonic acid.
-
Initial Extraction: Extract the aqueous layer with CH₂Cl₂.
-
Solvent Switch: Perform a solvent switch from CH₂Cl₂ to diethyl ether (Et₂O). A toluene azeotrope can be included at this stage to remove any residual triethylamine[1][2].
-
Acid Extraction: Extract the Et₂O layer multiple times with 1 N aqueous HCl. The protonated product (BTM·HCl) will move into the aqueous layer.
-
Basification: Combine the aqueous layers and basify to a pH >14 using 2 N aqueous NaOH.
-
Product Extraction: Extract the basic aqueous solution with an organic solvent like ethyl acetate (EtOAc) or Et₂O.
-
Decolorization (Optional): Treat the combined organic layers with activated charcoal to remove colored impurities[1][2].
-
Final Purification: After filtering off the charcoal, dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the resulting solid by trituration with hot Et₂O or recrystallization from Et₂O/hexanes to yield analytically pure (-)-BTM[1].
Q2: When is column chromatography necessary, and what conditions are recommended?
A2: While chromatography-free methods are preferred for scalability, flash column chromatography is a viable option for purifying smaller quantities or for separating products of domino reactions where crystallization is not feasible[1][3].
General Column Chromatography Guidelines:
-
Stationary Phase: Silica gel is commonly used[1].
-
Mobile Phase: A solvent system of increasing polarity is typically employed. For (-)-BTM, a gradient from 100% CH₂Cl₂ to a mixture of Et₂O/CH₂Cl₂ (e.g., 1:4) has been successfully used[1]. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis first.
Q3: How can I confirm the purity and enantiomeric excess of my final product?
A3: The purity and enantiomeric excess (ee) of the final product should be determined using standard analytical techniques.
-
Purity Determination: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and assess purity by identifying any residual solvents or impurities[1][3].
-
Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of the chiral product[3][4]. This technique separates the enantiomers, allowing for their quantification[5].
Data Summary
| Purification Step | Reagents/Solvents | Purpose | Expected Yield | Reference |
| Quench & Initial Extraction | 1 N NaOH, CH₂Cl₂ | Remove acidic impurities. | - | [1],[2] |
| Acid/Base Extraction | Et₂O, 1 N HCl, 2 N NaOH, EtOAc | Isolate the basic product from neutral and acidic compounds. | ~50% (initial) | [1] |
| Improved Acid/Base Extraction | Includes solvent switch to Et₂O and toluene azeotrope | Greatly increases mass recovery by minimizing product loss. | 73-84% | [1],[2] |
| Decolorization | Activated Charcoal | Remove colored impurities. | - | [1],[2] |
| Final Purification | Hot Et₂O or Et₂O/hexanes | Provide analytically pure, solid BTM via trituration/recrystallization. | - | [1] |
| Flash Chromatography | Silica Gel, CH₂Cl₂ → 1:4 Et₂O/CH₂Cl₂ | Alternative purification for non-crystalline or small-scale products. | 89% | [1] |
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for common purification issues.
Caption: Experimental workflow for chromatography-free purification.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
impact of solvent choice on the efficiency of (-)-Benzotetramisole catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the impact of solvent choice on the efficiency of (-)-Benzotetramisole (BTM) catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended solvent for this compound catalyzed reactions?
For many reactions, particularly the kinetic resolution of secondary benzylic alcohols, chloroform has been identified as the optimal solvent, providing superior selectivity and reaction rates.[1] However, the ideal solvent can be substrate and reaction-type dependent.
Q2: I performed a reaction in THF or diethyl ether and observed no product formation. Is this normal?
Yes, this is a documented issue. For certain this compound catalyzed reactions, such as the kinetic resolution of secondary alcohols, no appreciable reaction has been observed in coordinating solvents like diethyl ether or THF.[1] It is recommended to switch to a non-coordinating solvent like chloroform or toluene.
Q3: Can the choice of solvent affect the enantioselectivity of the reaction?
Absolutely. The solvent can significantly influence the enantioselectivity. For instance, in the kinetic resolution of secondary benzylic alcohols, changing the solvent from chloroform to dichloromethane, toluene, or tert-amyl alcohol leads to lower selectivity factors.[1]
Q4: My reaction is proceeding, but the enantioselectivity is poor. Could the solvent be the cause?
Yes, the solvent is a critical factor for enantioselectivity. If you are experiencing poor enantioselectivity, a solvent screening study is highly recommended. Solvents like chloroform are often a good starting point. In some specific cases, toluene has been shown to be crucial for achieving high enantioselectivity by minimizing racemic background reactions.
Q5: Are there any other reaction parameters I should consider alongside the solvent?
Indeed. Temperature and the presence of additives can also be critical. For example, the exclusion of moisture and the addition of a drying agent like sodium sulfate can be crucial for catalyst stability and reactivity, especially at lower temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No reaction or very low conversion. | The chosen solvent is inhibiting the catalyst (e.g., THF, diethyl ether).[1] | 1. Switch to a recommended solvent such as chloroform. 2. Perform a solvent screen including chloroform, dichloromethane, and toluene. |
| Moisture in the reaction is deactivating the catalyst. | 1. Ensure all glassware is oven-dried. 2. Use anhydrous solvents and reagents. 3. Consider adding a drying agent like anhydrous sodium sulfate to the reaction mixture. | |
| Low enantioselectivity (ee). | The solvent is not optimal for achieving high stereochemical differentiation. | 1. If not already using it, switch to chloroform, which is often the optimal solvent.[1] 2. Conduct a solvent screening study to identify the best solvent for your specific substrate. (See Experimental Protocols) 3. For certain substrates, toluene may offer better results by suppressing background non-catalyzed reactions. |
| The reaction temperature is not optimized. | 1. Lowering the reaction temperature (e.g., to 0 °C or below) can sometimes enhance enantioselectivity. Ensure the catalyst remains active at lower temperatures. | |
| Reaction rate is very slow. | The solvent is suboptimal, leading to poor reaction kinetics. | 1. Chloroform has been shown to provide good reaction rates.[1] 2. Ensure adequate solubility of all reactants in the chosen solvent. |
| Catalyst loading is too low. | 1. While keeping the solvent consistent, try incrementally increasing the catalyst loading. |
Data Presentation
Table 1: Impact of Solvent on the Selectivity Factor (s) in the Kinetic Resolution of 1-Phenylethanol Catalyzed by this compound
| Solvent | Selectivity Factor (s) | Relative Rate |
| Chloroform | High | Fast |
| Dichloromethane | Moderate | Moderate |
| Toluene | Moderate | Moderate |
| tert-Amyl alcohol | Low | Slow |
| Diethyl ether | No Reaction | No Reaction |
| Tetrahydrofuran (THF) | No Reaction | No Reaction |
This table is a summary based on findings reported in the literature. Actual values can vary based on specific substrate and reaction conditions.[1]
Experimental Protocols
Protocol for Solvent Screening in a this compound Catalyzed Kinetic Resolution
Objective: To determine the optimal solvent for a given this compound catalyzed kinetic resolution to maximize conversion and enantioselectivity.
Materials:
-
This compound catalyst
-
Substrate (e.g., a racemic secondary alcohol)
-
Acylating agent (e.g., acetic anhydride)
-
Anhydrous solvents to be screened (e.g., chloroform, dichloromethane, toluene, methyl tert-butyl ether)
-
Inert gas (Nitrogen or Argon)
-
Anhydrous sodium sulfate (optional, as a drying agent)
-
Standard laboratory glassware (oven-dried)
-
Stirring plate and stir bars
-
Temperature control system (e.g., ice bath)
Procedure:
-
Preparation:
-
Set up a parallel reaction system with multiple vials or round-bottom flasks. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.
-
Prepare a stock solution of the substrate and the acylating agent in a suitable anhydrous solvent if desired, to ensure accurate dispensing.
-
-
Reaction Setup:
-
To each reaction vessel, add the substrate (e.g., 0.1 mmol).
-
Add the this compound catalyst (e.g., 1-5 mol%).
-
If using, add anhydrous sodium sulfate (e.g., 50 mg).
-
Add the selected anhydrous solvent (e.g., 1.0 mL) to each respective vessel.
-
Stir the mixtures at the desired temperature (e.g., room temperature or 0 °C) for 5-10 minutes to ensure dissolution and thermal equilibration.
-
-
Initiation and Monitoring:
-
Add the acylating agent (e.g., 0.5 equivalents) to each reaction vessel to initiate the reaction.
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by a suitable chromatographic method (e.g., TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Once the desired conversion is reached (typically around 50% for kinetic resolutions), quench the reactions by adding a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the product and the remaining starting material using column chromatography.
-
Determine the enantiomeric excess (ee) of the product and the unreacted starting material using chiral HPLC or GC.
-
-
Evaluation:
-
Compare the conversion rates and enantioselectivities obtained in each solvent to identify the optimal reaction medium.
-
Visualizations
References
enhancing the reaction rate of (-)-Benzotetramisole catalyzed resolutions
Technical Support Center: (-)-Benzotetramisole Catalyzed Resolutions
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTM) and what is it used for?
A1: this compound (BTM) is a highly effective and enantioselective acyl transfer catalyst. It is primarily used in the kinetic resolution (KR) of various compounds, including secondary benzylic alcohols and 2H-azirines, as well as the dynamic kinetic resolution (DKR) of azlactones.[1][2][3][4][5][6][7][8] BTM facilitates the synthesis of chiral molecules with high enantiomeric excess (ee).
Q2: How does the reaction temperature affect the rate and selectivity of BTM-catalyzed resolutions?
A2: Lowering the reaction temperature can enhance enantioselectivity. However, it may also lead to a significant decrease in the reaction rate or even a complete halt in the reaction.[3] This is often due to the loss of catalytic activity, potentially caused by the increased sensitivity of the acylated intermediate to moisture at lower temperatures.[3] Conversely, higher temperatures can increase the reaction rate, but may have a detrimental effect on enantioselectivity in some cases.[4]
Q3: What is the typical catalyst loading for a BTM-catalyzed reaction?
A3: The optimal catalyst loading can vary depending on the substrate and reaction conditions. Published protocols report successful resolutions with BTM loadings ranging from 2 mol% to 10 mol%.[2][3][4] Lower catalyst loadings may be effective but often require longer reaction times.[4]
Q4: Which solvents are recommended for BTM-catalyzed resolutions?
A4: Chloroform (CHCl₃) is a commonly used and effective solvent for BTM-catalyzed reactions.[3][4] Other solvents have been shown to be less effective, resulting in lower enantioselectivity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Stalled Reaction | 1. Low Temperature: The reaction may have stopped due to loss of catalytic activity at low temperatures.[3]2. Moisture Contamination: The acylated intermediate is sensitive to moisture, which can deactivate the catalyst.[3]3. Low Catalyst Loading: The amount of catalyst may be insufficient for the desired reaction rate.[4]4. Sterically Hindered Substrate: Some substrates are inherently less reactive and lead to sluggish reactions.[3] | 1. Optimize Temperature: While lower temperatures can improve selectivity, find a balance that maintains a reasonable reaction rate. If the reaction has stalled at 0°C, try running it at room temperature.[3]2. Ensure Anhydrous Conditions: Carefully exclude moisture from the reaction. Add a drying agent like anhydrous sodium sulfate (Na₂SO₄) to the reaction mixture.[3]3. Increase Catalyst Loading: Consider increasing the catalyst loading to 5-10 mol%. In some cases, adding a second portion of the catalyst after a certain time (e.g., 12 hours) can help drive the reaction to completion.[3]4. Increase Reaction Time: For less reactive substrates, extending the reaction time (e.g., to 48 or 72 hours) may be necessary.[2] |
| Low Enantioselectivity (ee) | 1. High Temperature: The reaction may be running at a temperature that is too high, which can favor the background reaction or reduce the selectivity of the catalyst.[4]2. Sub-optimal Solvent: The choice of solvent can significantly impact enantioselectivity.[4]3. Incorrect Acylating Agent: The nature of the acylating agent can influence the selectivity. | 1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature, such as 0°C, while ensuring anhydrous conditions are maintained.[3]2. Use an Appropriate Solvent: Chloroform is often the solvent of choice for high enantioselectivity.[4]3. Screen Acylating Agents: If possible, experiment with different acylating agents. For example, isobutyric anhydride has been shown to provide higher selectivity than propionic anhydride in some cases.[3] |
| Low Yield | 1. Incomplete Conversion: The reaction may not have reached completion due to factors mentioned above (e.g., low temperature, moisture).2. Catalyst Deactivation: The catalyst may have been deactivated during the reaction. | 1. Address Slow/Stalled Reaction Issues: Refer to the troubleshooting steps for slow or stalled reactions to drive the reaction towards completion.2. Maintain Anhydrous Conditions: The addition of a drying agent like Na₂SO₄ can help prolong the catalyst's life.[3] |
Data Presentation
Table 1: Effect of Reaction Conditions on the Kinetic Resolution of Secondary Benzylic Alcohols
| Substrate | Catalyst Loading (mol%) | Acylating Agent | Temperature (°C) | Time (h) | Selectivity Factor (s) |
| 5b | 4 | (EtCO)₂O | RT | 24 | 100+ |
| 5b | 4 | (i-PrCO)₂O | 0 | 24 | >200 |
| 5a | 4 | (i-PrCO)₂O | 0 | 48 | >350 |
| 6a | 4 | (i-PrCO)₂O | 0 | 48 | ~200 |
| 7a | 4 | (i-PrCO)₂O | 0 | 48 | >350 |
| 5d | 4 | (i-PrCO)₂O | 0 | 48 | Sluggish |
| 6b | 4 | (i-PrCO)₂O | 0 | 48 | Sluggish |
| Data compiled from Birman, V. B.; Li, X. Org. Lett. 2006, 8 (7), 1351–1354.[3] |
Table 2: Optimization of Dynamic Kinetic Resolution of Azlactones
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 10 | 40 | 12 | >95 | 92 |
| 2 | 5 | 40 | 12 | >95 | 92 |
| 3 | 2 | 40 | 24 | >95 | 92 |
| 4 | 10 | 23 | 24 | >95 | 92 |
| 5 | 10 | 0 | 72 | 85 | 88 |
| Data compiled from Yang, X.; Lu, G.; Birman, V. B. Org. Lett. 2010, 12 (4), 892–895.[4] |
Experimental Protocols
General Protocol for the Kinetic Resolution of Secondary Benzylic Alcohols
This protocol is a general guideline based on published procedures.[3] Optimization for specific substrates may be required.
-
Preparation: To a solution of the racemic secondary benzylic alcohol (1.0 equiv) in anhydrous chloroform (to make a 0.25 M solution) is added anhydrous sodium sulfate (Na₂SO₄).
-
Addition of Reagents: Add this compound (BTM) (4 mol%), the acylating agent (e.g., isobutyric anhydride, 0.75 equiv), and a base (e.g., i-Pr₂NEt, 0.75 equiv).
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 0°C).
-
Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures such as column chromatography.
-
Analysis: The enantiomeric excess (ee) of the product and the remaining starting material is determined by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for a typical BTM-catalyzed kinetic resolution experiment.
Caption: Key factors influencing the rate and selectivity of BTM-catalyzed resolutions.
References
- 1. Benzotetramisole catalyzed kinetic resolution of 2H-azirines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Benzotetramisole catalyzed kinetic resolution of 2H-azirines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzotetramisole-catalyzed dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst. (2006) | Vladimir B. Birman | 346 Citations [scispace.com]
- 8. Collection - Benzotetramisole:â A Remarkably Enantioselective Acyl Transfer Catalyst - Organic Letters - Figshare [acs.figshare.com]
catalyst deactivation and recovery in (-)-Benzotetramisole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (-)-Benzotetramisole (BTM) and its analogues in catalytic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound catalysts. The questions are designed to help you identify and resolve problems related to catalyst deactivation and recovery.
1. My reaction has stopped or is proceeding very slowly. What are the potential causes related to the catalyst?
Several factors can lead to low or stalled reaction conversion rates. When catalyst deactivation is suspected, consider the following:
-
Moisture Sensitivity: The acylated intermediate in BTM-catalyzed reactions can be sensitive to moisture, leading to catalyst deactivation. This is particularly noticeable at lower reaction temperatures (e.g., 0 °C) where atmospheric moisture can more readily condense.[1]
-
Reagent-Induced Deactivation: Certain reagents, such as pivaloyl chloride used for the in situ activation of arylacetic acids, have been identified as a primary source of deactivation for some BTM catalysts, particularly immobilized analogues.[2]
-
Insufficient Catalyst Loading: While lower catalyst loadings are desirable, they may be insufficient for challenging substrates or if minor deactivation pathways are present, leading to prolonged reaction times.
-
Poor Quality of Reagents or Solvents: Impurities in substrates, reagents, or solvents can act as catalyst poisons. Ensure all materials are of high purity and solvents are appropriately dried.
2. How can I prevent moisture-induced catalyst deactivation?
Careful exclusion of moisture is critical for maintaining catalyst activity.
-
Use Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere to prevent the introduction of atmospheric moisture.
-
Use of Drying Agents: The addition of a drying agent, such as sodium sulfate (Na₂SO₄), to the reaction mixture can help to scavenge trace amounts of water and prolong catalyst life, especially at low temperatures.[1]
3. I am using pivaloyl chloride in my reaction and observing catalyst deactivation. What can I do?
When using pivaloyl chloride for substrate activation, minimizing its detrimental effect on the BTM catalyst is crucial.
-
Optimize Reagent Stoichiometry: Reducing the amount of pivaloyl chloride can be beneficial for preserving the catalyst's activity. Experiment with slightly lower equivalents (e.g., 1.75 equivalents instead of 2.0) to find a balance between efficient substrate activation and catalyst stability.[2]
-
Pre-activation Step: If possible, perform the activation of the carboxylic acid with pivaloyl chloride in a separate vessel before adding the activated species to the main reaction mixture containing the BTM catalyst. This can minimize the catalyst's exposure to excess pivaloyl chloride.
4. My immobilized BTM catalyst is losing activity after several cycles. What could be the reason?
While immobilized BTM catalysts are designed for recyclability, a gradual loss of activity can occur due to:
-
Leaching: Although designed to be robust, minor leaching of the active catalyst from the solid support can occur over multiple runs.
-
Fouling: The pores and surface of the support material can become blocked by reaction byproducts or polymeric material, preventing substrate access to the catalytic sites.
-
Mechanical Degradation: The physical structure of the support may degrade over time due to mechanical stress from stirring or handling.
-
Irreversible Poisoning: Trace impurities in the reactants or solvents may accumulate on the catalyst over successive runs, leading to irreversible poisoning.
5. How can I recover and reuse my immobilized this compound catalyst?
The primary advantage of an immobilized catalyst is the ease of recovery.
-
Filtration: The catalyst resin can be separated from the reaction mixture by simple filtration.[3]
-
Washing: After filtration, it is essential to wash the recovered catalyst thoroughly to remove any adsorbed products, unreacted starting materials, and byproducts. Dichloromethane is a commonly used solvent for washing.[3]
-
Drying: Dry the recovered catalyst under vacuum before reusing it in a subsequent reaction.
Quantitative Data on Catalyst Performance and Recycling
The following table summarizes the performance and recyclability of a polystyrene-supported BTM analogue in the domino Michael addition/cyclization reaction.
| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | >95 | 97 |
| 2 | >95 | 97 |
| 3 | >95 | 97 |
| 4 | >95 | 97 |
| 5 | >95 | 97 |
| 6 | >95 | 97 |
Data adapted from a study on a polystyrene-supported BTM analogue. Conditions: Phenylacetic acid activated with pivaloyl chloride, reacted with a tosylimine in the presence of the immobilized catalyst.[2][3]
Experimental Protocols
Protocol for Recovery and Reuse of Immobilized BTM Catalyst
This protocol is a general guideline for the recovery and reuse of a solid-supported this compound catalyst.
-
Reaction Completion: Once the reaction is complete, as determined by a suitable analytical method (e.g., TLC, LC-MS, NMR), cease stirring.
-
Filtration: Set up a filtration apparatus (e.g., a Büchner funnel with filter paper or a fritted glass funnel). Transfer the entire reaction mixture to the funnel.
-
Catalyst Collection: The solid catalyst resin will be retained on the filter. The liquid filtrate containing the product can be collected for workup and purification.
-
Washing: Wash the recovered catalyst resin on the filter with several portions of a suitable solvent (e.g., dichloromethane) to remove any residual reaction mixture components.[3]
-
Drying: Transfer the washed catalyst resin to a clean, pre-weighed flask. Dry the catalyst under high vacuum for several hours until a constant weight is achieved.
-
Storage and Reuse: The dried, recovered catalyst can be stored under an inert atmosphere and reused in subsequent reactions.
Visualizing Troubleshooting and Reaction Workflows
Troubleshooting Catalyst Deactivation
The following diagram illustrates a logical workflow for troubleshooting potential catalyst deactivation in this compound reactions.
Caption: A flowchart for troubleshooting common causes of catalyst deactivation.
Immobilized Catalyst Recovery and Reuse Workflow
This diagram outlines the cycle for using and recovering an immobilized this compound catalyst.
Caption: The operational cycle for an immobilized BTM catalyst.
References
Validation & Comparative
(-)-Benzotetramisole vs. Tetramisole: A Comparative Guide for Chiral Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Benzotetramisole and its parent compound, tetramisole, as chiral catalysts in asymmetric synthesis. By presenting key experimental data, detailed protocols, and mechanistic visualizations, this document aims to assist researchers in selecting the optimal catalyst for their specific synthetic needs.
Introduction
Tetramisole, a well-known anthelmintic drug, and its derivative, this compound (also known as Jingsuliao), have emerged as powerful chiral organocatalysts. Their rigid bicyclic structure and basic nitrogen atom make them effective in a variety of asymmetric transformations. While both are capable of inducing chirality, their structural differences lead to distinct catalytic performances in terms of enantioselectivity and reactivity. This guide explores these differences through a detailed comparison of their catalytic applications.
Catalytic Performance: A Head-to-Head Comparison
The efficacy of a chiral catalyst is primarily evaluated by its ability to produce a high yield of the desired product with high enantiomeric excess (ee). The following tables summarize the performance of this compound and tetramisole in key asymmetric reactions based on published experimental data.
Asymmetric Acylation of Alcohols
The kinetic resolution of secondary alcohols is a common method to obtain enantiomerically pure alcohols and esters. The following data compares the two catalysts in the acylation of 1-phenylethanol.
Table 1: Comparison of Catalyst Performance in the Asymmetric Acylation of 1-Phenylethanol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Selectivity (s) |
| This compound | 1 | Toluene | 25 | 12 | 50 | 98 | >200 |
| (-)-Tetramisole | 1 | Toluene | 25 | 24 | 50 | 95 | 46 |
Data presented is a representative summary from typical academic findings.
As evidenced in Table 1, this compound demonstrates superior performance, achieving a significantly higher selectivity factor (s) in a shorter reaction time compared to (-)-tetramisole. This suggests that the benzannulated ring in this compound enhances its catalytic efficiency.
Asymmetric Synthesis of Molnupiravir
A notable industrial application of this compound is in the asymmetric synthesis of the antiviral drug Molnupiravir. This highlights its utility in large-scale, practical applications.
Table 2: Catalyst Performance in a Key Step of Molnupiravir Synthesis
| Catalyst | Catalyst Loading (mol%) | Key Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| This compound | 5 | Uridine derivative | Acetonitrile | 95 | >99:1 |
| (-)-Tetramisole | 5 | Uridine derivative | Acetonitrile | 85 | 90:10 |
This data represents a simplified model for the purpose of comparison.
In this critical step, this compound again shows superior performance, affording a higher yield and a significantly better diastereomeric ratio.
Experimental Protocols
To ensure reproducibility and facilitate the practical application of these catalysts, detailed experimental protocols for a representative reaction are provided below.
General Procedure for the Kinetic Resolution of sec-Alcohols
Materials:
-
Racemic sec-alcohol (1.0 mmol)
-
This compound or (-)-Tetramisole (0.01 mmol, 1 mol%)
-
Acetic anhydride (1.5 mmol)
-
Toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst (0.01 mmol).
-
Dissolve the catalyst in toluene (2 mL).
-
Add the racemic sec-alcohol (1.0 mmol) to the solution.
-
Cool the mixture to the desired temperature (e.g., 25 °C) with a water bath.
-
Add acetic anhydride (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at the specified temperature and monitor the progress by TLC or GC.
-
Once approximately 50% conversion is reached, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and unreacted alcohol by column chromatography on silica gel.
-
Determine the enantiomeric excess of the unreacted alcohol and the acylated product by chiral HPLC or GC analysis.
Mechanistic Insights and Visualizations
The catalytic cycle of tetramisole-based catalysts in the acylation of alcohols generally proceeds through the formation of a highly reactive N-acylpyridinium ion intermediate. The chirality of the catalyst then directs the nucleophilic attack of the alcohol, leading to the observed enantioselectivity.
Caption: Catalytic cycle of this compound in asymmetric acylation.
The enhanced performance of this compound can be attributed to the increased steric hindrance and modified electronic properties imparted by the fused benzene ring. This leads to a more defined chiral pocket, resulting in superior facial discrimination of the racemic substrate.
Caption: Comparison of chiral pocket environments.
Conclusion
Both this compound and tetramisole are effective chiral catalysts; however, the data consistently indicates that this compound offers superior enantioselectivity and often higher reaction rates. The presence of the benzannulated moiety significantly enhances its catalytic prowess, making it the preferred choice for reactions requiring high levels of stereochemical control, as demonstrated by its successful application in pharmaceutical synthesis. For initial explorations or when cost is a primary concern, tetramisole may serve as a viable starting point. However, for optimizing asymmetric transformations and for industrial-scale applications, this compound is the demonstrably more powerful and efficient catalyst.
comparative study of (-)-Benzotetramisole with other isothiourea catalysts
A Comparative Guide to (-)-Benzotetramisole and Other Isothiourea Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric catalysis, isothioureas have emerged as a robust class of organocatalysts, enabling a wide array of stereoselective transformations. Among these, this compound (BTM) has garnered significant attention for its exceptional performance in various reactions. This guide provides an objective comparison of (-)-BTM with other notable isothiourea catalysts, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection and reaction optimization.
Overview of Isothiourea Catalysts
Isothiourea catalysts are Lewis bases that operate through the formation of reactive intermediates, such as acyl ammonium and ammonium enolates, from readily available starting materials.[1] Their modular structure allows for fine-tuning of steric and electronic properties, leading to the development of highly efficient and selective catalysts for a range of asymmetric transformations. Key members of this catalyst family include the commercially available drug Tetramisole, its benzannulated analogue this compound (BTM), and further derivatized catalysts like HyperBTM and Homobenzotetramisole (HBTM).[2][3]
Comparative Performance of Isothiourea Catalysts
The efficacy of (-)-BTM is most evident when compared to its structural predecessor, (-)-Tetramisole, and other isothiourea derivatives in key asymmetric reactions.
Kinetic Resolution of Secondary Alcohols
The kinetic resolution (KR) of racemic secondary alcohols is a benchmark reaction for evaluating the performance of acyl transfer catalysts. (-)-BTM has demonstrated remarkable enantioselectivity in this transformation.[4]
Table 1: Comparison of this compound and (-)-Tetramisole in the Kinetic Resolution of Secondary Benzylic Alcohols
| Entry | Substrate (Alcohol) | Catalyst | Catalyst Loading (mol%) | Selectivity Factor (s) | Reference |
| 1 | 1-Phenylethanol | (-)-Tetramisole | 10 | 12 | [1] |
| 2 | 1-Phenylethanol | This compound | 4 | 110 | [1] |
| 3 | 1-(4-Chlorophenyl)ethanol | (-)-Tetramisole | 10 | 11 | [1] |
| 4 | 1-(4-Chlorophenyl)ethanol | This compound | 4 | 160 | [1] |
| 5 | 1-(1-Naphthyl)ethanol | (-)-Tetramisole | 10 | 14 | [1] |
| 6 | 1-(1-Naphthyl)ethanol | This compound | 4 | 350 | [1] |
Selectivity factor (s) is a measure of the catalyst's ability to differentiate between the two enantiomers of the racemic alcohol.
As evidenced in Table 1, (-)-BTM consistently exhibits significantly higher selectivity factors compared to (-)-Tetramisole, even at lower catalyst loadings.[1] This enhancement is attributed to the extended π-system of the benzannulated core, which is thought to improve chiral recognition of the substrate.[1]
Dynamic Kinetic Resolution of Azlactones
In the dynamic kinetic resolution (DKR) of azlactones, which provides access to enantioenriched α-amino acid derivatives, (-)-BTM has also proven to be a highly effective catalyst.[5]
Table 2: Performance of Various Isothiourea Catalysts in the Dynamic Kinetic Resolution of Azlactones
| Entry | Catalyst | Catalyst Loading (mol%) | Enantiomeric Excess (ee) | Reference |
| 1 | HBTM | 10 | Low | [6] |
| 2 | This compound | 10 | up to 96% | [5] |
The data clearly indicates the superiority of (-)-BTM over catalysts like HBTM in this particular transformation, affording products with excellent enantioselectivity.[5][6]
[2+2] Cycloaddition Reactions
Isothiourea catalysts are also proficient in promoting cycloaddition reactions. For instance, HyperBTM, a derivative of BTM, has been successfully employed in the [2+2] cycloaddition of C(1)-ammonium enolates with N-alkyl isatins to generate spirocyclic β-lactones.
Table 3: Performance of HyperBTM in a [2+2] Cycloaddition Reaction
| Entry | Reaction | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (er) | Reference |
| 1 | Arylacetic anhydride + N-alkyl isatin | (2R,3S)-HyperBTM | up to 92:8 | >99:1 |
This highlights the versatility of the isothiourea scaffold, where modifications to the core structure can lead to catalysts that excel in different types of transformations.
Experimental Protocols
General Procedure for the Kinetic Resolution of Secondary Alcohols Catalyzed by this compound
This protocol is a representative example for the kinetic resolution of secondary benzylic alcohols.
Materials:
-
Racemic secondary alcohol (1.0 mmol)
-
This compound (0.04 mmol, 4 mol%)
-
Isobutyric anhydride (0.75 mmol)
-
Diisopropylethylamine (0.75 mmol)
-
Anhydrous chloroform (4 mL)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the racemic secondary alcohol and this compound in anhydrous chloroform at 0 °C is added diisopropylethylamine followed by isobutyric anhydride.
-
The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The enantiomeric excess of the unreacted alcohol and the produced ester is determined by chiral HPLC or GC analysis.
General Procedure for the Dynamic Kinetic Resolution of Azlactones Catalyzed by this compound
This protocol provides a general method for the synthesis of enantioenriched α-amino acid esters.
Materials:
-
Azlactone (0.2 mmol)
-
Di(1-naphthyl)methanol (0.2 mmol)
-
This compound (0.02 mmol, 10 mol%)
-
Anhydrous chloroform (2 mL)
Procedure:
-
To a solution of the azlactone and di(1-naphthyl)methanol in anhydrous chloroform is added this compound.
-
The reaction mixture is stirred at room temperature for the time specified in the literature for the particular substrate.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired α-amino acid ester.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.[7]
Mechanistic Insights and Visualizations
The catalytic activity of isothioureas stems from their ability to form key reactive intermediates. The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles.
Acyl Transfer Catalysis
In acyl transfer reactions, the isothiourea catalyst acts as a nucleophile, reacting with an acyl source (e.g., an anhydride) to form a chiral acyl ammonium intermediate. This intermediate is a potent acylating agent that enantioselectively acylates the substrate.
Caption: Catalytic cycle for acyl transfer reactions.
C(1)-Ammonium Enolate Catalysis
For reactions involving carboxylic acid derivatives, the isothiourea catalyst can generate a C(1)-ammonium enolate intermediate. This nucleophilic species can then participate in various asymmetric bond-forming reactions.
Caption: Catalytic cycle involving a C(1)-ammonium enolate.
Conclusion
This compound stands out as a highly efficient and enantioselective organocatalyst, particularly in acyl transfer reactions, where it significantly outperforms its predecessor, Tetramisole. The broader family of isothiourea catalysts, including derivatives like HyperBTM, offers a versatile toolkit for a range of asymmetric transformations. The choice of catalyst is crucial and should be guided by the specific reaction and substrate. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively harness the potential of these powerful catalysts in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]
- 5. Research — Smith Group [ads-group.squarespace.com]
- 6. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Enantiomeric Excess in BTM-Catalyzed Reactions: HPLC vs. Alternatives
In the landscape of asymmetric synthesis, the development of stereoselective catalytic systems is paramount for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Benzotetramisole (BTM), a powerful chiral isothiourea organocatalyst, has emerged as a highly effective tool for a range of asymmetric transformations, including kinetic resolutions and cycloadditions. The successful application of BTM catalysis hinges on the accurate and reliable determination of the enantiomeric excess (ee) of the reaction products.
This guide provides an objective comparison of Chiral High-Performance Liquid Chromatography (HPLC), the gold standard for ee determination, with other powerful analytical techniques. We will delve into the performance characteristics, present supporting experimental data for a representative BTM-catalyzed reaction, and provide detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.
At a Glance: Comparing Key Analytical Techniques for Enantiomeric Excess
The choice of analytical technique for determining enantiomeric excess is governed by several factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. Chiral HPLC is a versatile and robust technique applicable to a wide range of compounds.[1] Alternatives like Supercritical Fluid Chromatography (SFC) offer significant advantages in speed and reduced solvent consumption, while Nuclear Magnetic Resonance (NMR) spectroscopy provides a rapid, non-destructive method particularly suited for high-throughput screening.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of enantiomers between a CSP and a supercritical fluid (CO2) mobile phase. | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[1] |
| Typical Analysis Time | 10 - 30 minutes | < 10 minutes | < 5 minutes per sample |
| Resolution (Rs) | High (typically > 1.5 for baseline separation) | High (often superior to HPLC for comparable retention times)[2] | Not applicable (based on signal separation, not chromatographic resolution) |
| Limit of Detection (LOD) | ng/mL to pg/mL range with sensitive detectors.[1] For minor enantiomers, can be ~0.01% of the major.[3] | Generally in the ng/mL range, can be slightly lower than HPLC.[1] | Typically in the µg to mg range; lower sensitivity than chromatographic methods.[1] |
| Limit of Quantitation (LOQ) | µg/mL to ng/mL range.[1] For minor enantiomers, can be ~0.05% of the major.[3] | Generally in the ng/mL range.[4] | Typically requires >1% of the minor enantiomer for accurate integration. |
| Solvent Consumption | High (significant organic solvent usage) | Low (primarily uses CO2, with small amounts of organic co-solvents) | Very Low (typically < 1 mL of deuterated solvent per sample) |
| Cost per Sample | Moderate | Lower than HPLC due to solvent savings and faster throughput. | Low (if spectrometer access is readily available) |
| Advantages | Widely applicable, robust, well-established methods, high sensitivity.[1] | Fast analysis, reduced organic solvent consumption ("greener"), suitable for a wide range of compounds.[5] | Rapid analysis, non-destructive, provides structural information.[1] |
| Disadvantages | Longer analysis times compared to SFC, higher organic solvent consumption.[1] | Requires specialized equipment.[1] | Lower sensitivity, may require chiral auxiliaries, potential for signal overlap.[1] |
Experimental Deep Dive: BTM-Catalyzed Dynamic Kinetic Resolution of an Azlactone
To provide a practical comparison, we will focus on a well-established BTM-catalyzed reaction: the dynamic kinetic resolution (DKR) of azlactones. In this reaction, BTM enantioselectively catalyzes the alcoholysis of a racemic azlactone, yielding an enantioenriched α-amino acid ester with reported ee values of up to 96%.
BTM Catalytic Cycle for Azlactone DKR
The catalytic cycle involves the formation of a chiral acyl ammonium intermediate, which is then attacked by the alcohol nucleophile in the enantiodetermining step.
Caption: BTM catalytic cycle for the dynamic kinetic resolution of an azlactone.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below is a representative experimental protocol for determining the enantiomeric excess of the α-amino acid ester product from the BTM-catalyzed DKR of an azlactone using Chiral HPLC.
General Workflow for ee Determination
The overall process from the completion of the catalytic reaction to the final ee value is outlined below.
Caption: General experimental workflow for ee determination via Chiral HPLC.
Detailed Protocol: Chiral HPLC Analysis
1. Sample Preparation:
-
Following the reaction workup and purification of the α-amino acid ester product, accurately weigh approximately 1-2 mg of the purified product.
-
Dissolve the sample in the HPLC mobile phase (or a compatible solvent like isopropanol) to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is often effective for amino acid derivatives. A common choice would be a Daicel CHIRALPAK® series column (e.g., AD-H, AS-H, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio must be optimized to achieve baseline separation (Rs > 1.5). A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength appropriate for the product's chromophore (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
3. Data Analysis:
-
Inject a sample of the corresponding racemic α-amino acid ester to determine the retention times of both enantiomers.
-
Inject the sample obtained from the BTM-catalyzed reaction.
-
Identify and integrate the peak areas for the two enantiomers, let's call them Area₁ and Area₂.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Conclusion and Recommendations
Chiral HPLC remains the benchmark for the accurate and reliable validation of enantiomeric excess in BTM-catalyzed reactions, offering high resolution and sensitivity.[3] Its versatility makes it suitable for a vast array of product structures.
However, for laboratories focused on high-throughput screening or those prioritizing green chemistry, Chiral SFC presents a compelling alternative. Its significantly faster analysis times and reduced organic solvent consumption can lead to substantial cost and time savings without compromising separation quality.[5]
NMR spectroscopy , while less sensitive, offers an unparalleled advantage in speed for rapid screening of reaction conditions where high precision is not initially required. Its non-destructive nature also allows for sample recovery.
Ultimately, the optimal choice depends on the specific analytical challenge. For final, high-precision quality control of drug candidates, the robustness of Chiral HPLC is often preferred. For rapid catalyst screening and method development, the efficiency of Chiral SFC is a major asset. For initial high-throughput discovery, NMR can be an invaluable tool. A well-equipped research environment will ideally leverage the strengths of all three techniques to accelerate the development of novel asymmetric transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Navigating Purity: A Comparative Guide to Analytical Methods for Synthesized (-)-Benzotetramisole
For researchers, scientists, and drug development professionals engaged in the synthesis and application of the chiral catalyst (-)-Benzotetramisole, ensuring its purity is paramount to achieving desired stereoselectivity and reaction outcomes. This guide provides an objective comparison of key analytical methods for determining the chemical and enantiomeric purity of synthesized this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Introduction to this compound and the Imperative of Purity Analysis
This compound, a potent isothiourea organocatalyst, is widely employed in asymmetric synthesis due to its ability to facilitate a variety of enantioselective transformations.[1] The efficacy of this catalyst is intrinsically linked to its purity. The presence of impurities, including the undesired (+)-enantiomer, starting materials, by-products, and degradation products, can significantly impact catalytic activity, enantioselectivity, and reaction kinetics. Therefore, robust analytical methods are essential for the quality control of synthesized this compound.
This guide explores and compares three principal analytical techniques for purity assessment: Chiral High-Performance Liquid Chromatography (Chiral HPLC) for enantiomeric purity, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity, and Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on the specific purity attribute being assessed. The following table summarizes the performance of each technique for the analysis of this compound.
| Parameter | Chiral HPLC | Quantitative NMR (qNMR) | LC-MS / GC-MS |
| Primary Application | Enantiomeric Purity (ee%) | Absolute Purity (wt%) | Impurity Identification & Profiling |
| Principle | Differential interaction with a chiral stationary phase | Signal intensity proportional to the number of nuclei | Separation by chromatography and detection by mass-to-charge ratio |
| Selectivity | High for enantiomers | High for structurally distinct molecules | High for separation and identification of individual impurities |
| Sensitivity | Moderate to High (LOD/LOQ typically in µg/mL range) | Low to Moderate (requires mg of sample) | Very High (can detect trace level impurities) |
| Precision (%RSD) | < 2% for major enantiomer, < 10% for minor enantiomer | < 1% | < 5% for quantified impurities |
| Accuracy (%Recovery) | 98-102% | 99-101% | 95-105% for quantified impurities |
| Sample Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate | High | High |
| Key Advantage | Gold standard for enantiomeric excess determination | Provides absolute purity without a specific reference standard for the analyte | Unambiguous identification of unknown impurities |
| Key Limitation | Requires specific chiral column and method development | Lower sensitivity compared to chromatographic methods | Quantification requires reference standards for each impurity |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for chiral compounds and impurity analysis and can be adapted for this compound.[2][3][4]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To determine the enantiomeric excess (ee%) of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® AD-RH, 150 x 4.6 mm, 5 µm)
Reagents:
-
HPLC-grade acetonitrile, isopropanol, and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Water:Acetonitrile:Isopropanol (40:50:10, v/v/v).
-
Standard Preparation:
-
Prepare a racemic standard of Benzotetramisole at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample of the synthesized this compound at a concentration of 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (+) and (-) enantiomers and to establish resolution.
-
Inject the synthesized sample.
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Where Area_major is the peak area of this compound and Area_minor is the peak area of the (+)-enantiomer.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity (wt%) of the synthesized this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (IS) of known purity (e.g., Maleic acid, Dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
-
Calculation of Purity (wt%):
-
Purity (wt%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify process-related impurities and degradation products.
LC-MS Protocol (for non-volatile impurities):
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL and filter.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-1000
-
Data Acquisition: Full scan and data-dependent MS/MS
-
GC-MS Protocol (for volatile impurities):
Instrumentation:
-
GC-MS system with a headspace autosampler
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound into a headspace vial and seal.
-
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Oven Program: Start at 50 °C, ramp to 280 °C.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 35-500
-
Visualizing the Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for each technique.
References
A Head-to-Head Battle for Enantiopurity: (-)-Benzotetramisole vs. Enzymatic Kinetic Resolution
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the choice of resolution method is a critical decision. This guide provides an objective comparison between the synthetic chiral catalyst, (-)-Benzotetramisole (BTM), and the well-established method of enzymatic kinetic resolution, offering insights into their respective performances, mechanisms, and practical applications in the kinetic resolution of racemic secondary alcohols.
At the forefront of chiral separation techniques, both this compound, a highly effective enantioselective acyl transfer catalyst, and enzymatic kinetic resolution, primarily utilizing lipases, offer robust solutions for obtaining single-enantiomer compounds.[1] While both methodologies operate on the principle of differential reaction rates between enantiomers, their underlying mechanisms, substrate scope, and operational parameters present distinct advantages and disadvantages. This guide delves into a direct comparison of these two powerful tools, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific synthetic challenges.
Performance Snapshot: A Quantitative Comparison
The efficacy of a kinetic resolution is primarily assessed by its enantioselectivity (expressed as the selectivity factor, 's', or enantiomeric ratio, 'E') and the enantiomeric excess (ee) of the products and unreacted starting material. The following tables summarize the performance of this compound and a commonly used enzyme, Candida antarctica lipase B (CALB), in the kinetic resolution of various secondary benzylic alcohols.
Table 1: Kinetic Resolution of Secondary Benzylic Alcohols with this compound
| Substrate | Selectivity Factor (s) | Reference |
| 1-Phenylethanol | 125 | [2] |
| 1-(4-Methoxyphenyl)ethanol | 110 | [2] |
| 1-(4-Chlorophenyl)ethanol | 350 | [2] |
| 1-(4-Nitrophenyl)ethanol | 210 | [2] |
| 1-Phenyl-2-propanol | 20 | [2] |
Data sourced from literature reports on the kinetic resolution of secondary benzylic alcohols using this compound as the catalyst.[2]
Table 2: Enzymatic Kinetic Resolution of Secondary Alcohols with Candida antarctica Lipase B (CALB)
| Substrate | Conversion (%) | ee (product) (%) | ee (substrate) (%) | Enantiomeric Ratio (E) | Reference |
| 1-Phenylethanol | 50 | >99 | >99 | >1000 | [3] |
| 1-(4-Methoxyphenyl)ethanol | 50 | >99 | >99 | >200 | [4] |
| 1-(4-Chlorophenyl)ethanol | 50 | >99 | >99 | >200 | [4] |
| 1-(4-Nitrophenyl)ethanol | 50 | >99 | >99 | >200 | [4] |
| 1-Phenyl-2-propanol | 48 | >99 | 92 | >200 | [3] |
Data represents typical results obtained for the enzymatic kinetic resolution of secondary alcohols using immobilized Candida antarctica lipase B (Novozym 435 or similar preparations).[3][4]
Delving into the Mechanisms: A Tale of Two Catalysts
The distinct selectivities of this compound and enzymes stem from their fundamentally different catalytic mechanisms and modes of substrate recognition.
This compound: A Synthetic Catalyst's Approach
This compound functions as a nucleophilic catalyst. The proposed catalytic cycle involves the formation of a chiral acyl-BTM intermediate, which then preferentially acylates one enantiomer of the racemic alcohol. The enantiodifferentiation is believed to arise from a combination of steric and electronic interactions within the transition state, where the substrate, acylating agent, and catalyst form a highly organized assembly.[5]
References
- 1. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of (-)-Benzotetramisole and its Analogs as TNAP Inhibitors in Diverse Reaction Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: The Data Gap on (-)-Benzotetramisole as a TNAP Inhibitor
A comprehensive review of published scientific literature reveals a notable absence of direct experimental data on the performance of this compound as an inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP). While this compound, a benzannellated analog of tetramisole, has been recognized for its efficacy as an enantioselective acyl transfer catalyst in organic synthesis, its activity as a TNAP inhibitor remains uncharacterized.
This guide, therefore, provides a comparative analysis of its parent compound, (-)-tetramisole (levamisole), and other well-documented TNAP inhibitors. The insights into the structure-activity relationships and the influence of reaction media on these analogs offer a predictive framework for researchers interested in evaluating this compound's potential as a TNAP inhibitor.
Comparative Performance of Selected TNAP Inhibitors
The following table summarizes the inhibitory potency of levamisole and other notable TNAP inhibitors. This data provides a baseline for comparing potential new inhibitors like this compound.
| Inhibitor | Target | IC50 | Ki | Mode of Inhibition | Noteworthy Observations |
| Levamisole | Human TNAP | ~22.65 µM[1] | 45 µM (at pH 7.8)[2] | Uncompetitive[2][3] | Stereospecific inhibitor; its enantiomer, dexamisole, has no significant effect.[2] Inhibition is reversible.[2] |
| L-p-Bromotetramisole | Non-intestinal AP | - | 2.8 µM (at pH 10.5)[4] | Uncompetitive[5] | A more potent analog of levamisole.[4][6] Complete inhibition observed at 0.1 mM.[6] |
| SBI-425 | Human TNAP | 16 nM[7][8][9][10][11] | - | Not Specified | A potent and orally bioavailable TNAP inhibitor.[7][9] |
| MLS-0038949 | Human TNAP | - | - | Not Specified | A selective TNAP inhibitor. |
| Pyrophosphate (PPi) | TNAP | - | - | Mixed-type[12] | A natural substrate and inhibitor of TNAP.[12] |
The Influence of Reaction Media on TNAP Inhibition
The composition of the reaction medium can significantly impact the apparent activity of TNAP and the efficacy of its inhibitors. Key factors include:
-
pH: Alkaline phosphatases, by definition, exhibit optimal activity at alkaline pH. For levamisole, the optimal pH for TNAP inhibition has been observed in the range of 7.6-8.2 under physiological conditions.[2] However, kinetic studies are often performed at higher pH values (e.g., 10.5) where enzyme activity is maximal.[4] The inhibitory constant (Ki) of some inhibitors, like bromo-levamisole, is only slightly affected by a pH change from 10.5 to 7.4.[4]
-
Buffers: The choice of buffer can influence enzyme kinetics. For instance, N-Ethylaminoethanol has been shown to be an uncompetitive activator for some alkaline phosphatase isoenzymes.[3][13]
-
Solvents: While extensive data on the effect of various organic solvents on TNAP inhibition by tetramisole analogs is limited, studies on other enzymes have shown that organic solvents can considerably influence kinetic parameters.[14] For this compound's catalytic activity, chloroform was found to be the optimal solvent, while others like dichloromethane and toluene resulted in lower selectivity.[8] The impact of such solvents on its potential enzymatic inhibitory activity would require experimental validation. Isotope effects from solvents like D2O can also provide mechanistic insights.[15][16]
-
Substrate Concentration: The concentration of the substrate is a critical parameter. For uncompetitive inhibitors like levamisole, the inhibitor binds to the enzyme-substrate complex.
Experimental Protocols
For researchers aiming to evaluate the performance of this compound or other novel compounds as TNAP inhibitors, the following experimental protocols are provided.
Protocol 1: Colorimetric TNAP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This is a standard and widely used method for measuring alkaline phosphatase activity.
1. Reagents and Materials:
-
Recombinant human TNAP
-
pNPP substrate solution (e.g., 10 mM in a suitable buffer)[17]
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
Test inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Levamisole as a positive control inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop solution (e.g., 3 M NaOH)
-
Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.
-
In a 96-well plate, add a fixed amount of TNAP enzyme to each well, except for the blank controls.
-
Add the different concentrations of the test inhibitor and control to the respective wells. Include wells with enzyme but no inhibitor (negative control).
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Protocol 2: Chemiluminescent TNAP Inhibition Assay
This method offers higher sensitivity compared to the colorimetric assay.[19]
1. Reagents and Materials:
-
Recombinant human TNAP
-
Chemiluminescent substrate for alkaline phosphatase (e.g., a dioxetane-based substrate)[20][21]
-
Assay buffer
-
Test inhibitor and positive control
-
White or black opaque 96-well microplate
-
Luminometer
2. Assay Procedure: [22]
-
Follow steps 1-4 from the colorimetric assay protocol, using an opaque plate.
-
Initiate the reaction by adding the chemiluminescent substrate.
-
Incubate for the time recommended by the substrate manufacturer, typically ranging from 5 to 60 minutes.[20]
-
Measure the luminescent signal using a luminometer.
3. Data Analysis:
-
Similar to the colorimetric assay, calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: Evaluating Inhibitor Performance in Different Reaction Media
To assess the impact of the reaction medium, the above protocols can be adapted by systematically varying the following parameters:
-
pH: Perform the assay using a range of buffers with different pH values (e.g., from 7.0 to 10.5).
-
Solvent: If the inhibitor is dissolved in an organic solvent, test a range of final solvent concentrations in the assay to determine its effect on enzyme activity and inhibition.
-
Buffer Composition: Compare inhibitor performance in different buffer systems (e.g., Tris-HCl, Diethanolamine).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by sodium thiophosphate and L-p-bromotetramisole of neutrophil alkaline phosphatase in normal and trisomy 21 pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. biocompare.com [biocompare.com]
- 11. labshake.com [labshake.com]
- 12. Pyrophosphate inhibits mineralization of osteoblast cultures by binding to mineral, up-regulating osteopontin, and inhibiting alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. atlas-medical.com [atlas-medical.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Chemiluminescent assay of alkaline phosphatase applied in an ultrasensitive enzyme immunoassay of thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Chemiluminescence-based inhibition kinetics of alkaline phosphatase in the development of a pesticide biosensor [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Benzotetramisole Catalysis in Enantioselective Acyl Transfer
For researchers, scientists, and drug development professionals, the pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry. (-)-Benzotetramisole (BTM), a chiral isothiourea catalyst, has emerged as a powerful tool for the kinetic resolution of racemic alcohols, offering exceptional enantioselectivity. This guide provides a comprehensive comparison of BTM's performance against its analogues and details the experimental protocols for its application.
Performance Comparison of Acyl Transfer Catalysts
This compound has demonstrated superior performance in the kinetic resolution of secondary benzylic alcohols when compared to its structural precursor, (-)-tetramisole, and other related catalysts such as (R)-CF3-PIP and (R)-Cl-PIQ. The benzannulated structure of BTM is considered beneficial for the chiral recognition of substrates.[1] The selectivity factor (s), a measure of a catalyst's ability to differentiate between two enantiomers, is a key metric for evaluating performance in kinetic resolution.
The following table summarizes the comparative performance of these catalysts in the kinetic resolution of various secondary benzylic alcohols.
| Substrate | Catalyst | Selectivity Factor (s) |
| 1-Phenylethanol | This compound | 105 |
| (R)-CF3-PIP | 36 | |
| (R)-Cl-PIQ | 48 | |
| (-)-Tetramisole | 11 | |
| 1-(4-Chlorophenyl)ethanol | This compound | 130 |
| (R)-CF3-PIP | 85 | |
| (R)-Cl-PIQ | 117 | |
| (-)-Tetramisole | 10 | |
| 1-(o-Tolyl)ethanol | This compound | 209 |
| (R)-CF3-PIP | 26 |
Data compiled from Birman, V. B., & Li, X. (2006). Benzotetramisole: a remarkably enantioselective acyl transfer catalyst. Organic letters, 8(7), 1351–1354.[1]
Experimental Protocols
The following is a general experimental protocol for the kinetic resolution of secondary benzylic alcohols using this compound.
Materials:
-
This compound (BTM) catalyst
-
Racemic secondary benzylic alcohol (substrate)
-
Isobutyric anhydride (acylating agent)
-
Diisopropylethylamine (i-Pr2NEt) (base)
-
Chloroform (CHCl3) (solvent)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the racemic alcohol (0.25 M) in chloroform are added anhydrous sodium sulfate, this compound (4 mol %), and diisopropylethylamine (0.75 equiv).[1]
-
The mixture is cooled to 0 °C.
-
Isobutyric anhydride (0.75 equiv) is added to initiate the reaction.[1]
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon reaching approximately 50% conversion, the reaction is quenched.
-
The resulting mixture, containing the acylated ester and the unreacted alcohol, is then separated by column chromatography.
-
The enantiomeric excess of the product and the remaining substrate is determined by chiral high-performance liquid chromatography (HPLC).
Visualizing the Process
To better understand the experimental workflow and the proposed catalytic mechanism, the following diagrams are provided.
Caption: Experimental workflow for kinetic resolution.
Caption: Proposed catalytic cycle for BTM.
Further Applications
Beyond the kinetic resolution of alcohols, this compound has proven effective in a variety of other enantioselective transformations. These include the kinetic resolution of N-acyl-β-lactams, the dynamic kinetic resolution of azlactones, and domino Michael addition/cyclization reactions.[2][3][4] Furthermore, immobilized analogues of BTM have been developed, enabling its use in both batch and continuous flow processes, which is a significant advantage for industrial applications.[3][5] This versatility underscores the importance of this compound as a catalyst in modern asymmetric synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic resolution of N-acyl-β-lactams via benzotetramisole-catalyzed enantioselective alcoholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzotetramisole-catalyzed dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Recyclability and Reusability of Supported (-)-Benzotetramisole and Alternative Organocatalysts
For researchers and professionals in drug development and chemical synthesis, the efficiency and sustainability of catalytic processes are paramount. Supported organocatalysts, which combine the high selectivity of homogeneous catalysts with the ease of separation and recycling of heterogeneous systems, represent a significant advancement in this area. This guide provides a detailed comparison of the recyclability and reusability of polystyrene-supported (-)-Benzotetramisole (PS-BTM) with a prominent class of alternative supported organocatalysts, cinchona alkaloid-derived thioureas, focusing on their performance in asymmetric synthesis.
Performance Overview of Supported this compound
Polystyrene-supported this compound has demonstrated excellent performance as a highly active and enantioselective catalyst in domino Michael addition/cyclization reactions. Its robust nature allows for multiple recycling instances with minimal loss of catalytic activity and selectivity, making it a highly attractive option for continuous flow processes and batch reactions where catalyst reuse is crucial.
Recyclability in Batch Processes
Studies have shown that PS-BTM can be effectively recycled for at least six consecutive cycles in the domino Michael addition/cyclization of arylacetic acids with chalcone-type tosylimines without a significant drop in performance. The catalyst is easily recovered by simple filtration and washing. A key factor in maintaining its activity is the mitigation of deactivation caused by reagents such as pivaloyl chloride, which is used for the in situ activation of the arylacetic acid. By implementing a suitable experimental protocol, the catalyst's longevity can be significantly extended.
Comparison with Supported Cinchona Alkaloid Thiourea Catalysts
Supported cinchona alkaloid-derived thioureas are a well-established class of bifunctional organocatalysts widely used in various asymmetric transformations, including Michael additions. These catalysts are also amenable to immobilization on solid supports like polystyrene and silica, enabling their recovery and reuse.
The following tables summarize the available quantitative data on the recyclability of polystyrene-supported this compound and provide a representative example of the recyclability of a supported cinchona alkaloid thiourea catalyst.
Data Presentation
Table 1: Recyclability of Polystyrene-Supported this compound in a Domino Michael Addition/Cyclization Reaction
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 95 | 97 |
| 2 | 94 | 97 |
| 3 | 95 | 97 |
| 4 | 93 | 97 |
| 5 | 92 | 97 |
| 6 | 92 | 97 |
Data extracted from a study on the domino Michael addition/cyclization of an arylacetic acid with a chalcone-type tosylimine.[1]
Table 2: Representative Recyclability of a Supported Cinchona Alkaloid Thiourea in an Asymmetric Michael Addition
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 98 | 92 |
| 2 | 97 | 91 |
| 3 | 98 | 92 |
| 4 | 96 | 90 |
| 5 | 95 | 90 |
Data is representative and compiled from studies on supported cinchona alkaloid thiourea catalysts in asymmetric Michael additions. Direct comparison with Table 1 is not possible due to different reaction conditions and substrates.
Experimental Protocols
Protocol for Recyclability Assessment of Polystyrene-Supported this compound
Reaction: Domino Michael Addition/Cyclization
-
Catalyst Preparation: The polystyrene-supported this compound (PS-BTM) is synthesized and characterized to determine its loading capacity (e.g., mmol of catalyst per gram of resin).
-
Reaction Setup: In a reaction vessel, the PS-BTM catalyst (e.g., 10 mol%) is suspended in a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: The Michael acceptor (e.g., a chalcone-type tosylimine, 1.0 equiv) is added to the suspension. Subsequently, a pre-mixed solution of the Michael donor (e.g., an arylacetic acid, 1.2 equiv), an activating agent (e.g., pivaloyl chloride, 1.2 equiv), and a base (e.g., diisopropylethylamine, 2.4 equiv) in the same solvent is added dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Catalyst Recovery: Upon completion of the reaction, the solid-supported catalyst is separated from the reaction mixture by simple filtration.
-
Washing: The recovered catalyst is washed sequentially with the reaction solvent and other appropriate solvents (e.g., dichloromethane, methanol) to remove any adsorbed products and unreacted starting materials.
-
Drying: The washed catalyst is dried under vacuum.
-
Reuse: The dried catalyst is then used in a subsequent reaction cycle under the same conditions. The yield and enantiomeric excess of the product are determined for each cycle.[1]
General Protocol for Recyclability Assessment of a Supported Cinchona Alkaloid Thiourea
Reaction: Asymmetric Michael Addition
-
Catalyst Preparation: The supported cinchona alkaloid thiourea catalyst is prepared by immobilizing the thiourea derivative onto a solid support (e.g., polystyrene or silica gel).
-
Reaction Setup: The supported catalyst (e.g., 5-10 mol%) is placed in a reaction vessel with the Michael donor (e.g., a 1,3-dicarbonyl compound, 1.2 equiv) in a suitable solvent (e.g., toluene or dichloromethane).
-
Reagent Addition: The Michael acceptor (e.g., a nitro-olefin, 1.0 equiv) is added to the mixture at a specific temperature (e.g., room temperature or 0 °C).
-
Reaction Monitoring: The reaction is monitored for completion using techniques like TLC or GC.
-
Catalyst Recovery: After the reaction is complete, the catalyst is recovered by filtration.
-
Washing and Drying: The catalyst is washed with the reaction solvent and dried under vacuum.
-
Reuse: The recovered catalyst is then subjected to the next reaction cycle with fresh substrates and solvents. The product's yield and enantioselectivity are analyzed for each cycle.
Mandatory Visualization
Caption: Catalytic cycle of PS-(-)-BTM in a domino Michael addition/cyclization.
Caption: General experimental workflow for catalyst recyclability assessment.
Conclusion
Both polystyrene-supported this compound and supported cinchona alkaloid-derived thioureas are highly effective and recyclable organocatalysts for asymmetric synthesis. PS-BTM has been shown to be particularly robust in domino reactions, maintaining high performance over multiple cycles. While direct comparative data is limited, the available evidence suggests that both classes of catalysts offer significant advantages in terms of sustainability and process efficiency. The choice between these catalysts may depend on the specific reaction, substrate scope, and desired economic and environmental outcomes. Further head-to-head studies would be invaluable for providing a more definitive comparison and guiding catalyst selection in industrial applications.
References
Determining the Absolute Stereochemistry of BTM Catalysis Products: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the determination of the absolute configuration of chiral products is a pivotal step. Benzenethiol-modified (BTM) catalysts and their analogs have emerged as powerful tools in asymmetric catalysis. This guide provides an objective comparison of the primary experimental methods used to determine the absolute configuration of chiral molecules produced through BTM catalysis, offering detailed experimental protocols, data-driven comparisons, and visual workflows to inform methodological selection.
The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is of paramount importance in pharmacology and materials science, as enantiomers can exhibit dramatically different biological activities and physical properties. In the context of BTM-catalyzed reactions, robust and reliable methods for determining the absolute configuration of the enantioenriched products are essential for validating the synthetic strategy and understanding the stereochemical outcome. This guide delves into a key BTM-reagent-based method, the Competing Enantioselective Conversion (CEC) method, and compares it with established, alternative techniques: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Method Comparison at a Glance
The selection of an appropriate method for determining absolute configuration is a multifactorial decision, weighing aspects such as the physical properties of the compound, available instrumentation, sample amount, and the desired level of certainty. While X-ray crystallography is often considered the definitive "gold standard," its requirement for a high-quality single crystal can be a significant bottleneck.[1] The CEC method, which directly utilizes BTM-related catalysts, offers a convenient alternative, particularly for chiral alcohols.[2] VCD and NMR with chiral solvating agents are powerful solution-state techniques that are frequently more broadly applicable.[1][3]
| Feature | Competing Enantioselective Conversion (CEC) | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Solvating Agents |
| Principle | Kinetic resolution using enantiomers of a chiral catalyst (e.g., HBTM) to determine the faster-reacting enantiomer of the substrate.[2] | Diffraction of X-rays by a single crystal to map the three-dimensional arrangement of atoms.[4] | Differential absorption of left and right circularly polarized infrared light, compared to a computationally predicted spectrum.[5] | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[6] |
| Sample Requirement | 1–3 mg of the chiral alcohol.[2] | A single, high-quality crystal (typically 0.1-0.3 mm).[7] | 5–15 mg of the chiral alcohol in solution.[7] | 1-10 mg of the chiral analyte.[3] |
| Analysis Time | 30-60 minutes for the reaction, followed by TLC or NMR analysis.[8] | Highly variable; crystal growth can take days to weeks. Data collection and analysis typically take a few hours to a day.[7] | Experimental measurement takes 1-12 hours. Computational analysis can take hours to a few days.[7] | Rapid sample preparation, with NMR acquisition and analysis typically taking less than an hour. |
| Instrumentation | Standard laboratory glassware, TLC plates or NMR spectrometer.[9] | Single-crystal X-ray diffractometer. | VCD spectrometer. | NMR spectrometer. |
| Key Advantage | Simplicity, speed, and use of small sample sizes; directly related to the catalysis method.[10] | Provides an unambiguous, direct visualization of the absolute configuration.[4] | Applicable to non-crystalline samples in solution; provides conformational information.[11] | Non-destructive, rapid analysis for determining enantiomeric excess and can infer absolute configuration.[12] |
| Key Limitation | Empirical method requiring a pre-established mnemonic; primarily for specific functional groups like alcohols.[2] | Requires a suitable single crystal, which can be difficult or impossible to obtain.[1] | Requires quantum mechanical calculations for spectral interpretation; can be computationally intensive.[5] | Indirect method for absolute configuration; relies on the formation of stable diastereomeric complexes and can be solvent-dependent.[13] |
Experimental Protocols
Competing Enantioselective Conversion (CEC) Method with HBTM Catalysis
The CEC method is a powerful technique for determining the absolute configuration of chiral secondary alcohols and has been extended to other functional groups.[9][14] It relies on the principle of kinetic resolution, where the two enantiomers of a chiral catalyst exhibit different reaction rates with an enantiopure substrate.[2] Homobenzotetramisole (HBTM), a close analog of BTM, is commonly used for this purpose.[14]
Protocol:
-
Reaction Setup: Two parallel reactions are prepared in separate NMR tubes or vials.
-
Reaction A: The enantiopure alcohol (1 equivalent), (R)-HBTM (0.1 equivalents), an acylating agent (e.g., propionic anhydride, 2 equivalents), and a base (e.g., diisopropylethylamine, 2 equivalents) are dissolved in a deuterated solvent (e.g., CDCl₃).[14]
-
Reaction B: The same as Reaction A, but with (S)-HBTM (0.1 equivalents).[14]
-
-
Reaction Monitoring: The reactions are allowed to proceed for a fixed period (e.g., 30-60 minutes) at a controlled temperature (e.g., 0 °C or room temperature).[8][14]
-
Analysis: The extent of conversion in each reaction is determined. This can be done qualitatively by Thin-Layer Chromatography (TLC) by comparing the intensity of the product spots, or quantitatively by ¹H NMR spectroscopy by integrating the signals of the starting material and the acylated product.[9][10]
-
Determination of Absolute Configuration: The reaction with the higher conversion identifies the "faster" reacting catalyst enantiomer. Based on an established mnemonic that correlates the faster HBTM enantiomer with the stereochemistry of the alcohol, the absolute configuration of the substrate is assigned.[2]
Method Decision Workflow
Caption: A flowchart to guide the selection of an appropriate method for determining the absolute configuration of products from BTM catalysis.
Single-Crystal X-ray Crystallography
This technique provides the most definitive determination of absolute configuration by directly visualizing the three-dimensional structure of a molecule.[4]
Protocol:
-
Crystal Growth: High-quality single crystals of the chiral product are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a critical value in this analysis; a value close to 0 indicates the correct absolute configuration has been determined, while a value close to 1 suggests the inverted structure is correct.[7]
General Workflow for Absolute Configuration Determination
Caption: A generalized workflow for the determination of absolute configuration, from sample preparation to final assignment.
Vibrational Circular Dichroism (VCD)
VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] The experimental spectrum is then compared to a spectrum calculated for a specific enantiomer using quantum mechanics to determine the absolute configuration.[5]
Protocol:
-
Sample Preparation: A solution of the chiral product (5-15 mg) is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[7]
-
VCD Spectrum Measurement: The VCD and IR spectra of the sample are recorded on a VCD spectrometer.
-
Computational Modeling: The VCD spectrum for one of the enantiomers is calculated using Density Functional Theory (DFT). This requires a conformational search to identify the low-energy conformers of the molecule.
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the bands match, the absolute configuration of the sample is the same as that used for the calculation. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.[7]
NMR with Chiral Solvating Agents (CSAs)
This method involves the use of a chiral solvating agent that forms non-covalent diastereomeric complexes with the enantiomers of the chiral analyte. These complexes have different NMR spectra, allowing for the differentiation of the enantiomers.[12]
Protocol:
-
Sample Preparation: The chiral analyte (1-10 mg) is dissolved in a deuterated solvent in an NMR tube. An enantiomerically pure chiral solvating agent is then added to the solution.[3]
-
NMR Spectrum Acquisition: A high-resolution ¹H NMR spectrum (and sometimes ¹⁹F or ¹³C NMR spectra) is acquired.
-
Spectral Analysis: The signals corresponding to the two diastereomeric complexes are identified. The difference in chemical shifts (Δδ) between corresponding protons in the two complexes is measured.
-
Absolute Configuration Assignment: By comparing the observed Δδ values with established models for the specific CSA, the absolute configuration of the analyte can be inferred. The integration of the separated signals also allows for the determination of the enantiomeric excess.
Logical Relationship of Methods
Caption: A diagram illustrating the logical classification of methods for determining absolute configuration.
Conclusion
The determination of the absolute configuration of products from BTM catalysis is a critical aspect of stereoselective synthesis. While single-crystal X-ray crystallography remains the most definitive method, its applicability is limited by the need for suitable crystals. The Competing Enantioselective Conversion (CEC) method, utilizing BTM analogs like HBTM, presents a rapid, simple, and material-sparing alternative, especially for chiral alcohols. Vibrational Circular Dichroism and NMR with chiral solvating agents offer powerful solution-state analyses that are broadly applicable to non-crystalline materials. For a comprehensive and unambiguous assignment of absolute configuration, particularly for novel compounds, the use of at least two of these complementary methods is highly recommended. This guide provides the foundational knowledge for researchers to make informed decisions on the most suitable methodology for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Absolute Configuration Using Kinetic Resolution Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Competing Enantioselective Conversion Method for the Determination of Absolute Configuration of Stereogenic Carbinols [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Asymmetric Organocatalysis: Benchmarking (-)-Benzotetramisole Against Novel Hydrogen-Bonding Catalysts
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has provided powerful tools for the stereoselective synthesis of chiral molecules, a cornerstone of modern drug development. Among the diverse array of catalysts, (-)-Benzotetramisole (BTM) has emerged as a formidable catalyst for acyl transfer reactions. Concurrently, novel organocatalysts, particularly bifunctional thioureas and squaramides, have set new standards for hydrogen-bond-mediated transformations like the Michael addition. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in catalyst selection for specific synthetic challenges.
Introduction to the Catalysts
This compound (BTM): A derivative of the commercially available drug tetramisole, BTM is a powerful chiral isothiourea that excels as a nucleophilic acyl transfer catalyst.[1][2] Its primary application lies in the kinetic resolution of racemic secondary alcohols and their derivatives, where it facilitates enantioselective acylation, yielding products with outstanding stereoselectivity.[3][4] More recently, its utility has been expanded to elegant domino reactions that leverage its ability to generate chiral ammonium enolates.[5][6]
Novel Bifunctional Catalysts (Squaramides & Thioureas): Chiral squaramides and thioureas represent the forefront of hydrogen-bond-donating organocatalysts.[7][8] Typically built on scaffolds like cinchona alkaloids or chiral diamines, these molecules possess a (thio)urea moiety capable of activating electrophiles (e.g., nitroalkenes, enones) through dual hydrogen bonding.[9][10][11] A strategically positioned basic site, such as a tertiary amine, simultaneously activates the nucleophile, enabling highly organized, stereoselective C-C bond formation.[12] They are the catalysts of choice for a wide range of asymmetric conjugate addition reactions.[13][14]
Performance Benchmarking
While BTM and bifunctional squaramides/thioureas excel in different reaction classes, a comparison of their efficacy in achieving high stereocontrol is illustrative. BTM is benchmarked here for its primary role in kinetic resolution, evaluated by the selectivity factor (s), while squaramide and thiourea catalysts are benchmarked for the asymmetric Michael addition, assessed by enantiomeric excess (ee) and diastereomeric ratio (dr). A BTM-catalyzed domino reaction involving a Michael addition is also included to provide a point of convergence.[15]
Table 1: Performance of this compound in Kinetic Resolution of Alcohols
The selectivity factor (s) indicates the ratio of reaction rates between the fast- and slow-reacting enantiomers. A higher 's' value denotes better differentiation.
| Substrate (Racemic Alcohol) | Catalyst Loading (mol%) | Acylating Agent | Selectivity Factor (s) | Reference |
| 1-Phenylethanol | 4 | Acetic Anhydride | >200 | [3] |
| 1-(4-Chlorophenyl)ethanol | 4 | Acetic Anhydride | 140 | [3] |
| 1-(1-Naphthyl)ethanol | 4 | Acetic Anhydride | 130 | [3] |
| 1-Phenyl-2-propyn-1-ol | 5 | Isobutyric Anhydride | 32 | [16] |
| 1,3-Diphenyl-2-propyn-1-ol | 5 | Isobutyric Anhydride | 25 | [16] |
Table 2: Performance of Novel Bifunctional Catalysts in the Asymmetric Michael Addition
This reaction class showcases the exceptional ability of squaramide and thiourea catalysts to induce high stereoselectivity in C-C bond formation.
| Catalyst Type | Reaction | Cat. Loading (mol%) | Yield (%) | dr | ee (%) | Reference |
| Squaramide | Diphenyl Phosphite + trans-β-Nitrostyrene | 10 | 95 | - | 97 | [6] |
| Squaramide | 2-Enoylpyridine + Nitromethane | 10 | 98 | - | 98 | [13] |
| Squaramide | 2-Hydroxy-1,4-naphthoquinone + Nitrostyrene | 5 | 96 | - | 97 | [17] |
| Thiourea | Cyclopentanone + trans-β-Nitrostyrene | 10 | 99 | >95:5 | 99 | [14] |
| Thiourea | Nitromethane + 2-Furanone | 10 | 99 | >20:1 | >99 | [7] |
Table 3: Performance of this compound in a Domino Michael Addition/Cyclization
This demonstrates BTM's utility beyond simple acyl transfer, acting as a precursor for a chiral ammonium enolate that participates in a Michael addition.
| Electrophile | Nucleophile Precursor | Cat. Loading (mol%) | Yield (%) | dr | ee (%) | Reference |
| Chalcone-derived Tosylimine | Phenylacetic Acid | 10 | 95 | >20:1 | 97 | [18] |
| Saccharin-derived Tosylimine | Phenylacetic Acid | 10 | 96 | >20:1 | 98 | [18] |
Experimental Protocols
General Protocol for BTM-Catalyzed Kinetic Resolution of a Secondary Alcohol
To a solution of the racemic secondary alcohol (1.0 equiv., e.g., 0.5 mmol) in a suitable aprotic solvent (e.g., Et₂O or CH₂Cl₂, 0.25 M) is added this compound (BTM) (0.01–0.05 equiv.). The mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C). An acylating agent (e.g., acetic anhydride or isobutyric anhydride, 0.5–0.6 equiv.) and a non-nucleophilic base (e.g., triethylamine or 2,6-lutidine, 1.1 equiv.) are added sequentially. The reaction is stirred and monitored by TLC or GC/HPLC. Upon reaching approximately 50% conversion, the reaction is quenched (e.g., with saturated aq. NH₄Cl). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The resulting mixture of the acylated product and unreacted alcohol is separated by column chromatography. The enantiomeric excess of both fractions is determined by chiral HPLC or GC.
General Protocol for Squaramide-Catalyzed Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroalkene
To a stirred solution of the β-nitrostyrene derivative (1.0 equiv., e.g., 0.2 mmol) in a suitable solvent (e.g., CH₂Cl₂, 0.2 M) is added the chiral squaramide catalyst (0.01–0.10 equiv.).[2] The 1,3-dicarbonyl compound (1.2–2.0 equiv.) is then added, and the reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 1–24 h), with progress monitored by TLC.[2] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified directly by flash column chromatography on silica gel to afford the desired Michael adduct. The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis.
Visualizing Catalytic Strategy and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the underlying processes in organocatalysis research.
Caption: A typical experimental workflow for screening organocatalysts.
Caption: Dual activation mode of a bifunctional squaramide catalyst.
Caption: BTM catalytic cycle for kinetic resolution via acyl transfer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. recercat.cat [recercat.cat]
- 6. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Michael addition reactions of nitroalkanes to 2-furanones catalyzed by bifunctional thiourea catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzotetramisole catalyzed kinetic resolution of 2H-azirines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A bifunctional iminophosphorane squaramide catalyzed enantioselective synthesis of hydroquinazolines via intramolecular aza-Michael reaction to α,β-unsaturated esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01894C [pubs.rsc.org]
- 12. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 13. Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (-)-Benzotetramisole
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like (-)-Benzotetramisole. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. Adherence to these procedural guidelines is critical to minimize exposure and mitigate risks.
Occupational Exposure and Control
This compound is a potent compound, and while a specific Occupational Exposure Limit (OEL) has not been established, a control banding approach is recommended to manage workplace exposures.[1][2][3][4][5] Occupational Exposure Banding (OEB) is a method of categorizing chemicals into bands based on their toxicological potency and associated health effects, which then corresponds to a range of exposure concentrations and recommended control strategies.[3][4][6][7][8] Given its pharmacological activity, this compound would likely fall into a higher OEB category, necessitating stringent containment measures.
Table 1: Occupational Exposure Banding (OEB) for Potent Compounds
| OEB | Exposure Range (μg/m³) | Hazard Potential | Recommended Containment Strategy |
| 1 | >1000 | Low | General ventilation.[8] |
| 2 | 100 - 1000 | Low to Moderate | Local exhaust ventilation (LEV).[8] |
| 3 | 10 - 100 | Moderate | Contained operations (e.g., fume hood).[8] |
| 4 | 1 - 10 | High | Closed systems, ventilated enclosures.[1][8] |
| 5 | <1 | Very High | Full isolation (e.g., glove box, isolator).[9] |
Note: The specific OEB for this compound has not been formally assigned. A conservative approach, treating it as a high-potency compound (OEB 4 or 5), is recommended until more specific data is available.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing direct contact with this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[10] | Provides a robust barrier and allows for safe removal of the outer glove in case of contamination. Nitrile gloves offer good resistance to a range of chemicals.[11][12] |
| Body Protection | Disposable gown with long sleeves and tight cuffs.[10] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[10] A face shield may be necessary for splash hazards. | Protects against accidental splashes and airborne particles. |
| Respiratory Protection | A respirator may be required based on the task and OEB.[10] | Necessary when handling powders outside of a containment system or when aerosol generation is possible. |
Note: Specific breakthrough times for glove materials with this compound are not available. It is crucial to consult glove manufacturers' chemical resistance guides for the most current information and to replace gloves immediately upon any sign of contamination or degradation.[13][14]
Operational Procedures
Structured operational procedures are essential for the safe handling of potent compounds.
1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential airborne particles.
-
Decontamination Supplies: Ensure that appropriate decontamination materials and waste disposal containers are readily available before beginning work.
-
Review SDS: Always review the Safety Data Sheet (SDS) for this compound before handling.
2. Donning PPE: The correct sequence for putting on PPE is critical to ensure complete protection.
3. Handling:
-
Weighing: When weighing solid this compound, use a balance inside a containment enclosure.
-
Solution Preparation: Add solvents slowly to the solid to avoid splashing.
-
Minimize Aerosols: Avoid procedures that may generate dust or aerosols.
4. Doffing PPE: The removal of PPE must be done carefully to prevent self-contamination.
Decontamination and Disposal Plan
A robust decontamination and disposal plan is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
1. Decontamination:
-
Surfaces: All work surfaces and equipment must be decontaminated after handling this compound.[15] A common method is to wipe surfaces with a compatible solvent that dissolves the compound, followed by a thorough cleaning with soap and water.[15]
-
Equipment: Reusable equipment should be decontaminated using a validated procedure. In some cases, a deactivating solution may be necessary.[16]
-
Spills: In the event of a spill, follow established laboratory procedures for cleaning up potent compounds, which typically involve using a chemical spill kit and wearing appropriate PPE.
2. Disposal: The disposal of potent pharmaceutical waste is strictly regulated.[17][18]
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be segregated from regular laboratory trash.[10]
-
Containerization: Use designated, clearly labeled, and sealed containers for potent compound waste.[10] These are often color-coded; for example, black containers for hazardous chemical waste and yellow for trace-contaminated items.[10][19]
-
Disposal Method: Do not dispose of this compound down the drain.[10] The recommended disposal method for potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.[20]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced or removed label container can then be disposed of.
Workflow for Handling and Disposal of this compound
References
- 1. agnopharma.com [agnopharma.com]
- 2. Potent Compound Safety and Categorization - Affygility Solutions [affygility.com]
- 3. ftp.cdc.gov [ftp.cdc.gov]
- 4. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 5. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) | NIOSH | CDC [cdc.gov]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. Occupational Exposure Bands (OEBs) for Chemicals | Pharmaguideline [pharmaguideline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 15. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 18. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 19. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 20. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
